molecular formula C10H11BrN2O3 B582307 5-Bromo-6-morpholinonicotinic acid CAS No. 1216637-77-2

5-Bromo-6-morpholinonicotinic acid

Cat. No.: B582307
CAS No.: 1216637-77-2
M. Wt: 287.113
InChI Key: CDPWXVYHWVBXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-morpholinonicotinic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. Its structure incorporates both a bromo substituent and a morpholino group on a nicotinic acid scaffold, making it a versatile intermediate for the synthesis of more complex molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse compound libraries. The embedded morpholine group is a common pharmacophore found in active pharmaceutical ingredients targeting a range of diseases . As such, this compound is primarily used in the research and development of potential therapeutics, serving as a precursor in the synthesis of small molecule inhibitors and other biologically active compounds.

Properties

IUPAC Name

5-bromo-6-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWXVYHWVBXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670263
Record name 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216637-77-2
Record name 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-6-morpholinonicotinic Acid: A Core Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Bromo-6-morpholinonicotinic acid is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in the field of drug discovery and development. Its unique arrangement of a carboxylic acid, a bromine atom, and a morpholine moiety on a pyridine scaffold provides multiple reaction handles for chemical modification and library synthesis. This guide offers a comprehensive overview of its chemical properties, a plausible and robust synthetic pathway, key reactivity profiles, and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. The protocols and insights provided herein are designed to empower researchers to effectively utilize this compound in their synthetic campaigns.

Core Chemical and Physical Properties

This compound (CAS No: 1216637-77-2) is a heterocyclic compound that belongs to the class of substituted nicotinic acids.[1] These scaffolds are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The combination of a hydrogen bond donor/acceptor (carboxylic acid), a handle for cross-coupling reactions (bromine), and a saturated heterocycle (morpholine) makes this molecule a privileged starting point for creating diverse chemical entities.

The fundamental properties of the compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

PropertyValueData Source
CAS Number 1216637-77-2Echemi[1]
Molecular Formula C₁₀H₁₁BrN₂O₃Echemi[1]
Molecular Weight 287.11 g/mol Echemi[1]
Synonyms 5-bromo-6-morpholin-4-ylnicotinic acid; 5-bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acidEchemi[1]
Polar Surface Area (PSA) 62.7 ŲEchemi[1]
LogP (XLogP3) 1.2Echemi[1]
Appearance Expected to be a solid powder, typical for similar nicotinic acid derivatives.Inferred from related compounds.

Spectroscopic Profile

While specific, published spectra for this exact compound are not widely available, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is invaluable for reaction monitoring (e.g., via TLC or LC-MS) and for the structural confirmation of the final product and its derivatives.

SpectroscopyExpected Features
¹H NMR - Pyridine Protons: Two distinct aromatic signals in the downfield region (typically δ 8.0-9.0 ppm), appearing as doublets due to meta-coupling. - Morpholine Protons: Two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the -CH₂-N- and -CH₂-O- groups. - Carboxylic Acid Proton: A broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR - Pyridine Carbons: Six distinct signals in the aromatic region (δ 120-160 ppm), including the carbon bearing the bromine (which will be shielded) and the carbon attached to the morpholine nitrogen (which will be deshielded). - Carboxylic Carbon: A signal in the downfield region (δ >165 ppm). - Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm).
IR Spectroscopy - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid. - C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹. - C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. - C-O Stretch: A strong band around 1115 cm⁻¹ from the morpholine ether linkage.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 286 and 288, corresponding to ⁷⁹Br and ⁸¹Br).

Synthesis and Purification Protocol

A robust and logical synthesis for this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. The most effective approach utilizes a readily available, halogenated precursor, 5-bromo-6-chloronicotinic acid , which can be synthesized from 5-bromo-6-hydroxynicotinic acid.[2]

Diagram of Proposed Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: SₙAr Reaction A 5-Bromo-6-hydroxynicotinic acid B 5-Bromo-6-chloronicotinic acid A->B  POCl₃, (CH₃)₄NCl, Reflux   C 5-Bromo-6-chloronicotinic acid D This compound C->D  Morpholine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat  

Caption: Figure 1: Proposed Synthesis of this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 5-Bromo-6-chloronicotinic acid (Precursor)

Causality: This step converts the hydroxyl group of the starting material into a better leaving group (chloride) for the subsequent SₙAr reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on hydroxypyridines.[2]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (4-5 volumes).[2]

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into ice water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 5-bromo-6-chloronicotinic acid.[2]

Part B: Synthesis of this compound

Causality: This is a classic SₙAr reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid activates the C6 position, making it susceptible to nucleophilic attack by morpholine. A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the reaction, while a base is required to neutralize the HCl byproduct.

  • Reagent Setup: To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 volumes), add morpholine (1.5-2.0 eq) and a suitable inorganic base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4. This will protonate the carboxylic acid, causing the product to precipitate.

  • Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its dual reactivity, which allows for sequential or orthogonal chemical modifications. This makes it an ideal scaffold for building combinatorial libraries aimed at structure-activity relationship (SAR) studies.

Diagram of Key Reactivity Pathways

Reactivity_Pathways Figure 2: Key Reaction Pathways for Derivatization cluster_Amide Amide Bond Formation cluster_Coupling Palladium Cross-Coupling Core This compound Coupling Amide Coupling (e.g., HATU, EDC) Core->Coupling Suzuki Suzuki Coupling (Pd catalyst, Base) Core->Suzuki Amine R-NH₂ Amine->Coupling Product_Amide Amide Derivative Coupling->Product_Amide BoronicAcid R'-B(OH)₂ BoronicAcid->Suzuki Product_Suzuki Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki

Caption: Figure 2: Key Reaction Pathways for Derivatization.

A. Amide Bond Formation at the Carboxylic Acid

The carboxylic acid is readily converted into amides, a functional group prevalent in active pharmaceutical ingredients (APIs). This transformation is typically achieved using standard peptide coupling reagents.

  • Protocol: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in a solvent such as DMF, add a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete.

  • Significance: This reaction allows for the introduction of a wide variety of substituents (the 'R' group), enabling chemists to modulate properties like solubility, cell permeability, and target binding affinity.

B. Palladium-Catalyzed Cross-Coupling at the Bromine

The C5-bromo group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[3]

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is one of the most powerful methods for exploring SAR at this position.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl moieties, which can serve as isosteres for other functional groups or as precursors for further transformations.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of new amine functionalities, further expanding the accessible chemical space.

  • Significance: Cross-coupling reactions enable the extension of the core scaffold to probe new binding pockets in a biological target. The use of 5-bromonicotinic acid as a starting material for kinase inhibitors and PARP inhibitors highlights the utility of this bromo-pyridine core in generating potent therapeutic agents.[3]

C. Potential Therapeutic Applications

Given its structural motifs, this compound is a promising starting point for several therapeutic areas:

  • Oncology: The nicotinamide scaffold is central to many kinase and PARP inhibitors.[3] The ability to diversify this molecule at two positions makes it ideal for developing new generations of targeted cancer therapies.

  • Neuroscience: The compound is classified under "Antipsychotics" by some suppliers, suggesting its potential as an intermediate for dopamine or serotonin receptor modulators.[1] The morpholine group, in particular, is a common feature in CNS-active drugs.

  • Inflammatory and Metabolic Diseases: Nicotinic acid and its derivatives are known to modulate lipid metabolism and inflammatory pathways. This scaffold could be used to develop novel agents for these conditions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While specific toxicity data for this compound is not available, information from related halo-nicotinic acids provides a strong basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[4] Minimize dust generation during transfer.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[4][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6][8]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[6]

    • Ingestion: Rinse mouth and seek medical attention.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers immense potential for accelerating drug discovery programs. Its defined structure, predictable spectroscopic properties, and versatile reactivity at two distinct positions provide chemists with a reliable and powerful tool for synthesizing novel compound libraries. By understanding its core properties and leveraging the robust synthetic and derivatization protocols outlined in this guide, researchers can effectively harness the power of this scaffold to develop the next generation of innovative therapeutics.

References

  • 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. Google Patents.
  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • 5-bromo-6-chloronicotinic acid - Stenutz. Stenutz. Available at: [Link]

  • Spectroscopy Data for Undergraduate Teaching - ERIC. Education Resources Information Center. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents. Google Patents.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Available at: [Link]

  • Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. YouTube. Available at: [Link]

  • Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. National Center for Biotechnology Information. Available at: [Link]

Sources

Introduction: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-6-morpholinonicotinic Acid

This compound is a substituted pyridine-3-carboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique trifunctional structure—comprising a bromine atom, a morpholine moiety, and a carboxylic acid on a pyridine core—offers multiple reaction handles for chemical modification. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, a proposed synthetic pathway with detailed protocols, robust characterization methods, and its potential applications for researchers and scientists in the pharmaceutical industry. The strategic placement of its functional groups makes it an ideal scaffold for generating libraries of novel compounds directed at a range of biological targets.

PART 1: Core Physicochemical and Structural Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 1216637-77-2 .[1][2] Its structural and chemical properties are summarized below.

PropertyValueSource
CAS Number 1216637-77-2[1][2]
Molecular Formula C₁₀H₁₁BrN₂O₃[1][2]
Molecular Weight 287.11 g/mol [1]
IUPAC Name 5-bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid[2]
Predicted Boiling Point 468.0 ± 45.0 °C[1]
Predicted Density 1.643 ± 0.06 g/cm³[1]
Synonyms 5-bromo-6-morpholin-4-ylnicotinic acid[2]

PART 2: Synthesis and Characterization - A Proposed Workflow

While this compound is commercially available, understanding its synthesis is crucial for researchers planning to create novel analogs or scale up production. Based on established principles of heterocyclic chemistry, a robust synthetic route can be proposed starting from more accessible precursors.

Retrosynthetic Analysis and Proposed Pathway

The most logical synthetic disconnection involves a nucleophilic aromatic substitution (SNAr) reaction. The morpholine ring can be installed by displacing a suitable leaving group, such as a chlorine atom, from the 6-position of the pyridine ring. The precursor, 5-Bromo-6-chloronicotinic acid, is itself synthesized from 5-Bromo-6-hydroxynicotinic acid.[3]

The proposed multi-step synthesis is outlined in the workflow diagram below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 5-Bromo-6-hydroxynicotinic acid (CAS: 41668-13-7) B 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1) A->B  POCl₃ or SOCl₂   C 5-Bromo-6-chloronicotinic acid D This compound (CAS: 1216637-77-2) C->D  Morpholine, Base (e.g., K₂CO₃), Solvent (e.g., DMF)  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Morpholine Installation (Step 2)

This protocol describes the nucleophilic aromatic substitution reaction to synthesize the target compound from 5-Bromo-6-chloronicotinic acid.

Materials:

  • 5-Bromo-6-chloronicotinic acid (1.0 eq)[4]

  • Morpholine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-6-chloronicotinic acid (1.0 eq) and the chosen solvent (e.g., DMF).

    • Causality: DMF is a polar aprotic solvent, ideal for SNAr reactions as it effectively solvates cations while leaving the nucleophile (morpholine) relatively free and reactive.

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.5 eq) followed by the slow addition of morpholine (2.2 eq).

    • Causality: A base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess of morpholine also helps to ensure the complete consumption of the starting material.

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

    • Causality: SNAr reactions on electron-deficient pyridine rings are often sluggish at room temperature. Thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.

  • Reaction Monitoring (Self-Validating System): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This ensures the reaction is complete before proceeding to workup, preventing yield loss.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify to pH 3-4 with 1M HCl.

    • Causality: The carboxylic acid product is deprotonated (carboxylate form) in the basic reaction mixture, making it water-soluble. Acidification protonates it, causing it to precipitate out of the aqueous solution.

  • Extraction & Purification: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see distinct signals for the two aromatic protons on the pyridine ring (as doublets), as well as two multiplets corresponding to the protons on the morpholine ring adjacent to the oxygen and nitrogen atoms. A broad singlet for the carboxylic acid proton will also be present.

    • ¹³C NMR: The spectrum should show 10 distinct carbon signals, including those for the substituted pyridine ring, the morpholine ring, and the carboxyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ and/or [M-H]⁻ corresponding to the calculated exact mass. The characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) would provide definitive confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity is assessed by the peak area percentage at a specific UV wavelength (e.g., 254 nm).

PART 3: Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold for creating new chemical entities. The three distinct functional groups allow for orthogonal chemical modifications, making it a powerful tool for structure-activity relationship (SAR) studies.[5]

G cluster_0 Modification Sites cluster_1 Generated Library cluster_2 Potential Targets Core 5-Bromo-6-morpholinonicotinic Acid Scaffold Carboxyl Carboxylic Acid (C3) - Amide Coupling - Esterification Core->Carboxyl R¹-NH₂ Bromo Bromo Group (C5) - Suzuki Coupling - Sonogashira Coupling - Buchwald-Hartwig Amination Core->Bromo R²-B(OH)₂ Morpholine Morpholine (C6) - Provides solubility - H-bond acceptor - Modulates PK properties Core->Morpholine Lib Diverse Chemical Library Carboxyl->Lib Bromo->Lib Targets Kinases, GPCRs, Epigenetic Targets Lib->Targets

Caption: Role as a scaffold in combinatorial library synthesis.

  • Amide Coupling via the Carboxylic Acid: The carboxylic acid is the most readily derivatized functional group. Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be used to couple a wide array of amines, generating a library of amides. This is a common strategy in drug discovery to explore interactions with protein binding pockets.

  • Cross-Coupling Reactions at the Bromine Site: The bromine atom is a perfect handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters can introduce diverse aryl or heteroaryl groups, allowing for the exploration of π-stacking interactions or reaching into new sub-pockets of a target protein.

    • Sonogashira Coupling: Introduction of alkyne groups, which can serve as linkers or be further modified.

    • Buchwald-Hartwig Amination: Installation of various primary or secondary amines to introduce new hydrogen bond donors/acceptors.

  • The Role of the Morpholine Group: The morpholine moiety is not merely a placeholder. It significantly influences the physicochemical properties of the final molecule. It often enhances aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, making it a privileged substituent in modern medicinal chemistry.

PART 4: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Handling: Handle in a well-ventilated place, such as a fume hood.[2] Wear suitable protective clothing, including gloves and safety glasses.[2] Avoid formation of dust and aerosols.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 1216637-77-2) is more than just a chemical intermediate; it is a strategically designed scaffold for the efficient construction of novel molecular entities. Its three-point diversity allows for the systematic and logical exploration of chemical space, making it an invaluable asset for researchers in drug discovery and development. The synthetic and analytical protocols outlined in this guide provide a robust framework for its utilization in the laboratory, paving the way for the discovery of the next generation of therapeutic agents.

References

  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. [Link]

  • 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853. PubChem. [Link]

  • Polymeric drugs: Advances in the development of pharmacologically active polymers. PMC. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-6-morpholinonicotinic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-6-morpholinonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, propose a robust synthetic pathway grounded in established chemical principles, outline methods for its characterization, and discuss its potential applications. This document is designed to serve as a practical resource for professionals engaged in discovery and development.

Core Molecular Attributes

This compound is a substituted pyridine-3-carboxylic acid. The presence of a bromine atom, a morpholine moiety, and a carboxylic acid group on the pyridine ring imparts a unique combination of steric and electronic properties, making it a valuable building block in synthetic chemistry.

A critical starting point for any experimental work is the accurate determination of the compound's molecular weight, which is fundamental for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂O₃[1][2]
Molecular Weight 287.11 g/mol [1][2]
CAS Number 1216637-77-2[1][2]
IUPAC Name 5-bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid[1][2]
Synonyms 5-bromo-6-morpholin-4-ylnicotinic acid[1][2]

The structure incorporates a planar, aromatic pyridine core, which can engage in π-stacking interactions, while the morpholine group introduces a flexible, saturated heterocyclic component that can serve as a hydrogen bond acceptor. The carboxylic acid provides a key functional handle for amide bond formation or salt formation.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group, such as a halide, from the C6 position of the pyridine ring by the secondary amine of morpholine. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group facilitates this type of substitution, particularly at positions ortho and para to the nitrogen.

A plausible and efficient precursor for this synthesis is 5-Bromo-6-chloronicotinic acid . The chloro group at the C6 position is an effective leaving group for the SNAr reaction. A direct reaction with morpholine, however, can be challenging due to the low nucleophilicity of the carboxylic acid anion under basic conditions. A more robust and higher-yielding approach involves a three-step sequence: esterification of the carboxylic acid, nucleophilic substitution, and subsequent hydrolysis of the ester to liberate the target acid. This methodology is adapted from a similar synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid.[3][4][5]

Figure 2: Proposed three-step synthesis workflow.
Causality Behind Experimental Choices:
  • Esterification (Step 1): Protecting the carboxylic acid as a methyl ester serves two critical functions. First, it prevents the formation of the unreactive carboxylate anion under the basic or neutral conditions typically used for the SNAr reaction. Second, it enhances the solubility of the substrate in organic solvents, often leading to a more homogeneous and efficient reaction. Thionyl chloride (SOCl₂) followed by methanol is a classic and highly effective method for this transformation, proceeding through an acyl chloride intermediate.

  • Nucleophilic Aromatic Substitution (Step 2): This is the key bond-forming step. Morpholine acts as the nucleophile, attacking the electron-deficient C6 carbon and displacing the chloride ion. Heating is generally required to overcome the activation energy associated with the temporary disruption of the pyridine ring's aromaticity.[4] The reaction is typically performed neat or in a high-boiling polar aprotic solvent like DMSO or DMF to ensure the reactants remain in solution at elevated temperatures.

  • Hydrolysis (Step 3): The final step is the deprotection of the methyl ester to yield the target carboxylic acid. Base-catalyzed hydrolysis using sodium hydroxide (NaOH) is a standard and reliable method. The reaction initially forms the sodium salt of the carboxylic acid, which is soluble in the aqueous medium. Subsequent acidification with an acid like hydrochloric acid (HCl) protonates the carboxylate, causing the final product to precipitate out of the solution, which facilitates its isolation.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of Methyl 5-bromo-6-chloronicotinate (Esterification)
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 5-Bromo-6-chloronicotinic acid (1.0 eq). Add anhydrous methanol (10-20 mL per gram of starting material).

  • Reaction Initiation: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a dropping funnel. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure methyl ester.

Protocol 2: Synthesis of Methyl 5-bromo-6-morpholinonicotinate (SNAr Reaction)
  • Setup: In a sealed reaction vial or a round-bottom flask with a reflux condenser, add Methyl 5-bromo-6-chloronicotinate (1.0 eq).

  • Reagents: Add morpholine (3.0 - 5.0 eq). Using an excess of morpholine serves as both the nucleophile and the base to neutralize the HCl generated.

  • Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove excess morpholine and its hydrochloride salt.

  • Purification: Dry the crude product. If necessary, further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Setup: In a round-bottom flask, suspend Methyl 5-bromo-6-morpholinonicotinate (1.0 eq) in a mixture of water and a co-solvent like THF or methanol (e.g., a 1:1 ratio).

  • Reagents: Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).

  • Reaction: Heat the mixture to 50-70°C and stir until the reaction is complete (typically 2-4 hours), as monitored by TLC.

  • Workup: Cool the solution in an ice bath. Carefully acidify the mixture to a pH of approximately 3-4 by the dropwise addition of concentrated HCl. The target product will precipitate as a solid.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: This is a primary tool for structural confirmation. The expected spectrum in a solvent like DMSO-d₆ would show characteristic signals for the two aromatic protons on the pyridine ring (as singlets or narrow doublets), as well as two distinct triplets for the morpholine protons adjacent to the nitrogen and oxygen atoms.

  • Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 287/289, with the characteristic isotopic pattern for a molecule containing one bromine atom.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a good starting point for method development.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented in public literature, its structure is highly relevant to drug discovery and development. Nicotinic acid derivatives are key components in a wide range of pharmaceuticals and agrochemicals.[6]

  • Scaffold for Medicinal Chemistry: The molecule serves as an excellent scaffold. The carboxylic acid can be converted to a variety of amides, esters, or other functional groups. The bromine atom is a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Design: As a substituted heterocyclic compound, it can be used as a fragment in screening campaigns to identify initial hits against biological targets like kinases or GPCRs.

  • Intermediate for Bioactive Molecules: This compound is a valuable intermediate for the synthesis of more complex molecules with potential activities as anti-inflammatory, analgesic, or anticancer agents.[3][7][8]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for specific hazard information before use.

References

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190.
  • Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3321.
  • Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1954, 1190. [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Nucleophilic aromatic substitutions. YouTube. [Link] (Note: A representative URL for a general educational video on the topic)

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940.
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. LookChem. [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Bromo-6-morpholinonicotinic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by detailed experimental protocols.

Introduction: The Significance of this compound

This compound (CAS No. 1216637-77-2) is a substituted pyridine derivative of significant interest in the development of novel therapeutic agents.[1] The unique arrangement of a bromine atom, a morpholine moiety, and a carboxylic acid on the nicotinic acid scaffold provides a versatile platform for the synthesis of a diverse range of complex molecules. The morpholine group can enhance aqueous solubility and metabolic stability, while the bromine atom and carboxylic acid offer reactive handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of potential drug candidates.

Strategic Overview of the Synthesis Pathway

The most logical and efficient synthesis of this compound proceeds through a multi-step pathway commencing from readily available starting materials. The core strategy involves the initial halogenation of a substituted nicotinic acid, followed by a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety.

The overall transformation can be visualized as follows:

Synthesis_Pathway_Overview 6-Hydroxynicotinic_acid 6-Hydroxynicotinic Acid 5-Bromo-6-hydroxynicotinic_acid 5-Bromo-6-hydroxynicotinic Acid 6-Hydroxynicotinic_acid->5-Bromo-6-hydroxynicotinic_acid Bromination 5-Bromo-6-chloronicotinic_acid 5-Bromo-6-chloronicotinic Acid 5-Bromo-6-hydroxynicotinic_acid->5-Bromo-6-chloronicotinic_acid Chlorination 5-Bromo-6-morpholinonicotinic_acid This compound 5-Bromo-6-chloronicotinic_acid->5-Bromo-6-morpholinonicotinic_acid Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall synthesis strategy for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Bromination of 6-Hydroxynicotinic Acid

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid at the 5-position. This electrophilic aromatic substitution is a well-established transformation.

Reaction: 6-Hydroxynicotinic acid → 5-Bromo-6-hydroxynicotinic acid

Experimental Protocol:

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 equivalents) to the cooled suspension.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-bromo-6-hydroxynicotinic acid.

Step 2: Chlorination of 5-Bromo-6-hydroxynicotinic Acid

The hydroxyl group at the 6-position is then converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Reaction: 5-Bromo-6-hydroxynicotinic acid → 5-Bromo-6-chloronicotinic acid

Experimental Protocol: [2]

  • In a reaction flask, combine 5-bromo-6-hydroxynicotinic acid (1 equivalent), tetramethylammonium chloride (1.1 equivalents), and phosphorus oxychloride (excess, serving as both reagent and solvent).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After completion, cool the reaction mixture and slowly pour it into ice water with continuous stirring for 2 hours.

  • Collect the precipitated solid by filtration.

  • Dissolve the solid in ethyl acetate and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 5-bromo-6-chloronicotinic acid.[2]

IntermediateStarting MaterialReagentsSolventTypical Yield
5-Bromo-6-hydroxynicotinic acid6-Hydroxynicotinic acidBromineWaterGood
5-Bromo-6-chloronicotinic acid5-Bromo-6-hydroxynicotinic acidPhosphorus oxychloride, Tetramethylammonium chloridePhosphorus oxychloride~97%[2]

Part 2: The Core Reaction - Nucleophilic Aromatic Substitution (SNAr)

The final and key step in the synthesis is the displacement of the chloro group from 5-bromo-6-chloronicotinic acid by morpholine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Understanding the SNAr Mechanism

The pyridine ring, particularly when substituted with electron-withdrawing groups like the carboxylic acid and the bromine atom, is rendered electron-deficient. This electronic characteristic makes the carbon atom attached to the chlorine susceptible to attack by a nucleophile, in this case, the secondary amine of morpholine. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Reactants 5-Bromo-6-chloronicotinic Acid + Morpholine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer_Complex Nucleophilic Attack Product This compound Meisenheimer_Complex->Product Loss of Leaving Group Leaving_Group Chloride Ion Meisenheimer_Complex->Leaving_Group

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol for the Synthesis of this compound

This protocol is based on analogous reactions of halogenated pyridines with morpholine.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.[5]

  • Addition of Reagents: Add morpholine (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is between 8 to 24 hours.[5][6]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration and wash thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

ParameterRecommended ConditionRationale
Solvent DMF, EthanolPolar aprotic solvents facilitate SNAr reactions.
Base K₂CO₃, Et₃NNeutralizes the HCl byproduct, driving the reaction to completion.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 8-24 hoursShould be monitored by TLC for optimal yield and purity.
Purification RecrystallizationEffective method for purifying the solid product.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₀H₁₁BrN₂O₃[1]

  • Molecular Weight: 287.11 g/mol [1]

  • Expected Spectroscopic Data:

    • ¹H NMR: Signals corresponding to the protons on the pyridine ring and the morpholine moiety.

    • ¹³C NMR: Signals for the carbon atoms of the pyridine ring, the morpholine ring, and the carboxylic acid.

    • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

This in-depth technical guide outlines a reliable and well-precedented synthetic pathway for this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development endeavors. The provided experimental details are grounded in established literature for analogous transformations, ensuring a high probability of success in the laboratory.

References

  • Setliff, F. L., & Caldwell, J. Z. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science, 45, 92-94. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Royal Society of Chemistry. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(21), 5171-5175. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14147-14155. Retrieved from [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved from [Link]

Sources

synthesis of 5-Bromo-6-morpholinonicotinic acid from 5-bromo-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-morpholinonicotinic Acid

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound from its precursor, 5-bromo-6-chloronicotinic acid. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of functionalized heterocyclic compounds. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into the reaction mechanism, optimization of conditions, and detailed procedures for synthesis, purification, and characterization.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the morpholine and carboxylic acid moieties can be crucial for modulating solubility, directing molecular conformation, and forming key interactions with biological targets. Its precursor, 5-bromo-6-chloronicotinic acid, is a readily available starting material used in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

The conversion of 5-bromo-6-chloronicotinic acid to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups.[3][4][5] In this specific case, the pyridine ring's inherent electron-deficient nature is further amplified by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, making the carbon atoms of the ring electrophilic and susceptible to attack by a nucleophile.

The strategic choice of this reaction is based on several key principles:

  • Activation of the Substrate: The pyridine ring is "activated" towards nucleophilic attack. The chlorine atom at the 6-position is a suitable leaving group.

  • Nucleophilicity of the Reagent: Morpholine is a secondary amine and a potent nucleophile, capable of attacking the electron-poor aromatic ring.

  • Reaction Mechanism: The reaction proceeds via a well-established addition-elimination mechanism, which involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

Reaction Mechanism

The synthesis proceeds in two key steps following the SNAr pathway:

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks the C6 carbon of the pyridine ring, which bears the chlorine atom. This breaks the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate (a Meisenheimer complex). The negative charge is delocalized and stabilized by resonance, particularly by the electron-withdrawing substituents.[4]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, this compound.

G reactant1 5-bromo-6-chloronicotinic acid intermediate Meisenheimer Complex (Intermediate) reactant1->intermediate + Morpholine inv1 reactant2 Morpholine reactant2->intermediate product This compound intermediate->product - Cl- byproduct HCl intermediate->byproduct - H+ (from Morpholine) inv2

Figure 1: General reaction scheme for the SNAr synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and purification of the target compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier Example
5-bromo-6-chloronicotinic acid236.44>98%TCI, Ambeed
Morpholine87.12>99%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)78.13Anhydrous, >99.8%Acros Organics
Hydrochloric Acid (HCl)36.462 M Aqueous SolutionFisher Scientific
Deionized Water18.02--
Ethanol46.07Reagent Grade-
Anhydrous Sodium Sulfate142.04Granular-
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-6-chloronicotinic acid (5.0 g, 21.1 mmol, 1.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO) (40 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material.

  • Addition of Nucleophile:

    • To the stirred solution, add morpholine (5.53 mL, 63.3 mmol, 3.0 eq) dropwise via syringe at room temperature.

    • Rationale: Using an excess of morpholine serves two critical purposes: it drives the reaction equilibrium towards the product and acts as a base to neutralize the hydrogen chloride (HCl) that is formed during the reaction, preventing the protonation of the unreacted amine.[6]

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C using a heating mantle and a temperature controller.

    • Maintain the reaction at this temperature for 6-12 hours.

    • Rationale: Heating is necessary to provide sufficient activation energy for the nucleophilic attack and the subsequent formation of the Meisenheimer complex. The reaction rate for SNAr on heteroaryl chlorides can be slow at lower temperatures.[7]

  • Monitoring the Reaction:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • For TLC, use a mobile phase such as 10% methanol in dichloromethane. The product should have a different Rf value compared to the starting material. The reaction is considered complete when the starting material spot is no longer visible.

Work-up and Product Isolation
  • Quenching and Precipitation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing 200 mL of deionized water while stirring vigorously.

    • Adjust the pH of the aqueous solution to ~3-4 by the slow, dropwise addition of 2 M HCl. This step is crucial for protonating the carboxylate group.

    • Rationale: The product exists as a carboxylate salt in the basic reaction medium, making it soluble in water. Acidification protonates the carboxylate to the carboxylic acid, significantly reducing its aqueous solubility and causing it to precipitate out of the solution.

    • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove residual DMSO and morpholine hydrochloride.

    • Wash the solid with a small amount of cold ethanol (20 mL) to remove non-polar impurities.

    • Dry the crude product in a vacuum oven at 50-60 °C overnight. A typical crude yield is in the range of 85-95%.

Purification
  • Recrystallization:

    • The crude product can be further purified by recrystallization to remove any remaining impurities.

    • A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~8.6 (s, 1H, pyridine H), ~8.1 (s, 1H, pyridine H), ~3.7 (t, 4H, morpholine CH₂-O), ~3.4 (t, 4H, morpholine CH₂-N), ~13.0 (br s, 1H, COOH).
Melting Point A sharp melting point is indicative of high purity.
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₁₀H₁₀BrN₂O₃⁻: 284.99; found: 285.0. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.
Purity (HPLC) >98%

Process Visualization

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

G start Start setup Reaction Setup - Add 5-bromo-6-chloronicotinic acid - Add DMSO solvent start->setup addition Reagent Addition - Add 3 eq. of Morpholine setup->addition reaction Heating & Reaction - Heat to 100-110 °C - Stir for 6-12 hours addition->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up - Cool to RT - Pour into water - Acidify with HCl to pH 3-4 monitoring->workup Complete filtration Isolation - Filter the precipitate - Wash with water and ethanol workup->filtration drying Drying - Dry crude product under vacuum filtration->drying purification Purification (Recrystallization) - Dissolve in hot Ethanol - Add hot Water - Cool to crystallize drying->purification characterization Characterization - NMR, MS, MP, HPLC purification->characterization end_product Final Product: This compound characterization->end_product

Figure 2: Experimental workflow from setup to final product.

Conclusion and Further Applications

The via nucleophilic aromatic substitution is an efficient and reliable method. The protocol described herein is robust and can be scaled for larger quantities. The key to a successful synthesis lies in the use of an excess of the amine nucleophile, appropriate heating to drive the reaction, and a carefully controlled acidic work-up to ensure efficient precipitation and isolation of the product. The final product is a versatile intermediate, with the bromine atom serving as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for drug discovery programs.

References

  • Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.
  • Benchchem. (n.d.). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. Benchchem.
  • Benchchem. (n.d.). Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview. Benchchem.
  • Colacino, E., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Semantic Scholar.
  • ChemicalBook. (n.d.). 5-broMo-6-Morpholinonicotinicacid | 1216637-77-2. ChemicalBook.
  • Smolecule. (n.d.). Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1. Smolecule.
  • Eames, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • Chem-Impex. (n.d.). 5-Bromo-6-chloronicotinic acid. Chem-Impex.

Sources

5-Bromo-6-morpholinonicotinic acid spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectral Data (NMR, MS) of 5-Bromo-6-morpholinonicotinic acid

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of this compound. In the absence of publicly available experimental spectral data for this specific compound, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to present a detailed prediction of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only predicted spectral values but also field-proven, step-by-step protocols for the acquisition and interpretation of high-quality data. The methodologies described herein are self-validating, emphasizing the causality behind experimental choices to ensure robust and reliable structural confirmation.

Molecular Structure and Predicted Spectral Overview

This compound (C₁₀H₁₁BrN₂O₃) is a substituted pyridine derivative. Its structure incorporates a pyridine ring functionalized with a bromine atom, a morpholine group, and a carboxylic acid. This unique combination of moieties dictates its electronic environment and, consequently, its spectral behavior. The predictions within this guide are derived from established principles of NMR and MS, including the analysis of substituent effects on aromatic systems and known fragmentation patterns of heterocyclic compounds.

Chemical Structure:

  • IUPAC Name: 5-bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₀H₁₁BrN₂O₃

  • Molecular Weight: 287.11 g/mol

  • Monoisotopic Mass: 285.9953 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound and provide a robust protocol for experimental data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the eight protons of the morpholine ring. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift.

  • Causality of Chemical Shifts: The electronegative nitrogen atom and the bromine atom in the pyridine ring will deshield the adjacent protons, shifting their signals downfield.[1][2] The morpholine protons will appear as two distinct multiplets due to their different chemical environments relative to the pyridine ring and the oxygen atom within the morpholine ring. The carboxylic acid proton is highly deshielded and its signal position is often concentration and solvent dependent.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2 (Pyridine)8.5 - 8.7Doublet (d)1H
H-4 (Pyridine)8.1 - 8.3Doublet (d)1H
-CH₂-N- (Morpholine, adjacent to Pyridine)3.6 - 3.8Triplet (t)4H
-CH₂-O- (Morpholine)3.8 - 4.0Triplet (t)4H
-COOH10 - 13Broad Singlet (br s)1H

Note: Predictions are based on typical values for substituted pyridines and morpholine derivatives in a solvent like DMSO-d₆, which is suitable for solubilizing carboxylic acids and sharpening exchangeable proton signals.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low symmetry of the molecule, ten distinct carbon signals are expected.

  • Causality of Chemical Shifts: The pyridine ring carbons will appear in the aromatic region (110-160 ppm), with their exact shifts influenced by the bromine, nitrogen, morpholine, and carboxyl substituents. The carbon atom attached to the bromine (C-5) will be significantly influenced by the heavy atom effect. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)150 - 153
C-3 (Pyridine)125 - 128
C-4 (Pyridine)140 - 143
C-5 (Pyridine)115 - 118
C-6 (Pyridine)155 - 158
-COOH165 - 168
-CH₂-N- (Morpholine)50 - 53
-CH₂-O- (Morpholine)66 - 69
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra, ensuring data integrity and reproducibility.

Methodology:

  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is highly recommended due to its ability to dissolve polar carboxylic acids and minimize the exchange broadening of the -COOH proton signal.[5][6] Chloroform-d (CDCl₃) may also be suitable but can lead to broader OH signals.

    • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[7]

    • Filtration: Ensure the solution is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer's magnet.

    • Locking: Establish a field-frequency lock on the deuterium signal of the solvent.

    • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak. This is critical for achieving high resolution.

    • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient radiofrequency pulse transmission and signal detection.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters on a 400 MHz spectrometer would be: a 30° pulse angle, an acquisition time of ~3-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. To optimize for both protonated and non-protonated carbons in a timely manner, use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[8] A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

    • Pick and label the peaks in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solubilize Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Filter Filter into NMR Tube Solubilize->Filter Insert Insert Sample Filter->Insert Lock Lock on Solvent Insert->Lock Shim Shim B0 Field Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire 1H & 13C FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Integrate & Peak Pick Calibrate->Analyze

Caption: NMR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is polar and prone to fragmentation under harsher methods.[10][11]

Predicted Mass Spectrum (ESI-MS)
  • Molecular Ion: Due to the presence of bromine, the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity (¹⁹Br:⁸¹Br ratio is ~1:1), separated by 2 Da.

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, protonation is expected to occur on the pyridine nitrogen or the morpholine nitrogen. The expected m/z values would be 286.0034 (for ¹⁹Br) and 288.0014 (for ⁸¹Br).

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, deprotonation of the carboxylic acid will occur. The expected m/z values would be 283.9878 (for ¹⁹Br) and 285.9858 (for ⁸¹Br).

  • Fragmentation: Fragmentation can provide structural information. A common loss from morpholine-containing compounds is the neutral loss of the morpholine ring itself or parts of it.[12][13] The loss of CO₂ from the carboxylic acid is another plausible fragmentation pathway.

Table 3: Predicted m/z Values for Key Ions

IonIonization ModePredicted m/z (¹⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺Positive ESI286.00288.00
[M-H]⁻Negative ESI283.99285.99
[M+H - C₄H₈NO]⁺Positive ESI198.94200.94
[M-H - CO₂]⁻Negative ESI239.99241.99
Experimental Protocol for MS Data Acquisition

This protocol details the preparation and analysis of the sample using ESI-MS.

Methodology:

  • Sample Preparation:

    • Solvent System: Use high-purity, volatile solvents such as methanol, acetonitrile, or water.[14][15] A mixture of methanol and water is often a good starting point.

    • Concentration: Prepare a stock solution of the sample at ~1 mg/mL. Then, dilute this stock solution to a final concentration of 1-10 µg/mL.[16] Overly concentrated samples can cause ion suppression and contaminate the instrument.

    • Additives: To promote ionization in positive mode, a small amount of formic acid (0.1%) can be added. For negative mode, a trace of ammonium hydroxide can be used, although the carboxylic acid should ionize readily without it.

    • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.

  • Data Acquisition:

    • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong ion signal.

    • Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 Da).

    • To confirm fragmentation pathways, perform tandem MS (MS/MS) experiments by isolating the isotopic molecular ion peaks ([M+H]⁺ or [M-H]⁻) and subjecting them to collision-induced dissociation (CID).

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Stock Prepare Stock Soln. (1 mg/mL in MeOH) Dilute Dilute to 1-10 µg/mL (add 0.1% Formic Acid) Stock->Dilute FilterMS Syringe Filter (0.22 µm) Dilute->FilterMS Infuse Infuse into ESI Source FilterMS->Infuse Optimize Optimize Source Parameters Infuse->Optimize Scan Acquire Full Scan (Positive & Negative) Optimize->Scan MSMS Perform MS/MS on Parent Ions Scan->MSMS Identify Identify Molecular Ion Cluster MSMS->Identify AnalyzeFrag Analyze Fragmentation Patterns Identify->AnalyzeFrag Confirm Confirm Elemental Composition AnalyzeFrag->Confirm

Caption: ESI-MS Data Acquisition and Analysis Workflow.

Conclusion

This guide provides a robust predictive framework and detailed experimental methodologies for the comprehensive spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectra serve as a benchmark for researchers synthesizing or working with this compound. Adherence to the outlined protocols for data acquisition and analysis is critical for achieving unambiguous structural verification. While these predictions are grounded in established scientific principles, empirical data acquisition remains the definitive standard for structural elucidation.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. L., & Chan, T. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3–12. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Wisconsin-Madison. Sample Preparation & Autosampler Vials for ESI-MS. [Link]

  • Wishart DS, Guo A, Oler E, et al. CASPRE - 13C NMR Predictor. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-16. [Link]

  • Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Tong, Y., et al. (2014). 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online. [Link]

  • University of California, Riverside. Sample preparation for the ES/MS. [Link]

  • Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279-6285. [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service (PDF). [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

  • Burns, D. C., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • Zhang, L., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(10), 2589. [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 20(3), 291-306. [Link]

  • Schneider, H. J., & Freitag, W. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1175-1180. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like? [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Gándara, L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5234-5242. [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • University of Wisconsin-La Crosse. 13-C NMR Protocol for beginners AV-400. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • University of Oxford Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-6-morpholinonicotinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-6-morpholinonicotinic acid, a molecule of interest in medicinal chemistry and drug discovery. While the specific historical details of its initial synthesis are not extensively documented in publicly available literature, this document consolidates the known information regarding its properties and presents a scientifically sound, representative synthetic protocol based on established chemical principles for analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Introduction and Chemical Identity

This compound is a halogenated pyridine derivative incorporating a morpholine moiety. Its structure suggests potential as a versatile building block in the synthesis of more complex bioactive molecules. The presence of the carboxylic acid, the pyridine ring, the bromine atom, and the morpholine group offers multiple points for chemical modification, making it an attractive scaffold for library synthesis in drug discovery programs.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1216637-77-2[1]
Molecular Formula C10H11BrN2O3[1]
Molecular Weight 287.11 g/mol [1]
Exact Mass 285.995 u[1]
InChIKey CDPWXVYHWVBXED-UHFFFAOYSA-N[1]
Canonical SMILES C1COCCN1C2=NC=C(C=C2Br)C(=O)O
Topological Polar Surface Area 62.7 Ų[1]
XLogP3 1.2[1]

Postulated Discovery and Historical Context

While a definitive "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is likely rooted in the broader exploration of nicotinic acid derivatives as scaffolds for pharmaceuticals. The synthesis of related compounds, such as 5-bromonicotinic acid and its analogs, has been documented in various patents and research articles, often as key intermediates for more complex target molecules. For instance, 5-bromonicotinic acid itself is a known intermediate in the synthesis of various therapeutic agents.[2][3][4][5] The introduction of a morpholine group at the 6-position is a common strategy in medicinal chemistry to enhance solubility, modulate biological activity, and explore structure-activity relationships (SAR). One source categorizes the compound under "Antipsychotics," suggesting its potential application in this therapeutic area, though specific studies are not widely published.[1]

A Representative Synthetic Pathway

The synthesis of this compound can be logically deduced from established synthetic methodologies for similar compounds, particularly the synthesis of 5-bromo-6-chloronicotinic acid.[6][7] A plausible and efficient two-step synthesis is outlined below, starting from the commercially available 5-bromo-6-hydroxynicotinic acid.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution Start 5-Bromo-6-hydroxynicotinic acid Product1 5-Bromo-6-chloronicotinic acid Start->Product1 Chlorinating Agent Product1_ref 5-Bromo-6-chloronicotinic acid Reagent1 SOCl2 or POCl3 Final_Product This compound Product1_ref->Final_Product Base, Solvent Reagent2 Morpholine

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid

The initial step involves the conversion of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to a chlorine atom. This is a standard transformation that activates the 6-position of the pyridine ring for subsequent nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-6-hydroxynicotinic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, cautiously add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (e.g., 5-10 eq). The reaction can be run neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-chloronicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Causality of Experimental Choices:

  • Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the starting material and drives the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Quenching on Ice: This is a critical safety step to decompose the highly reactive excess chlorinating agent and to precipitate the product, which is typically less soluble in cold aqueous media.

Step 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 6-position is displaced by morpholine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-chloronicotinic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add morpholine (1.1-1.5 eq) to the solution, followed by the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford pure this compound.

Causality of Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cations while leaving the nucleophile relatively "naked" and more reactive.

  • Base: The base is required to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Heating: The aromatic ring is electron-rich, and thus SNAr reactions typically require heat to proceed at a reasonable rate.

  • Acidification: The product is a carboxylic acid, which will be deprotonated (as a carboxylate salt) under the basic reaction conditions. Acidification is necessary to protonate the carboxylate and precipitate the neutral product, which is less soluble in water.

Potential Applications and Future Directions

The structural motifs within this compound suggest several potential avenues for its application in drug discovery and development:

  • Scaffold for Library Synthesis: The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the rapid generation of a library of diverse compounds for screening.

  • Fragment-Based Drug Discovery: The molecule itself could serve as a fragment for screening against various biological targets.

  • Potential as an Antipsychotic Agent: As suggested by its categorization, further investigation into its activity on dopamine and serotonin receptors, or other targets relevant to psychosis, is warranted.[1]

Diagram of Potential Derivatization Pathways

Derivatization cluster_COOH Carboxylic Acid Modifications cluster_Br Bromine Modifications (Cross-Coupling) Core This compound Amide Amide Derivatives Core->Amide Amide Coupling Ester Ester Derivatives Core->Ester Esterification Suzuki Aryl/Heteroaryl Groups Core->Suzuki Suzuki Coupling Sonogashira Alkynyl Groups Core->Sonogashira Sonogashira Coupling Buchwald Amine/Ether Groups Core->Buchwald Buchwald-Hartwig Coupling

Caption: Potential sites for chemical modification of this compound.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. While its specific discovery and history are not well-documented, a robust and logical synthetic pathway can be proposed based on established chemical transformations of related compounds. The versatile chemical handles present in its structure make it an attractive starting point for the synthesis of diverse chemical libraries aimed at the discovery of new therapeutic agents. Further research is needed to fully elucidate its biological activity and unlock its full potential in drug development.

References

  • 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Process for preparing 5-bromonicotinic acid. (1995). Google Patents.
  • Process for preparing 5-bromonicotinic acid. (1996). Google Patents.
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 5-Bromo-2-morpholin-4-ylnicotinic acid - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 16, 2026, from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • WO 00/38684 - Googleapis.com. (n.d.).
  • 5-Bromo-6-chloronicotinic acid - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

The Strategic Utility of 5-Bromo-6-morpholinonicotinic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Specificity and the Role of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies.[2] A key challenge in this field lies in achieving inhibitor selectivity to minimize off-target effects and associated toxicities. This has led to the exploration of "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to specific protein families.[3] The substituted nicotinic acid framework, particularly when functionalized with halogens and cyclic amines, represents such a scaffold. This guide provides a detailed technical overview of the synthesis and application of a highly versatile building block, 5-Bromo-6-morpholinonicotinic acid , in the construction of potent and selective kinase inhibitors.

The inclusion of a morpholine moiety is a well-established strategy in kinase inhibitor design.[4] The morpholine ring can enhance aqueous solubility and often forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[5] Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the introduction of diverse aryl and heteroaryl groups to explore the structure-activity relationship (SAR).[6] This dual functionality makes this compound a powerful intermediate for generating libraries of novel kinase inhibitors directed against various targets, most notably the PI3K/Akt/mTOR pathway.[7][8]

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in a two-step sequence starting from the readily available 5-bromo-6-hydroxynicotinic acid. The methodology involves an initial chlorination of the hydroxyl group followed by a nucleophilic aromatic substitution (SNAr) with morpholine.

Synthesis_Workflow start 5-Bromo-6-hydroxynicotinic acid intermediate 5-Bromo-6-chloronicotinic acid start->intermediate  POCl₃, (CH₃)₄NCl, Reflux   product This compound intermediate->product  Morpholine, Base, Heat  

Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid

The initial step involves the conversion of the 6-hydroxy group of 5-bromo-6-hydroxynicotinic acid to a chloro group. This is a standard transformation for which a robust protocol has been established.[9][10]

Protocol 1: Chlorination of 5-bromo-6-hydroxynicotinic acid

Reagent/ParameterMolar Eq. / ValueNotes
5-bromo-6-hydroxynicotinic acid1.0Starting material.
Phosphorus oxychloride (POCl₃)Excess (solvent)Both reagent and solvent.
Tetramethylammonium chloride1.1Catalyst.
TemperatureRefluxTo drive the reaction to completion.
Reaction Time3 hoursMonitor by TLC or LC-MS.
Work-upQuenching in ice waterTo hydrolyze excess POCl₃.
PurificationFiltration and washingYields a solid product.
Typical Yield ~97% High-yielding transformation.[9]

Detailed Experimental Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (sufficient to act as a solvent, e.g., 2 mL per gram of starting material).[9]

  • Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Continue stirring the aqueous mixture for 2 hours to ensure complete hydrolysis of the excess phosphorus oxychloride and precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude 5-bromo-6-chloronicotinic acid can be dried under vacuum. For further purification, it can be dissolved in ethyl acetate, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the product as a solid.[9]

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Protocol 2: Morpholine Substitution on 5-Bromo-6-chloronicotinic acid

Reagent/ParameterMolar Eq. / ValueNotes
5-bromo-6-chloronicotinic acid1.0Intermediate from Step 1.
Morpholine1.2 - 1.5Nucleophile.
Base (e.g., K₂CO₃ or DIPEA)2.0To scavenge the HCl byproduct.
Solvent (e.g., DMF, DMSO, or NMP)---High-boiling polar aprotic solvent.
Temperature100 - 140 °CConventional heating or microwave.
Reaction Time4 - 12 hoursMonitor by TLC or LC-MS.
Work-upAqueous work-upTo remove salts and excess reagents.
PurificationRecrystallization or ChromatographyTo obtain the pure product.
Typical Yield 70-90% (Estimated) Based on similar reported reactions.

Detailed Experimental Procedure (Conventional Heating):

  • In a sealable reaction vessel, combine 5-bromo-6-chloronicotinic acid (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture to 120 °C with stirring for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Kinase Inhibitor Synthesis: Building Complex Scaffolds

This compound is a versatile precursor for a variety of kinase inhibitor scaffolds, most notably those based on quinazoline and thienopyrimidine cores, which are prevalent in numerous PI3K and mTOR inhibitors.[8][14][15] The general synthetic strategy involves two key transformations: amide bond formation utilizing the carboxylic acid moiety, and a palladium-catalyzed cross-coupling reaction at the bromine position.

Inhibitor_Synthesis start This compound amide Amide Intermediate start->amide  Amine, Coupling Agent (e.g., HATU)   final_inhibitor Final Kinase Inhibitor amide->final_inhibitor  Boronic Acid/Ester, Pd Catalyst (e.g., Suzuki Coupling)  

Figure 2: General synthetic route to kinase inhibitors.
Representative Application: Synthesis of a Quinazoline-based Kinase Inhibitor Scaffold

The quinazoline ring is a privileged scaffold in the design of tyrosine kinase inhibitors.[3][14] A common synthetic route to substituted quinazolines involves the condensation of an anthranilic acid derivative with a suitable precursor. In this context, this compound can be first converted to its amide with an appropriately substituted 2-aminobenzonitrile, followed by an intramolecular cyclization to form the quinazoline core.

Protocol 3: Amide Coupling with a Substituted Aniline

This protocol describes a general procedure for the formation of an amide bond, a critical step in extending the scaffold of this compound.

Reagent/ParameterMolar Eq. / ValueNotes
This compound1.0Starting material.
Substituted Aniline1.1The amine coupling partner.
Coupling Agent (e.g., HATU)1.2For activation of the carboxylic acid.
Base (e.g., DIPEA or TEA)2.0 - 3.0To maintain basic conditions.
SolventDMF or DichloromethaneAnhydrous polar aprotic solvent.
TemperatureRoom TemperatureMild reaction conditions.
Reaction Time12 - 18 hoursMonitor by TLC or LC-MS.
Work-upAqueous extractionTo remove water-soluble byproducts.
PurificationColumn ChromatographyTo isolate the pure amide.
Typical Yield >80% Generally high-yielding.

Detailed Experimental Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.

Subsequent steps to form a quinazoline or other heterocyclic cores would depend on the specific nature of the aniline derivative used. For example, if a 2-aminobenzonitrile is used, an acid or base-catalyzed intramolecular cyclization can be employed to construct the quinazoline ring.[5] The bromine atom on this scaffold can then be further functionalized via Suzuki or other cross-coupling reactions to generate a library of potential kinase inhibitors for screening.

Conclusion

This compound represents a strategically designed and highly valuable building block for the synthesis of novel kinase inhibitors. Its synthesis is straightforward, and its dual reactive sites—the carboxylic acid for amide bond formation and the bromine for cross-coupling reactions—provide a robust platform for generating molecular diversity. The incorporated morpholine moiety is a proven pharmacophore for enhancing potency and modulating the physicochemical properties of kinase inhibitors. The protocols and strategies outlined in this guide are intended to empower researchers in drug discovery to leverage this versatile intermediate in the development of the next generation of targeted therapeutics.

References

  • Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., Brun, P., Tonus, F., Ferrarese, A., Guiotto, A., & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 234–246.
  • Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Zheng, P. W., Fan, R. R., Liu, Y. H., Ouyang, L., Liu, B., & Zhu, W. F. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European journal of medicinal chemistry, 116, 27–35.
  • Peng, W., Tu, Z. C., Long, Z. J., Liu, Q., & Lu, G. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 108, 644–654.
  • Setliff, F. L., & Caldwell, J. S. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science, 45, Article 27.
  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024).
  • WO2008070740A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use thereof. (n.d.).
  • US20140011819A1 - Novel selective pi3k delta inhibitors. (n.d.).
  • WO2023183936A2 - Combination therapy of a pi3k inhibitor and kras inhibitor and methods of use thereof. (n.d.).
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Gu, Y., & Jin, S. Q. (2010). Updates of mTOR inhibitors. Cancer biology & therapy, 9(4), 241–247.
  • WO2005011700A1 - INHIBITORS OF Akt ACTIVITY. (n.d.).
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological research, 172, 105835.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.

Sources

Application Notes and Protocols for the Utilization of 5-Bromo-6-morpholinonicotinic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the strategic design and exploration of novel molecular scaffolds are paramount to identifying next-generation therapeutics. 5-Bromo-6-morpholinonicotinic acid emerges as a compound of significant interest, strategically integrating two pharmacologically privileged moieties: the nicotinic acid core and a morpholine substituent. While direct biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its structural components provides a strong rationale for its investigation as a versatile starting point for drug discovery campaigns.[1]

The nicotinic acid (Vitamin B3) scaffold is a well-established platform in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and vasodilatory properties.[1][2] Modifications to the pyridine ring have historically yielded potent and selective therapeutic agents.[3][4][5]

Complementing this is the morpholine ring, a heterocyclic motif frequently incorporated into approved and experimental drugs to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[6][7][8][9][10] Its ability to form hydrogen bonds and engage in various molecular interactions makes it a valuable tool for medicinal chemists aiming to optimize lead compounds.[7][9] The combination of these two scaffolds in this compound presents a unique opportunity for exploring novel chemical space and identifying hits against a range of biological targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the use of this compound in drug discovery, from initial screening to hit-to-lead optimization.

Strategic Approaches to Screening

Given the novelty of this compound, a logical starting point for its investigation is through either scaffold-based or fragment-based drug discovery (FBDD) approaches.[11][12][13][14][15][] FBDD, in particular, is well-suited for identifying initial, low-affinity binders that can be efficiently optimized into potent leads.[11][12][13][17]

Physicochemical Properties for Consideration

A preliminary in silico assessment of this compound and its parent scaffolds can guide library design and initial assay development.

Property5-Bromonicotinic acid5-Bromo-6-methylnicotinic acid5-Bromo-6-chloronicotinic acid
Molecular Formula C6H4BrNO2C7H6BrNO2C6H3BrClNO2
Molecular Weight 202.01 g/mol [18]216.03 g/mol [19]236.45 g/mol [20]
XLogP3 1.1[18]1.5[19]-
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333

Note: The properties for this compound would need to be calculated or experimentally determined.

Proposed Drug Discovery Workflow

The following workflow outlines a systematic approach to identifying and advancing hits derived from the this compound scaffold.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Active Compounds Hit Confirmation Hit Confirmation Dose-Response->Hit Confirmation Confirmed Hits Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays SAR Studies SAR Studies Secondary Assays->SAR Studies Validated Hits ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Structure-Activity Relationship Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization Optimized Leads G Lead_Compound Lead_Compound In_Vitro_ADME In Vitro ADME Assays Lead_Compound->In_Vitro_ADME Solubility Permeability Metabolic Stability In_Vitro_Tox In Vitro Toxicology Lead_Compound->In_Vitro_Tox Cytotoxicity hERG Liability Genotoxicity Data_Integration Data Integration & Analysis In_Vitro_ADME->Data_Integration In_Vitro_Tox->Data_Integration Optimized_Lead Optimized_Lead Data_Integration->Optimized_Lead Selection of Candidates

Caption: An integrated workflow for early ADME/Tox profiling of lead compounds.

Conclusion

This compound represents a promising and unexplored scaffold for drug discovery. Its constituent parts have a proven track record in medicinal chemistry, suggesting a high potential for identifying novel bioactive compounds. By employing a systematic approach of high-throughput screening, followed by rigorous hit validation and a comprehensive hit-to-lead optimization strategy that includes early ADME/Tox profiling, researchers can effectively unlock the therapeutic potential of this novel chemical entity. The protocols and workflows outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Bisy, N., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • BioSolveIT. (n.d.). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. [Link]

  • XtalPi. (n.d.). Fragment Screening & Fragment-Based Drug Design. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today. [Link]

  • IJPREMS. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

  • Manly, C. J., et al. (2008). Strategies and tactics for optimizing the Hit-to-Lead process and beyond--a computational chemistry perspective. PubMed. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. [Link]

  • Oreate AI Blog. (2025). Understanding Assay Development: The Backbone of Drug Discovery. [Link]

  • Oreate AI Blog. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. [Link]

  • Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • AZoLifeSciences. (2023). What is Fragment-Based Drug Discovery?. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Cole-Parmer. (2024). The Steps of Assay Development and Screening in Early Drug Discovery. [Link]

  • Wikipedia. (n.d.). Hit to lead. [Link]

  • Taosheng Chen (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. [Link]

  • Sun, H., et al. (2012). Classification of Scaffold Hopping Approaches. PubMed Central. [Link]

  • University of Dundee. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. [Link]

  • Inglese, J., et al. (2012). High-Throughput RT-PCR for small-molecule screening assays. PubMed Central. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • An, Y., & Zhang, H. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • Wecel, D., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. [Link]

  • Al-Ostath, A. I. N. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Stenutz. (n.d.). 5-bromo-6-chloronicotinic acid. [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

Sources

Introduction: The Strategic Importance of 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of Suzuki-Miyaura coupling for the functionalization of 5-Bromo-6-morpholinonicotinic acid, a key scaffold in contemporary drug discovery.

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. This compound, in particular, represents a versatile building block for the synthesis of novel drug candidates.[1] The presence of three distinct functional handles—the bromine atom, the carboxylic acid, and the morpholino group—offers a rich platform for molecular diversification. The bromine atom is an ideal anchor for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This capability is crucial for exploring the structure-activity relationships (SAR) that drive drug discovery programs.[1]

This application note provides a detailed exploration of Suzuki-Miyaura coupling protocols tailored for this compound. As a Senior Application Scientist, the aim is to furnish researchers, scientists, and drug development professionals with not just procedural steps, but also the underlying mechanistic rationale and field-proven insights required for successful and reproducible synthetic outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][3] The reaction forges a carbon-carbon single bond by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[4] The catalytic cycle, a finely tuned sequence of organometallic transformations, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound.[3] This step forms a square-planar Pd(II) intermediate. The choice of ligand on the palladium center is critical here; electron-rich and bulky ligands can accelerate this rate-determining step, especially for electron-deficient heteroaryl halides.[4][8]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process is critically dependent on the presence of a base.[9] The base activates the boronic acid, forming a more nucleophilic boronate species, which then engages with the Pd(II) complex to exchange its organic group for the halide.[10][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product.[12] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination in1 reductive_elimination->in1 product R¹-R² in1->pd0 in1->product in2 in3 aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The specific structure of this compound presents unique challenges and considerations:

  • Substrate Reactivity: As an electron-deficient pyridine derivative, the carbon-bromine bond is activated towards oxidative addition. However, the steric bulk of the adjacent morpholino group can hinder the approach of the palladium catalyst.[13] This steric hindrance necessitates the use of catalyst systems with bulky ligands to promote efficient coupling.[8][14]

  • Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) may prove insufficient. More electron-rich and sterically demanding dialkylbiaryl phosphine ligands, such as SPhos or X-Phos, are often required to achieve high turnover numbers and yields with challenging heteroaryl substrates.[15][16] N-Heterocyclic Carbene (NHC) ligands, found in catalysts like PEPPSI-IPr, are also highly effective for these types of couplings.[15]

  • Base and Solvent Compatibility: The carboxylic acid moiety is sensitive to strongly basic conditions. Therefore, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over hydroxides.[17] The choice of solvent is also critical; polar aprotic solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used to ensure solubility of all reaction components.[18] The solvent can also influence the reaction's selectivity and rate.[19]

  • Potential Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid by water, can be a significant side reaction, especially under basic conditions.[14] This can be minimized by using anhydrous solvents, carefully controlling the amount of water, or using boronic esters which are more stable.[12]

Experimental Protocols and Application Data

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound. These protocols are designed to be robust starting points, with the understanding that optimization may be required for specific arylboronic acids.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: - Add this compound,  arylboronic acid, and base to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill flask  with Argon or Nitrogen (3x). setup->inert addition Reagent Addition: - Add Pd catalyst and ligand. - Add degassed solvent via syringe. inert->addition reaction Reaction: - Heat to desired temperature  with vigorous stirring. addition->reaction monitoring Reaction Monitoring: - Track progress by TLC or LC-MS. reaction->monitoring workup Work-up: - Cool to room temperature. - Acidify with 1M HCl to pH 3-4. - Filter the precipitated product. monitoring->workup Upon completion purification Purification: - Recrystallization or column  chromatography. workup->purification end End: Characterized Product purification->end

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes a classic and commercially available catalyst, suitable for many common arylboronic acids.[17]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst to the flask. Subsequently, add the degassed DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to approximately 3-4 with 1M HCl. This will precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the 5-aryl-6-morpholinonicotinic acid derivative.

Protocol 2: Enhanced Reactivity with a Buchwald Ligand (SPhos)

For more challenging or sterically hindered arylboronic acids, a more active catalyst system is often necessary. Buchwald ligands are designed to enhance catalytic activity.[15][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Under an argon atmosphere, add Pd(OAc)₂ and SPhos. Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

The choice of catalyst and conditions can significantly impact the reaction outcome. The following table provides a comparative summary based on literature data for similar bromopyridine substrates.[15][17]

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5 mol%)K₃PO₄DMF802480-90[17]
2Pd(OAc)₂ / SPhos (1-2 mol%)K₃PO₄1,4-Dioxane1004>95[15]
3PEPPSI-IPr (0.5 mol%)Cs₂CO₃t-AmylOH1002>98[15]

Note: Yields are illustrative and will vary depending on the specific arylboronic acid used.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient reaction temperature.

    • Solution: Ensure the catalyst is fresh and handled under an inert atmosphere. Increase the reaction temperature in 10 °C increments. Consider switching to a more active catalyst system (e.g., Protocol 2).

  • Formation of Homocoupled Byproduct:

    • Cause: Presence of oxygen in the reaction, which can lead to the homocoupling of the boronic acid.[12]

    • Solution: Ensure thorough degassing of solvents and proper inert atmosphere techniques.

  • Protodebromination of Starting Material:

    • Cause: The palladium hydride species, formed from side reactions, can reduce the starting aryl bromide.

    • Solution: Ensure all reagents are pure and the reaction is run under strictly anhydrous conditions where possible.

  • Protodeboronation of Boronic Acid:

    • Cause: Degradation of the boronic acid, especially in the presence of water and base.[14]

    • Solution: Use the boronic acid as soon as possible after weighing. Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.[12]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of this compound, enabling the synthesis of diverse libraries of compounds for drug discovery. Success with this specific substrate hinges on a rational selection of the catalyst system, base, and solvent to overcome the challenges posed by its electronic and steric properties. By understanding the mechanistic underpinnings and leveraging advanced catalyst systems, researchers can efficiently and reliably synthesize novel 5-aryl-6-morpholinonicotinic acid derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • ChemRxiv. (2025, August 20). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Bromo-6-morpholinonicotinic acid in amide bond formation. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting insights to ensure successful and reproducible synthesis of a diverse range of amide derivatives.

Introduction: The Significance of Amide Bonds and the Utility of Substituted Nicotinic Acids

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker in constructing complex molecular architectures. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3]

This compound is a valuable building block for medicinal chemists. The substituted pyridine core is a common motif in pharmacologically active compounds, and the presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions. The morpholine moiety can influence solubility, metabolic stability, and target engagement. Efficiently coupling this acid with a variety of amines is therefore a key step in generating novel chemical entities for biological screening.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] To facilitate the reaction, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][5] This is typically achieved using coupling reagents.

Choosing the Right Coupling Reagent

A variety of coupling reagents are available, each with its own mechanism of action and suitability for different substrates.[4] For a substrate like this compound, which contains a potentially electron-deficient pyridine ring, the choice of coupling reagent is critical to achieve high yields and minimize side reactions. Common classes of coupling reagents include:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be prone to racemization if the carboxylic acid has a stereocenter, and can also rearrange to an inactive N-acylurea.[7] To mitigate these side reactions, carbodiimides are often used in conjunction with additives.

  • Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU), and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) are highly efficient coupling reagents that generate activated esters.[7] HATU, for example, reacts with the carboxylic acid in the presence of a base to form a highly reactive OAt-ester.[8] These reagents are often preferred for challenging couplings due to their high reactivity and ability to suppress side reactions.[7]

The Role of Additives

Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in many amide coupling reactions.[9] When used with carbodiimides, they trap the reactive O-acylisourea intermediate to form a more stable and less reactive activated ester, which then reacts with the amine.[4][9] This two-step process minimizes racemization and the formation of N-acylurea byproducts.[9] Uronium and phosphonium reagents like HBTU and PyBOP incorporate an HOBt moiety within their structure.

Experimental Protocols

The following protocols provide a starting point for the successful amide coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using HATU as the Coupling Reagent

This protocol is adapted from procedures for the coupling of other substituted picolinic acids and is generally reliable for a wide range of amines.[10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM) at room temperature, add the amine (1.0-1.2 eq).

  • Add HATU (1.1-1.3 eq) to the mixture.

  • Slowly add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Quantitative Data Summary Table:

ReagentStoichiometry (eq)Purpose
This compound1.0Carboxylic acid starting material
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.3Coupling reagent
DIPEA / TEA2.0 - 3.0Base to facilitate carboxylate formation and neutralize byproducts
Protocol 2: Alternative Procedure using EDC and HOBt

This protocol provides a cost-effective alternative to phosphonium and uronium-based coupling reagents and is suitable for many routine amide bond formations.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, may be required if the amine is a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.1-1.3 eq) in anhydrous DMF (or DCM) at 0 °C, add EDC (1.1-1.3 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.0-1.2 equivalents of a non-nucleophilic base such as DIPEA or TEA.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary Table:

ReagentStoichiometry (eq)Purpose
This compound1.0Carboxylic acid starting material
Amine1.0 - 1.2Nucleophile
EDC1.1 - 1.3Coupling reagent
HOBt1.1 - 1.3Additive to suppress side reactions
DIPEA / TEA (optional)1.0 - 1.2Base to neutralize amine salt

Visualization of Key Processes

Reaction Mechanism: HATU-Mediated Amide Bond Formation

HATU_Mechanism Carboxylic_Acid This compound Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester + HATU, Base Base Base (DIPEA) HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Amine R-NH2 Amine->Activated_Ester Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Byproducts Byproducts Tetrahedral_Intermediate->Byproducts

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Workflow for Amide Synthesis

Experimental_Workflow Start Start Reagent_Prep Prepare solution of This compound Start->Reagent_Prep Amine_Addition Add Amine Reagent_Prep->Amine_Addition Coupling_Reagent_Addition Add Coupling Reagent (e.g., HATU) Amine_Addition->Coupling_Reagent_Addition Base_Addition Add Base (e.g., DIPEA) Coupling_Reagent_Addition->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Base_Addition->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Amide Product Purification->Product

Caption: General workflow for amide synthesis.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature moderately (e.g., to 40-50 °C). Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered amines or acids, a more powerful coupling reagent like COMU may be beneficial.[7]

  • Side Reactions: If side reactions are observed, ensure the correct stoichiometry of reagents is used. An excess of the coupling reagent or base can sometimes lead to undesired products. The use of additives like HOBt or HOAt is highly recommended to suppress side reactions.[9]

  • Purification Challenges: The byproducts from coupling reactions (e.g., dicyclohexylurea from DCC, or the tetramethylurea from HBTU/HATU) can sometimes be difficult to remove. The choice of a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct is water-soluble and easily removed during the aqueous workup.[7]

  • Solubility Issues: this compound or the resulting amide may have limited solubility in common organic solvents. A polar aprotic solvent like DMF or NMP is often a good choice for the reaction. During workup, a co-solvent system may be necessary for efficient extraction.

By understanding the fundamental principles of amide bond formation and carefully selecting the appropriate reagents and conditions, researchers can successfully synthesize a wide range of amides from this compound, enabling the exploration of new chemical space in drug discovery and development.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2021, January 18).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012, November 8).
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21).
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Preparation of nicotinic acid amide. (n.d.). US2280040A - Google Patents.
  • Nicotinamide adenine dinucleotide. (n.d.). Wikipedia.
  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). Benchchem.
  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). Benchchem.
  • 5-BROMO-6-HYDROXYNICOTINIC ACID Formula - ECHEMI. (n.d.).
  • 5-Bromo-6-hydroxynicotinic acid | 41668-13-7. (n.d.). Sigma-Aldrich.
  • 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853. (n.d.). PubChem.
  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
  • Biocatalytic amide bond formation. (n.d.). Green Chemistry (RSC Publishing).
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. (n.d.). PubChem.
  • 5-Bromo-6-chloronicotinic acid | 29241-62-1. (n.d.). ChemicalBook.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 5-Bromo-6-morpholinonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to its activated pyridine core, which is amenable to functionalization. This document elucidates the underlying principles governing the reactivity of this substrate, offers detailed experimental protocols for its derivatization, and presents a comparative analysis of various nucleophiles. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize this compound in their synthetic endeavors.

Introduction to Nucleophilic Aromatic Substitution on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient aromatic systems. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is a prime candidate for SNAr.[1][2] This reactivity can be further enhanced by the presence of electron-withdrawing groups (EWGs) on the ring, which stabilize the negatively charged intermediate.[3]

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial to the reaction's success and is significantly enhanced by EWGs positioned ortho or para to the site of substitution, as they can delocalize the negative charge.[3] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The Unique Profile of this compound as an SNAr Substrate

This compound is a highly activated substrate for SNAr reactions. Its reactivity is governed by a confluence of electronic and steric factors.

  • Electronic Activation: The pyridine nitrogen and the carboxylic acid group at the 3-position act as powerful electron-withdrawing groups. The carboxylic acid, in particular, enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The bromine atom at the 5-position is a suitable leaving group.

  • Regioselectivity: The position of the leaving group (bromo) and the activating groups (pyridine nitrogen and carboxylic acid) directs the regioselectivity of the nucleophilic attack to the C5 position.

  • The Role of the Morpholino Group: The morpholino group at the 6-position is an electron-donating group. While typically electron-donating groups deactivate the ring towards nucleophilic attack, its position relative to the leaving group and the primary activating groups means its influence is secondary to the overall electronic demand of the ring. It can, however, influence the conformation of the molecule and the accessibility of the reaction center.

Below is a diagram illustrating the structure of this compound.

G start Start reagents Combine this compound, piperidine, and K₂CO₃ in DMSO start->reagents react Heat to 100 °C under N₂ atmosphere reagents->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Cool, pour into water, and extract with EtOAc monitor->workup Reaction Complete purify Wash, dry, and concentrate the organic phase workup->purify column Purify by column chromatography purify->column end End column->end G cluster_0 SNAr Mechanism Reactant <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="/path/to/reactant.png"/>TD>TR><TR><TD>5-Bromo-6-morpholinonicotinic acidTD>TR>TABLE> Intermediate <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="/path/to/intermediate.png"/>TD>TR><TR><TD>Meisenheimer Complex (Resonance Stabilized)TD>TR>TABLE> Reactant->Intermediate + Nu⁻ (Rate-determining step) Nucleophile Nu⁻ Product <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="/path/to/product.png"/>TD>TR><TR><TD>Substituted ProductTD>TR>TABLE> Intermediate->Product - Br⁻ (Fast) LeavingGroup Br⁻

Sources

Introduction: The Significance of the Nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-morpholinonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] These compounds form the core of numerous therapeutic agents, demonstrating effects ranging from lipid-lowering to anti-inflammatory and anti-cancer activities.[2][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

The this compound core is a particularly valuable pharmacophore for several reasons. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, thereby allowing for the exploration of a wide chemical space.[5] The morpholine moiety at the 6-position often enhances aqueous solubility and can form critical hydrogen bond interactions with biological targets.[6] The carboxylic acid at the 3-position provides another point for derivatization, commonly into esters or amides, to modulate activity, cell permeability, and pharmacokinetic profiles.

This guide provides a detailed, evidence-based framework for the synthesis of this important class of compounds, focusing on the causality behind experimental choices to ensure reproducibility and success in a research setting.

Overall Synthetic Strategy

The synthesis of this compound derivatives is a multi-step process that requires careful control of reaction conditions. The general strategy involves the sequential construction of the core scaffold, followed by diversification at the carboxylic acid position.

Synthetic_Workflow A Nicotinic Acid B Step 1: Bromination A->B C 5-Bromonicotinic Acid B->C D Step 2: Halogenation C->D E 5-Bromo-6-chloronicotinic Acid Derivative D->E F Step 3: Nucleophilic Substitution E->F G 5-Bromo-6-morpholinonicotinic Acid (Core Scaffold) F->G H Step 4: Derivatization G->H I Target Derivatives (Amides, Esters) H->I

Caption: General workflow for synthesizing this compound derivatives.

Part 1: Synthesis of the Key Intermediate: 5-Bromonicotinic Acid

The foundational step in this synthesis is the regioselective bromination of the nicotinic acid ring at the 5-position. Direct bromination of the electron-deficient pyridine ring requires harsh conditions. A highly effective and scalable method involves the use of thionyl chloride and bromine, often with a catalytic amount of iron.[7][8]

Protocol 1: Electrophilic Bromination of Nicotinic Acid

Principle of the Reaction: This reaction proceeds via an electrophilic aromatic substitution. Nicotinic acid is first converted in situ to its acid chloride by thionyl chloride. This transformation serves two purposes: it provides a suitable solvent system and the electron-withdrawing nature of the acid chloride group directs the incoming electrophile (bromine) to the 5-position. The use of iron powder acts as a Lewis acid catalyst, polarizing the Br-Br bond and generating a more potent electrophilic bromine species.

Experimental Protocol:

  • Reagent Preparation & Safety:

    • WARNING: Thionyl chloride and bromine are highly corrosive and toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    • Ensure all glassware is thoroughly dried to prevent the violent reaction of thionyl chloride with water.

  • Step-by-Step Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and an addition funnel, add nicotinic acid (e.g., 50 g, 0.406 mol) and powdered iron (e.g., 1 g, 2% w/w).[7]

    • Carefully add thionyl chloride (e.g., 70 mL, 0.96 mol) to the flask.

    • Heat the mixture to 70 °C with stirring.

    • Slowly add bromine (e.g., 40 mL, 0.78 mol) via the addition funnel over a period of 2 hours. An exothermic reaction may be observed.[7]

    • After the addition is complete, increase the temperature to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography).

    • Work-up:

      • After completion, allow the mixture to cool to room temperature.

      • Carefully distill off the excess bromine and thionyl chloride under reduced pressure.

      • Cool the viscous residue in an ice bath to 0 °C.

      • Slowly and cautiously add a cold 4N sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution with vigorous stirring, until the pH of the mixture reaches approximately 3. This step is highly exothermic and releases acidic gases; perform with extreme care.[7]

      • The target product, 5-bromonicotinic acid, will precipitate as a solid.

    • Purification:

      • Filter the precipitate using a Buchner funnel and wash thoroughly with ice-cold water (e.g., 100 mL).[7]

      • For higher purity, the crude solid can be recrystallized from a suitable solvent such as isopropyl alcohol or ethanol.[7]

ReagentMolar Eq.PurposeKey ParametersTypical Yield
Nicotinic Acid1.0Starting Material-70-88%[7]
Thionyl Chloride~2.4Reagent/SolventReflux Temp.
Bromine~1.9Brominating AgentSlow addition at 70°C
Iron Powder~0.04Catalyst0.5-5.0% w/w
4N NaOH/KOH-NeutralizationMaintain T < 10°C, pH ~3

Part 2: Synthesis of the 5-Bromo-6-morpholino Core Scaffold

With 5-bromonicotinic acid in hand, the next critical step is the introduction of the morpholine moiety at the 6-position. This is accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. To facilitate this, a leaving group must first be installed at the 6-position. A common strategy is to use a starting material like 2,5-dibromopyridine or to convert a 6-hydroxypyridine to a 6-chloropyridine.

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine

Principle of the Reaction: The pyridine ring must be sufficiently "activated" for SNAr to occur. This requires electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. In a 5-bromo-6-chloronicotinic acid system, the chlorine at the 6-position is activated by the ring nitrogen and the carboxyl group. Morpholine, a secondary amine, acts as the nucleophile, displacing the chloride. The reaction is typically performed at high temperatures in a polar aprotic solvent.

SNAr_Mechanism reactant 5-Bromo-6-chloro- nicotinic acid ester intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate Attack at C6 morpholine Morpholine (Nucleophile) morpholine->intermediate product 5-Bromo-6-morpholino- nicotinic acid ester intermediate->product Loss of Cl-

Caption: Simplified schematic of the SNAr mechanism.

Experimental Protocol (Proceeding from a 5-bromo-6-chloronicotinic acid ester):

  • Reagent Preparation:

    • The starting material, 5-bromo-6-chloronicotinic acid (or its ester), can be synthesized from commercially available precursors.

    • Ensure morpholine is pure and the solvent (e.g., DMF, DMSO) is anhydrous.

  • Step-by-Step Procedure:

    • In a sealed reaction vessel, dissolve the 5-bromo-6-chloronicotinic acid ester (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Add morpholine (2.0-3.0 eq.). An excess is used to drive the reaction to completion and act as a base to neutralize the HCl generated. Alternatively, use a slight excess of morpholine (1.2 eq.) and an inorganic base like potassium carbonate (K₂CO₃, 2.0 eq.).

    • Seal the vessel and heat the reaction mixture to 100-140 °C. The optimal temperature may require screening.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a beaker of cold water.

      • Extract the aqueous mixture three times with an organic solvent like ethyl acetate or dichloromethane.

      • Combine the organic layers, wash with brine to remove residual DMF/DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Purification:

      • Filter off the drying agent and concentrate the solvent under reduced pressure.

      • Purify the crude residue using silica gel column chromatography to obtain the pure ester product.

    • Hydrolysis (if necessary):

      • To obtain the final carboxylic acid, dissolve the purified ester in a mixture of THF/water and add an excess of lithium hydroxide (LiOH) or NaOH.

      • Stir at room temperature until the ester is fully hydrolyzed.

      • Acidify the mixture with 1N HCl to pH ~4-5 to precipitate the final product, this compound. Filter and dry.

Part 3: Diversification via Amide Coupling

The final stage involves derivatizing the carboxylic acid of the core scaffold, most commonly through amide bond formation. Modern peptide coupling reagents provide a mild and efficient means to achieve this transformation with a wide variety of amines.

Protocol 3: HATU-Mediated Amide Coupling

Principle of the Reaction: The carboxylic acid is activated by a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which converts the hydroxyl group into an excellent leaving group. A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the carboxylic acid and the amine salt. The desired amine then attacks the activated carbonyl carbon to form the stable amide bond.[9]

Experimental Protocol:

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add the desired primary or secondary amine (1.1 eq.).

    • Add DIPEA (3.0 eq.) to the mixture.

    • In a separate vial, dissolve HATU (1.2 eq.) in a small amount of DMF and add it to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

    • Work-up:

      • Pour the reaction mixture into water and extract with ethyl acetate (3x).

      • Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure amide derivative.

ReagentMolar Eq.PurposeKey Parameters
Core Acid1.0Substrate-
Amine (R-NH₂)1.1NucleophileDiverse library can be used
HATU1.2Coupling AgentMild, efficient activation
DIPEA3.0Non-nucleophilic BaseNeutralizes acids
DMF-SolventAnhydrous, polar aprotic

References

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • International Journal of Scientific and Statistical Computing. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • ResearchGate. The morpholino nicotinic acid synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]

  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available from: [Link]

  • ResearchGate. Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1).... Available from: [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • National Center for Biotechnology Information. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available from: [Link]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Available from: [Link]

Sources

Application Note: Synthesis of Novel Compound Libraries from 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-6-morpholinonicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the assembly of novel molecular libraries from privileged scaffolds is a cornerstone of drug discovery. This compound represents a highly valuable starting material, integrating three key pharmacophoric elements into a single, synthetically versatile chassis: a pyridine core, a morpholine moiety, and orthogonally reactive handles (a carboxylic acid and an aryl bromide).

The morpholine ring is a ubiquitous feature in approved drugs, often employed to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a crucial hydrogen bond acceptor. The nicotinic acid framework is also a well-established motif in biologically active compounds. The strategic placement of the bromine atom and the carboxylic acid group allows for selective, stepwise diversification, making this scaffold an ideal entry point for the rapid generation of novel chemical entities for screening campaigns.

This guide provides two robust, field-proven protocols for the derivatization of this compound:

  • Protocol A: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5-position.

  • Protocol B: Amide bond formation via the carboxylic acid moiety.

These methods are designed for efficiency, reliability, and broad substrate scope, enabling researchers to construct diverse compound libraries with high fidelity.

Critical Safety & Handling Protocols

Trustworthiness through Safety: Before commencing any experimental work, a thorough understanding of the associated hazards is paramount. Organobromine compounds require careful handling to minimize risk.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and tightly fitting safety goggles or a full-face shield.[5]

  • Ventilation: All manipulations involving this compound and its derivatives, especially volatile reagents and solvents, must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][5]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, unless specified in the protocol. Store the compound in a cool, dry, well-ventilated area away from incompatible materials.[5]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations. Do not discharge into drains.[1][2]

Overall Synthetic Strategy & Workflow

The synthetic utility of this compound lies in its two distinct reactive sites. The C-Br bond is primed for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is readily activated for nucleophilic substitution, such as amide formation. This orthogonality allows for a modular approach to library synthesis.

G start This compound protocolA Protocol A: Suzuki-Miyaura Coupling start->protocolA R-B(OH)₂ Pd Catalyst, Base protocolB Protocol B: Amide Bond Formation start->protocolB R-NH₂ Coupling Reagent productA 5-Aryl-6-morpholinonicotinic Acids protocolA->productA productB N-Substituted-5-Bromo-6- morpholinonicotinamides protocolB->productB purification Purification (HPLC / Flash Chromatography) productA->purification productB->purification characterization Characterization (NMR, HRMS) purification->characterization library Novel Compound Library characterization->library

Caption: Synthetic diversification workflow from the core scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, particularly between sp²-hybridized carbon atoms.[6][7][8][9] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it a staple in pharmaceutical research.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][8][9][10]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm [R²-B(OR)₃]⁻ pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regenerated product R¹-R² re->product center

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol details a representative coupling with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Triphenylphosphine [PPh₃] (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 287 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.1 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 4:1 Dioxane/Water (10 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. This protonates the carboxylic acid, facilitating its extraction into the organic layer. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). e. Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality & Field Insights
  • Catalyst System: While pre-formed Pd(PPh₃)₄ can be used, generating the active Pd(0) catalyst in situ from Pd(OAc)₂ and PPh₃ is often more cost-effective and reliable. The phosphine ligand stabilizes the palladium complex.[6]

  • Base Selection: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups.[7]

  • Solvent System: The dioxane/water mixture is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9] Degassing is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

Data Presentation: Example Substrate Scope
EntryArylboronic AcidProduct NameHypothetical Yield (%)
1Phenylboronic acid5-Phenyl-6-morpholinonicotinic acid88
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-morpholinonicotinic acid85
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-6-morpholinonicotinic acid91
4Thiophene-2-boronic acid5-(Thiophen-2-yl)-6-morpholinonicotinic acid79

Protocol B: Amide Bond Formation

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry. The use of modern coupling reagents allows this transformation to occur under mild conditions with high efficiency.[11] HATU is a highly effective uronium salt-based reagent, particularly for coupling sterically hindered substrates or those prone to racemization.[12][13]

Reaction Mechanism Overview

HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[13][14]

G acid R¹-COOH active_ester OAt-Active Ester acid->active_ester + HATU - Base·H⁺ hatu HATU amide Amide Product (R¹-CONH-R²) active_ester->amide + R²-NH₂ amine R²-NH₂

Caption: Simplified mechanism for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol details a representative coupling with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a Nitrogen atmosphere, add this compound (287 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Solvent & Base: Add anhydrous DMF (10 mL) and stir to dissolve. Cool the solution to 0 °C using an ice bath. Add DIPEA (0.52 mL, 3.0 mmol) dropwise.

  • Activation: Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active ester.

  • Nucleophile Addition: Add the amine (e.g., benzylamine, 0.12 mL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). b. Separate the layers. Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (2 x 25 mL) to remove DMF, saturated aqueous sodium bicarbonate (NaHCO₃) (25 mL), and finally, brine (25 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Causality & Field Insights
  • Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization. The HOAt byproduct is a superior leaving group compared to the HOBt generated from other reagents like HBTU.[11][12]

  • Base: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and neutralize the hexafluorophosphate and HOAt byproducts generated during the reaction.[12] It does not compete with the desired amine nucleophile.

  • Solvent and Work-up: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. The aqueous LiCl wash is a standard and effective technique for removing residual DMF during the work-up phase.

Data Presentation: Example Substrate Scope
EntryAmineProduct NameHypothetical Yield (%)
1BenzylamineN-Benzyl-5-bromo-6-morpholinonicotinamide95
2Aniline5-Bromo-N-phenyl-6-morpholinonicotinamide89
3Piperidine(5-Bromo-6-morpholinopyridin-3-yl)(piperidin-1-yl)methanone92
4Glycine methyl esterMethyl 2-(5-bromo-6-morpholinonicotinamido)acetate87

Purification and Structural Characterization

Purification Strategy

The novel compounds synthesized are often polar and may contain basic (pyridine, morpholine) and acidic (carboxylic acid) functional groups. This necessitates a tailored purification strategy.

  • Normal-Phase Chromatography: For amide products (Protocol B), standard flash chromatography on silica gel is often effective. A gradient elution system of ethyl acetate in hexanes is a good starting point. For more polar compounds, a mobile phase containing dichloromethane and methanol may be required. Adding a small amount of triethylamine (~0.5%) can improve peak shape for basic compounds by neutralizing acidic silanol groups on the silica.[15][16]

  • Reverse-Phase Chromatography (HPLC): For the carboxylic acid products from the Suzuki coupling (Protocol A) and other highly polar compounds, reverse-phase chromatography is the method of choice.[17][18] A C18 column with a water/acetonitrile or water/methanol gradient, often modified with 0.1% formic acid or trifluoroacetic acid, provides excellent separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that have poor retention in reverse-phase, HILIC is a powerful alternative.[15][18]

Structural Validation

Unambiguous characterization of the final products is essential for validating the synthetic protocols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key diagnostic signals include the disappearance of the C5-H proton signal in Suzuki products and the appearance of new aromatic or aliphatic signals from the coupled partner. For amides, new signals for the N-substituent and a characteristic amide N-H proton (often a broad singlet) will be visible. The two pyridine protons will typically appear as distinct doublets.[19][20]

    • ¹³C NMR: Confirms the carbon skeleton of the new molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecular ion (e.g., [M+H]⁺), confirming the elemental composition of the synthesized compound. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature for products from Protocol B.[21][22]

Table of Expected Analytical Data
Compound (from tables 4.4 & 5.4)Expected [M+H]⁺ (HRMS)Key Diagnostic ¹H NMR Signals (δ, ppm)
5-Phenyl-6-morpholinonicotinic acid 285.12348.7 (d, 1H), 8.1 (d, 1H), 7.6-7.4 (m, 5H), 3.8 (t, 4H), 3.2 (t, 4H)
N-Benzyl-5-bromo-6-morpholinonicotinamide 376.0866 / 378.08459.1 (t, 1H, NH), 8.5 (d, 1H), 8.0 (d, 1H), 7.4-7.2 (m, 5H), 4.6 (d, 2H), 3.8 (t, 4H), 3.4 (t, 4H)

Conclusion

The protocols outlined in this application note provide robust and versatile pathways for the synthesis of novel compound libraries based on the this compound scaffold. By leveraging high-efficiency reactions like the Suzuki-Miyaura coupling and HATU-mediated amidation, researchers can rapidly access a wide chemical space. The detailed methodologies, coupled with insights into reaction mechanisms and purification strategies, are intended to empower scientists in drug development to accelerate their discovery programs.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available from: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available from: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available from: [Link]

  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. Available from: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • LANXESS-Bromine Safety Handling Guide EN 20180717. Scribd. Available from: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Google Cloud.
  • Nicotinic acid amide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available from: [Link]

  • Niacin, TMS derivative. NIST WebBook. Available from: [Link]

  • Process for preparing 5-bromonicotinic acid. Google Patents.
  • Process for preparing 5-bromonicotinic acid. Google Patents.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Anti Bacterial Activity of Some Novel Quinazoline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

Sources

Application Notes & Protocols: 5-Bromo-6-morpholinonicotinic Acid as a Premier Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. A well-designed scaffold offers multiple, chemically orthogonal points for diversification, enabling a rapid and logical exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The 5-Bromo-6-morpholinonicotinic acid scaffold represents a convergence of several high-value pharmacophoric features, positioning it as a privileged starting point for the development of novel therapeutics.

This scaffold is built upon a pyridine core, a nitrogenous heterocycle prevalent in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring. The strategic placement of three key functional groups elevates its utility:

  • Carboxylic Acid (C3-position): This group serves as a versatile chemical handle for constructing amide or ester libraries. Amide bonds are a cornerstone of medicinal chemistry, providing metabolic stability and a hydrogen bond donor/acceptor pair crucial for target engagement.[1]

  • Bromine Atom (C5-position): As a halogen, bromine provides an ideal anchor point for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the systematic introduction of diverse aryl and heteroaryl moieties, profoundly influencing the molecule's shape, electronics, and potential for pi-stacking or hydrophobic interactions.

  • Morpholine Ring (C6-position): The morpholine moiety is a widely used functional group in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor. Its incorporation directly onto the pyridine ring can favorably modulate the scaffold's physicochemical profile and provide an additional vector for receptor interaction.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of the this compound scaffold, complete with detailed protocols for its preparation and subsequent derivatization.

Synthesis of the Core Scaffold: this compound

Protocol 2.1: Synthesis of this compound

This protocol details the synthesis via nucleophilic aromatic substitution.

Rationale: The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction by solvating the cationic species and allowing the reaction to be heated to a temperature sufficient to overcome the activation energy. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • 5-Bromo-6-chloronicotinic acid

  • Morpholine (≥2.5 equivalents)

  • Diisopropylethylamine (DIPEA) (≥3.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-6-chloronicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Add morpholine (2.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~3-4 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow start 5-Bromo-6- chloronicotinic acid reagents Morpholine, DIPEA DMSO, 80-100 °C start->reagents product 5-Bromo-6- morpholinonicotinic acid reagents->product SNAr Reaction

Fig 1. Synthetic workflow for the target scaffold.

Scaffold Derivatization: Protocols for Library Synthesis

The true power of the this compound scaffold lies in its capacity for diversification at two distinct points. The following protocols provide robust methods for exploring these synthetic vectors.

Amide Bond Formation at the Carboxylic Acid

Converting the carboxylic acid to an amide is a fundamental step in exploring structure-activity relationships (SAR).[4] This modification allows for probing interactions with the target protein via a new vector, introducing various substituents (R¹) to modulate properties like size, polarity, and hydrogen bonding capacity.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. It activates the carboxylic acid to form a reactive ester, which is then readily displaced by the incoming amine. DIPEA is again used as a non-nucleophilic base.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (R¹-NH₂ or R¹R²-NH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Reagent Addition: Add the amine, followed by HATU and DIPEA.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor completion by LC-MS or TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel.

Amide_Coupling_Workflow scaffold Scaffold Acid reagents HATU, DIPEA DMF scaffold->reagents amine R¹-NH₂ amine->reagents product Amide Derivative reagents->product Coupling

Fig 2. General workflow for amide library synthesis.
Suzuki-Miyaura Cross-Coupling at the Bromine

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis, valued for its mild conditions and broad functional group tolerance.[5] Applying this reaction to the C5-bromo position allows for the introduction of a vast array of commercially available aryl and heteroaryl boronic acids or esters (R²-B(OR)₂).

Rationale: This protocol uses a palladium catalyst, typically with a phosphine ligand like PPh₃, to facilitate the catalytic cycle. A base (e.g., K₃PO₄ or K₂CO₃) is essential for the transmetalation step. To prevent potential interference from the free carboxylic acid, it is often protected as an ester (e.g., a methyl or ethyl ester) prior to coupling.[6] The protocol below assumes the ester-protected scaffold is used.

Materials:

  • Ethyl 5-bromo-6-morpholinonicotinate (1.0 eq) (Prepared via standard esterification)

  • Arylboronic acid or ester (1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Degassed Solvent (e.g., DMF or Dioxane/Water mixture)

  • Ethyl Acetate, Water, Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a Schlenk flask, add the ethyl 5-bromo-6-morpholinonicotinate, the arylboronic acid, and the base.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst, followed by the degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude biaryl product by flash column chromatography.

  • Deprotection (if necessary): The ethyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/Water) to yield the final derivatized scaffold.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R¹-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr R¹-R² Ar-Pd(II)-Ar'(L2)->ArAr Base Base Base->Ar-Pd(II)-Ar'(L2) ArB(OH)2 R²B(OH)₂ ArB(OH)2->Ar-Pd(II)-Ar'(L2) ArX R¹-Br ArX->Ar-Pd(II)-X(L2)

Fig 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Case Study: Design of Kinase Inhibitors

The substituted pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors.[7] The this compound scaffold is ideally suited for this application. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the substituents at the C3-amide and C5-aryl positions can be optimized to occupy the hydrophobic pocket and the solvent-exposed region, respectively.

Illustrative Structure-Activity Relationship (SAR) Data

The table below presents a hypothetical SAR study for a series of compounds based on this scaffold against a generic kinase target. This illustrates how systematic modification using the protocols above can lead to potency improvements.

Compound IDR¹ (from Amide Coupling)R² (from Suzuki Coupling)Kinase IC₅₀ (nM)Notes
1a -CH₃Phenyl850Initial hit, modest activity.
1b CyclopropylPhenyl320Small cycloalkyl group improves potency.
1c -CH₃4-Fluorophenyl790Fluoro-substituent offers no benefit.
1d Cyclopropyl4-Methoxyphenyl45Methoxy group likely forms a key H-bond. Lead Compound.
1e Cyclopropyl3-Aminophenyl150Amine may introduce beneficial interactions or solubility.

This data is illustrative and intended to demonstrate the principles of SAR, not represent real experimental results.

Kinase_Binding_Hypothesis cluster_0 Kinase ATP Pocket cluster_1 Scaffold Derivative (e.g., 1d) hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyridine Pyridine Ring pyridine->hinge H-Bond amide Cyclopropyl Amide (R¹) amide->hydrophobic_pocket Hydrophobic Interaction aryl 4-Methoxy Phenyl (R²) aryl->solvent_front H-Bond/ Solvent Interaction morpholine Morpholine morpholine->solvent_front Solubility/ H-Bond Acceptor

Fig 4. Hypothetical binding mode of a scaffold derivative in a kinase active site.

Conclusion

The this compound scaffold is a highly versatile and powerful tool for modern drug discovery. It provides two chemically distinct and robust handles for the creation of large, diverse, and medicinally relevant compound libraries. The synthetic protocols and strategic applications outlined in this guide provide a solid foundation for researchers to leverage this scaffold in their pursuit of novel therapeutics targeting a wide range of diseases, from oncology to inflammation and beyond.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chem-Impex. 5-Bromo-6-chloronicotinic acid.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • BenchChem. (2025). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Bromonicotinic Acid Analogs.

Sources

Application Notes & Protocols: Investigating 5-Bromo-6-morpholinonicotinic Acid in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to exploring the potential of 5-Bromo-6-morpholinonicotinic acid, a novel heterocyclic compound, as a candidate for targeted cancer therapy. While public data on this specific molecule is nascent, its structural similarity to known kinase inhibitor scaffolds, such as those derived from 5-bromo-6-chloronicotinic acid, suggests a plausible mechanism of action centered on the inhibition of critical cell signaling pathways.[1][2] This guide presents a logical, evidence-based framework for the initial biochemical and cell-based characterization of this compound. We provide detailed, field-proven protocols for in vitro kinase assays, cell viability assessment, and target validation via Western blotting, designed to rigorously evaluate its therapeutic potential.

Introduction and Rationale

Targeted therapy has revolutionized oncology by exploiting specific molecular vulnerabilities within cancer cells. Protein kinases are a major class of targets, as their dysregulation is a common driver of malignant growth and survival.[3] Small molecule inhibitors that can selectively block the activity of these kinases are therefore of immense interest.[4]

The nicotinic acid scaffold is a privileged structure in medicinal chemistry. Functionalization of the pyridine ring, as seen in compounds like 5-bromo-6-chloronicotinic acid, has yielded potent inhibitors of key signaling kinases, including p38 MAP kinase and Spleen Tyrosine Kinase (Syk).[2] this compound shares this core structure, with the morpholine moiety offering distinct physicochemical properties that may influence solubility, cell permeability, and target engagement.

This guide is predicated on the hypothesis that this compound functions as a protein kinase inhibitor. The following sections detail the experimental strategy and protocols required to test this hypothesis and characterize its activity.

Postulated Mechanism of Action: Kinase Inhibition

Many cancers exhibit aberrant activation of signaling cascades, such as the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival. We postulate that this compound may intercept such a pathway by inhibiting an upstream kinase.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 5-Bromo-6- morpholinonicotinic acid Inhibitor->RAF Inhibition Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome

Caption: Postulated targeting of the RAF kinase within the MAPK signaling cascade by this compound.

Experimental Workflow: From Biochemical Hit to Cellular Proof-of-Concept

A systematic approach is essential to validate the therapeutic potential of a novel compound. The workflow below outlines the key stages of investigation, from initial enzymatic assays to characterization in a relevant cellular context.

Experimental_Workflow Start Hypothesis: Compound is a Kinase Inhibitor Assay1 Protocol 1: In Vitro Kinase Assay Start->Assay1 Data1 Determine IC50 Value (Biochemical Potency) Assay1->Data1 Assay2 Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®) Data1->Assay2 Potent? (e.g., IC50 < 1µM) Data2 Determine GI50 Value (Cellular Potency) Assay2->Data2 Assay3 Protocol 3: Western Blot Analysis Data2->Assay3 Active? (e.g., GI50 < 10µM) Data3 Confirm Target Engagement (↓ p-Substrate Levels) Assay3->Data3 Conclusion Validated Hit Compound Data3->Conclusion Mechanism Confirmed?

Caption: Stepwise experimental workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified target kinase and calculate its half-maximal inhibitory concentration (IC50).

Principle: The assay measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate by the target kinase.[5] A decrease in kinase activity in the presence of the test compound indicates inhibition. Luminescence-based ADP detection kits are widely used for their high sensitivity and suitability for high-throughput screening.

Materials:

  • Purified recombinant target kinase (e.g., RAF, MEK, ERK).

  • Kinase-specific peptide substrate.

  • This compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase assay buffer (composition varies by kinase, typically contains Tris-HCl, MgCl₂, DTT).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes.

  • Plate-reading luminometer.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound in kinase buffer. A typical starting range is from 100 µM to 1 nM final concentration. Remember to include a DMSO-only (vehicle) control.

  • Reaction Setup: In each well of the assay plate, combine the kinase, its substrate, and the appropriate concentration of the test compound or vehicle control.

  • Initiation: Start the kinase reaction by adding ATP to each well.[6] The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's protocol (e.g., 40 minutes at room temperature).

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate to stabilize the luminescent signal (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Normalize the data by setting the average luminescence of the "no kinase" control wells to 100% inhibition and the vehicle (DMSO) control wells to 0% inhibition.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Protocol 2: Cell-Based Viability/Cytotoxicity Assay

Objective: To assess the effect of this compound on the proliferation and viability of a cancer cell line known to be dependent on the target pathway.[7]

Principle: This protocol uses an ATP-based luminescent assay, such as CellTiter-Glo®, to measure cell viability. The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[8][9] A reduction in the luminescent signal following treatment indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Materials:

  • Cancer cell line (e.g., A375 melanoma for BRAF inhibitors, HCT-116 colon cancer for KRAS-driven pathways).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Sterile, clear-bottom, white-walled 96-well plates for cell culture and assay.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate cells in the 96-well plates at a pre-determined optimal density (to ensure exponential growth throughout the experiment) and allow them to adhere overnight.[7]

  • Compound Treatment: The next day, prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. A typical concentration range is 0.01 nM to 100 µM.[7] Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells for a standard duration, typically 72 hours, which allows for multiple cell doublings.[7]

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data, setting the vehicle-treated wells as 100% viability.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).[10]

Parameter Description
GI50 The concentration of a drug that causes a 50% reduction in the proliferation of a cell population.

Protocol 3: Western Blot for Target Engagement

Objective: To determine if this compound inhibits the target kinase within the cell, as evidenced by a decrease in the phosphorylation of its direct downstream substrate.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both the total and the phosphorylated forms of a protein, one can quantify the change in phosphorylation status upon drug treatment, providing direct evidence of target engagement.[11]

Materials:

  • Cancer cell line cultured in 6-well plates.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[11]

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them directly on the plate with ice-cold lysis buffer.[12] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20 µg) in loading buffer and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a membrane.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.[11]

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin or anti-GAPDH) to confirm equal protein loading across lanes.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.

  • Observe a dose-dependent decrease in the phospho/total protein ratio in the compound-treated samples compared to the vehicle control. This result confirms that the compound is engaging and inhibiting its target in a cellular context.

Conclusion

The structural features of this compound mark it as a compound of interest for targeted therapy research, plausibly acting as a kinase inhibitor. The rigorous, multi-step experimental approach detailed in these application notes provides a robust framework for its initial characterization. By systematically progressing from biochemical potency (IC50) to cellular activity (GI50) and finally to mechanistic validation (target engagement), researchers can efficiently and accurately determine the therapeutic potential of this and other novel small molecules. Successful validation through these protocols would establish this compound as a promising lead compound worthy of further preclinical development.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • National Institutes of Health (NIH). In vitro NLK Kinase Assay. [Link]

  • CORE. In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]

  • PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • Axion BioSystems. The best cell viability assays to measure adoptive cell therapy potency. [Link]

  • Creative Bioarray. Cell Viability Assays. [Link]

  • National Institutes of Health (NIH). (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]

  • OriGene Technologies, Inc. Western Blot Protocol. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. [Link]

  • National Institutes of Health (NIH). (2025). Protein Kinase Inhibitors. [Link]

  • National Institutes of Health (NIH). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

Sources

Application Note: A Robust Multicomponent Protocol for the Synthesis of 5-Aryl-6-Morpholinonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and efficient one-pot protocol for the synthesis of 5-aryl-6-morpholinonicotinic acids, a class of compounds with significant potential in medicinal chemistry and drug development. The described methodology leverages the principles of multicomponent reactions (MCRs), offering a streamlined and atom-economical alternative to traditional multi-step synthetic routes. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (a form of vitamin B3) and its derivatives are fundamental scaffolds in numerous biologically active compounds and pharmaceuticals.[1] The pyridine ring system is a prevalent motif in a vast array of drugs, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, and anticancer properties.[2][3] Specifically, the incorporation of aryl and morpholino substituents into the nicotinic acid core can significantly modulate the pharmacological profile of the resulting molecules. The 5-aryl substitution can enhance interactions with biological targets through π-π stacking and other hydrophobic interactions, while the 6-morpholino group can improve pharmacokinetic properties such as solubility and metabolic stability.[4]

Traditional synthetic approaches to such highly substituted pyridines often involve multiple steps, leading to lower overall yields and increased waste generation.[5] Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials, present a more elegant and efficient solution.[6][7] This protocol is based on a Hantzsch-type pyridine synthesis, a classic and reliable MCR for the formation of substituted pyridine rings.[8][9][10]

Reaction Principle: A Modified Hantzsch-Type Synthesis

The core of this protocol is a one-pot condensation reaction involving four key components: an aromatic aldehyde, ethyl cyanoacetate, morpholine, and a catalytic amount of a base. This reaction proceeds through a cascade of interconnected steps, beginning with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the desired 5-aryl-6-morpholinonicotinic acid.

The selection of ethyl cyanoacetate is critical as the cyano group can be readily hydrolyzed to a carboxylic acid in the final step. Morpholine serves as both a reactant, incorporating into the final structure, and a basic catalyst to promote the initial condensation steps.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aromatic AldehydeReagentSigma-AldrichVaries based on desired aryl group
Ethyl CyanoacetateReagentSigma-Aldrich---
MorpholineReagentSigma-Aldrich---
EthanolAnhydrousFisher ScientificReaction Solvent
Sodium HydroxideACS ReagentVWRFor hydrolysis
Hydrochloric AcidACS ReagentVWRFor neutralization
Diethyl EtherACS ReagentFisher ScientificFor extraction
Anhydrous MgSO4ReagentSigma-AldrichFor drying
Step-by-Step Synthesis

Step 1: One-Pot Cyclocondensation

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq).

  • Add ethanol (30 mL) and stir until the aldehyde is completely dissolved.

  • To this solution, add ethyl cyanoacetate (10 mmol, 1.0 eq) followed by morpholine (12 mmol, 1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Scientific Rationale: The initial step is a Knoevenagel condensation between the aromatic aldehyde and the active methylene group of ethyl cyanoacetate, catalyzed by morpholine. This is followed by a Michael addition of a second molecule of morpholine to the resulting α,β-unsaturated intermediate. The subsequent intramolecular cyclization and dehydration leads to the formation of the dihydropyridine intermediate, which then aromatizes to the stable pyridine ring.

Step 2: In-situ Hydrolysis of the Nitrile

  • After the cyclocondensation is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Add a solution of sodium hydroxide (40 mmol, 4.0 eq) in water (10 mL) to the flask.

  • Heat the mixture to reflux for an additional 2-3 hours to facilitate the hydrolysis of the cyano group to a carboxylate.

Scientific Rationale: Alkaline hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of excess sodium hydroxide and heat ensures the complete conversion of the nitrile functionality.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield the final 5-aryl-6-morpholinonicotinic acid.

Scientific Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility between the desired compound and impurities.

Visualization of the Workflow and Reaction

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aromatic Aldehyde in Ethanol B Add Ethyl Cyanoacetate and Morpholine A->B Sequential Addition C Reflux for 4-6 hours (Cyclocondensation) B->C Heating D Cool to RT and Add NaOH Solution C->D Completion E Reflux for 2-3 hours (Hydrolysis) D->E Heating F Cool and Acidify with HCl E->F Completion G Filter and Wash Crude Product F->G Precipitation H Recrystallize from Ethanol/Water G->H Purification I Dry Under Vacuum H->I Final Product

Caption: Experimental workflow for the synthesis of 5-aryl-6-morpholinonicotinic acids.

Proposed Reaction Mechanism

G R1 Ar-CHO (Aromatic Aldehyde) I1 Knoevenagel Adduct R1->I1 + Morpholine (cat.) R2 NC-CH2-COOEt (Ethyl Cyanoacetate) R2->I1 + Morpholine (cat.) R3 Morpholine I2 Michael Adduct I1->I2 + Morpholine I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization I4 Dihydropyridine I3->I4 - H2O I5 Aromatized Pyridine (Nitrile) I4->I5 Aromatization P 5-Aryl-6-morpholinonicotinic Acid I5->P 1. NaOH, H2O, Δ 2. H3O+

Caption: Plausible reaction mechanism for the multicomponent synthesis.

Characterization Data (Example)

For the synthesis of 5-(4-methoxyphenyl)-6-morpholinonicotinic acid:

Analytical MethodExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, COOH), 8.1 (s, 1H, Ar-H), 7.5 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (t, 4H, morpholine-H), 3.2 (t, 4H, morpholine-H) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ 168.0, 160.0, 155.0, 145.0, 138.0, 130.0, 128.0, 114.0, 66.0, 55.0, 50.0 ppm.
Mass Spec (ESI) m/z calculated for C₁₇H₁₈N₂O₄ [M+H]⁺: 315.13; found: 315.1.
Melting Point 210-212 °C

Troubleshooting and Key Considerations

  • Low Yield: Ensure anhydrous conditions for the initial cyclocondensation step. The presence of water can inhibit the reaction. Also, confirm the purity of the starting aldehyde, as impurities can lead to side reactions.

  • Incomplete Hydrolysis: If the nitrile peak is still present in the IR or NMR spectrum of the final product, increase the reflux time or the concentration of the sodium hydroxide solution during the hydrolysis step.

  • Purification Challenges: If the product is difficult to crystallize, consider using a different solvent system for recrystallization or employ column chromatography for purification.

Conclusion

The described multicomponent protocol provides a highly efficient and straightforward method for the synthesis of 5-aryl-6-morpholinonicotinic acids. By leveraging the principles of MCRs, this approach offers significant advantages in terms of operational simplicity, atom economy, and reduced reaction times compared to traditional linear syntheses. This application note serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the facile generation of diverse libraries of substituted nicotinic acids for drug discovery and development programs.

References

  • Hantzsch, A. R. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Frontiers in Bioscience. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (2015). The simplified pathways for nicotinamide, niacin, NAD+, and PARP-1 metabolism. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

  • Baran Laboratory. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • PubMed Central. (2015). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][8] triazolo[4,3-a]-pyrimidine-6-carbonitriles. [Link]

  • ResearchGate. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • ResearchGate. (2017). ChemInform Abstract: Iodine-Catalyzed, Multicomponent, One-Pot Synthesis of 5-Aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic Acids. [Link]

  • MDPI. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • National Center for Biotechnology Information. (2015). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][8] triazolo[4,3-a]-pyrimidine-6-carbonitriles. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]

  • ResearchGate. (2024). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. [Link]

  • PubMed Central. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. [Link]

  • National Center for Biotechnology Information. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2020). A plausible mechanism for the one-pot three-component synthesis of 5-aryl pyrimido[4,5-b]quinoline-diones using oxalic acid dihydrate:proline (LTTM). [Link]

  • PubMed. (2005). Synthesis and Antimicrobial Activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. [Link]

  • ResearchGate. (2022). Synthesis of 1-aryl-5-methyl-4-[4-aryl-6-(3-oxo-1,4-benzothiazin-6-yl) pyrid-2-yl]pyrazoles and 1-aryl-5-methyl-4-[2-amino-4-aryl-pyrimidin-6-yl] pyrazoles as antibacterial agents. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Synthesis and Pharmacology of 3-Aryl-5,6-dihydro-6-oxo-1(4H)- pyridazineacetic Acid Derivatives. [Link]

  • National Institutes of Health. (2018). Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins. [Link]

  • ResearchGate. (2013). One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. [Link]

  • PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-morpholinonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. The inherent properties of this molecule—an electron-deficient pyridine ring, a potentially coordinating carboxylic acid, and a sterically demanding morpholine group—require careful consideration of reaction parameters to achieve high yields and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion of my starting material, this compound. What are the primary factors to investigate?

A1: Core Issues & Foundational Solutions

Low or no yield in this specific coupling is a common starting problem. The electronic and structural features of your substrate can impede several steps of the catalytic cycle. Let's break down the most likely causes and the corresponding solutions.

  • Problem: Ineffective Catalyst System. The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step.[1] The pyridine ring is electron-deficient, which generally facilitates this step; however, the adjacent bulky morpholine group and the potential for the pyridine nitrogen to coordinate to the palladium center can complicate matters. A standard catalyst like Pd(PPh₃)₄ may be insufficient.

  • Solution: Employ Advanced Catalyst Systems.

    • Use Electron-Rich, Bulky Ligands: Ligands such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) are designed to accelerate both oxidative addition and the final reductive elimination step, particularly for challenging substrates.[2][3] They also provide steric bulk that can prevent catalyst deactivation.

    • Switch to Pre-catalysts: Using air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) ensures a reliable and reproducible formation of the active Pd(0) species in solution, overcoming issues with catalyst quality or decomposition.[2]

  • Problem: Catalyst Deactivation by the Substrate. Your substrate has two functional groups that can poison the palladium catalyst:

    • Pyridine Nitrogen: As a Lewis base, the ring nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[4]

    • Carboxylic Acid: In its carboxylate form (after deprotonation by the base), this group can chelate to the palladium, forming a stable and catalytically inactive complex.[5]

  • Solution: Mitigate Catalyst Poisoning.

    • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling is the most robust solution. The ester can be hydrolyzed back to the acid post-coupling.

    • Strategic Ligand Choice: The use of bulky ligands, as mentioned above, can sterically disfavor the binding of the pyridine nitrogen or carboxylate to the palladium center.

  • Problem: Inappropriate Base Selection. The base is critical for activating the boronic acid for the transmetalation step.[6] However, a weak base may be insufficient, while certain bases in aqueous media can accelerate unwanted side reactions.

  • Solution: Optimize the Base.

    • Account for the Acidic Proton: You must use at least one extra equivalent of base to neutralize the carboxylic acid proton before the catalytic cycle can proceed efficiently.

    • Use a Stronger, Non-Aqueous Base: If you are observing protodeboronation (see Q2), switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent system (e.g., dioxane, THF, or toluene) is highly recommended.[7][8]

Q2: My reaction starts, but I see significant formation of a byproduct where the bromine is replaced by hydrogen (hydrodehalogenation), and my boronic acid seems to be decomposing.

A2: Addressing Key Side Reactions

These are two of the most common and frustrating side reactions in Suzuki couplings: protodeboronation and dehalogenation.

  • Problem: Protodeboronation. This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[9] It is often catalyzed by the base and accelerated by the presence of water and elevated temperatures, effectively destroying your nucleophile.[10]

  • Solution: Stabilize the Boron Reagent.

    • Use Boronic Esters: Pinacol esters (Bpin) or the more stable MIDA (N-methyliminodiacetic acid) boronate esters are significantly less prone to protodeboronation.[9] They act as a "slow-release" source of the active boronic acid under the reaction conditions.

    • Employ Anhydrous Conditions: Switching to an anhydrous solvent and a base like K₃PO₄ can dramatically reduce the rate of protodeboronation.[7]

    • Use a Slight Excess: Employing 1.2–1.5 equivalents of the boron reagent can help compensate for some degradation during the reaction.[2]

  • Problem: Dehalogenation. This side reaction replaces the bromine on your substrate with a hydrogen atom. It can occur if the palladium-aryl intermediate undergoes reaction with a hydride source (which can be generated from solvents like alcohols or even water at high temperatures) before it can couple with the boron reagent.[4]

  • Solution: Optimize Reaction Kinetics.

    • Accelerate the Cross-Coupling: The best way to prevent dehalogenation is to make the desired Suzuki coupling reaction faster. Using a highly active catalyst system (e.g., a Buchwald pre-catalyst) ensures that the transmetalation and reductive elimination steps are rapid, outcompeting the dehalogenation pathway.

    • Control Temperature: While heat is often necessary, excessive temperatures can promote decomposition and side reactions. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80–110 °C).[11]

Q3: I am having significant solubility issues. My reaction mixture is a heterogeneous slurry, and the yield is poor.

A3: Managing Solubility

The zwitterionic potential of this compound can lead to poor solubility in common nonpolar Suzuki solvents like toluene.

  • Problem: Poor Reagent Solubility. If your substrate or the boronate salt is not fully dissolved, the reaction can only occur at the solid-liquid interface, leading to slow and incomplete conversion.[12][13]

  • Solution: Choose an Appropriate Solvent System.

    • Use Polar Aprotic Solvents: Solvents like DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) are excellent for dissolving polar and ionic substrates.

    • Employ Mixed Aqueous Systems: A mixture of an ethereal solvent with water (e.g., 1,4-Dioxane/H₂O or DME/H₂O in a 4:1 to 10:1 ratio) is a very common and effective choice.[14] The water helps dissolve the inorganic base and the carboxylate salt of the substrate, while the organic solvent dissolves the catalyst and the boronic acid/ester.

    • Consider Esterification: As mentioned in A1, converting the carboxylic acid to an ester will significantly increase its solubility in a wider range of organic solvents, including toluene and THF.

Data & Parameter Summary Tables

For ease of reference, the following tables summarize key starting points for reaction optimization.

Table 1: Recommended Catalyst & Ligand Combinations

Catalyst/Pre-catalystLigandTypical Loading (mol%)Key Advantages for This Substrate
Pd₂(dba)₃ XPhos or SPhos1-3Excellent for electron-deficient heteroaryl halides; bulky ligands limit catalyst poisoning.[7]
Pd(OAc)₂ RuPhos1-3Highly active, promotes fast reductive elimination.
XPhos Pd G3/G4 (Integrated)0.5-2Air-stable pre-catalyst, highly reliable and active for challenging couplings.[2]
Pd(dppf)Cl₂ (Integrated)2-5A good general catalyst, but may be less effective than Buchwald systems for this substrate.

Table 2: Base and Solvent Selection Guide

BaseEquivalentsRecommended Solvent(s)Notes
K₂CO₃ 3.0Dioxane/H₂O (4:1), Toluene/EtOH/H₂OStandard conditions; risk of protodeboronation.[1]
K₃PO₄ 3.0Dioxane, Toluene, THF (anhydrous)Stronger base, ideal for anhydrous conditions to minimize side reactions.[7]
Cs₂CO₃ 3.0Dioxane, DMFHighly effective, but more expensive. Good for difficult couplings.[3]

Visualized Workflows and Mechanisms

A clear understanding of the reaction mechanism and a logical troubleshooting sequence are critical for success.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product R¹-R² (Coupled Product) red_elim->product product->pd0 Catalyst Regeneration start R¹-X (Aryl Halide) start->ox_add boronic R²-B(OR)₂ (Boron Reagent) boronic->transmetal base Base base->transmetal Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][16]

Troubleshooting_Workflow start Low / No Yield sub_problem Substrate-Related Issues start->sub_problem Catalyst Poisoning? Solubility? reagent_problem Reagent Instability start->reagent_problem Protodeboronation? condition_problem Suboptimal Conditions start->condition_problem Inactive Catalyst? Wrong Base/Temp? sol_poison Use Bulky Ligand (XPhos) or Protect COOH Group sub_problem->sol_poison If catalyst deactivation suspected sol_solubility Use Polar/Aqueous Solvent (Dioxane/H₂O, DMF) sub_problem->sol_solubility If mixture is heterogeneous sol_deboronation Use Boronic Ester (Bpin/MIDA) & Anhydrous Conditions reagent_problem->sol_deboronation sol_catalyst Use Active Pre-catalyst (e.g., XPhos Pd G3) condition_problem->sol_catalyst sol_base Use Stronger Base (K₃PO₄) & Ensure 3+ equiv. condition_problem->sol_base

Caption: Troubleshooting workflow for optimizing the Suzuki coupling.

Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

Protocol 1: Standard Solution-Phase Coupling

This protocol represents a common initial approach. It may require optimization based on the troubleshooting guide above.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for consumption of starting material and formation of product.

  • Work-up: After completion (or no further progress), cool the mixture to room temperature. Acidify the mixture to pH ~4 with 1M HCl. Extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Optimized Protocol for Challenging Couplings

This protocol incorporates several troubleshooting strategies for improved reliability and yield, particularly if Protocol 1 fails. It utilizes an esterified substrate to mitigate solubility and catalyst poisoning issues.

  • Esterification (if necessary): Convert this compound to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol). Purify the ester before use.

  • Reaction Setup: To a dry Schlenk flask, add the 5-Bromo-6-morpholinonicotinate ester (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon (3 cycles).

  • Catalyst and Solvent Addition: Under Argon, add the pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%). Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Hydrolysis: Purify the crude ester by flash chromatography. If the final acid is desired, subject the purified ester to standard hydrolysis conditions (e.g., LiOH in THF/H₂O) followed by acidic workup to yield the final product.

References

  • Wikipedia. Protodeboronation. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]

  • Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

  • R Discovery. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • ResearchGate. ChemInform Abstract: Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2364-2373. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • American Chemical Society. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Zhang, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 1. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis?. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • American Chemical Society. Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.... [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

  • National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

Sources

Navigating the Synthesis of 5-Bromo-6-morpholinonicotinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our aim is to equip you with the scientific rationale behind each step, enabling you to diagnose and resolve common experimental challenges.

Synthesis Overview: A Multi-faceted Approach

The synthesis of this compound is typically achieved through a strategic sequence of reactions. The overall pathway involves the initial bromination of nicotinic acid, followed by the formation of a suitable precursor, protection of the carboxylic acid, nucleophilic aromatic substitution with morpholine, and a final deprotection step. Each stage presents unique challenges and requires careful control of reaction conditions to ensure a high yield and purity of the final product.

graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Nicotinic Acid"]; B [label="5-Bromonicotinic Acid"]; C [label="5-Bromo-6-chloronicotinic Acid"]; D [label="Methyl 5-bromo-6-chloronicotinate"]; E [label="Methyl 5-bromo-6-morpholinonicotinate"]; F [label="this compound"];

A -> B [label="Bromination"]; B -> C [label="Chlorination"]; C -> D [label="Esterification"]; D -> E [label="SNAr with Morpholine"]; E -> F [label="Hydrolysis"]; }

Caption: General synthetic workflow for this compound.

Part 1: Bromination of Nicotinic Acid

The initial step involves the electrophilic bromination of the pyridine ring of nicotinic acid to yield 5-bromonicotinic acid. The electron-deficient nature of the pyridine ring necessitates harsh reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my bromination reaction showing low or no conversion?

A1: Several factors can contribute to a sluggish or incomplete bromination:

  • Insufficiently Activating Conditions: The pyridine ring is inherently electron-deficient and requires strong activation for electrophilic substitution. Ensure your reaction is conducted at a sufficiently high temperature, typically with refluxing thionyl chloride or in the presence of a Lewis acid catalyst like powdered iron.[2]

  • Reagent Quality: The purity of your nicotinic acid, bromine, and any catalysts is paramount. Impurities can quench the reaction.

  • Reaction Time: These reactions can be slow. Monitor the reaction progress using techniques like TLC or HPLC to ensure it has reached completion, which can take several hours.[1]

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

A2: The primary side reaction of concern is over-bromination, leading to the formation of di- or polybrominated products. To mitigate this, carefully control the stoichiometry of your brominating agent (e.g., Br₂ or N-Bromosuccinimide). A slight excess may be necessary for full conversion, but a large excess should be avoided.

Troubleshooting Guide: Bromination
Problem Possible Cause Suggested Solution
Low or No Yield Inadequate reaction temperature.Ensure the temperature is maintained at the recommended level for the chosen method (e.g., reflux).
Inactive or insufficient catalyst.Use a fresh, anhydrous Lewis acid catalyst within the optimal loading range.
Poor quality of reagents.Verify the purity of all starting materials.
Formation of Multiple Products (Low Purity) Over-bromination due to excess brominating agent.Carefully control the stoichiometry of bromine or NBS.
Incorrect reaction temperature leading to side reactions.Optimize the reaction temperature based on literature procedures for selectivity.

Part 2: Synthesis of the Precursor: 5-Bromo-6-chloronicotinic Acid

A common strategy to introduce the morpholine group at the 6-position is to first synthesize a precursor with a good leaving group at that position, such as chlorine. This is often achieved by converting 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q3: What is a reliable method for synthesizing 5-bromo-6-chloronicotinic acid?

A3: A documented method involves the treatment of 5-bromo-6-hydroxynicotinic acid with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in the presence of a chloride salt such as tetramethylammonium chloride. The reaction is typically heated to reflux for several hours.[3][4]

Q4: My chlorination reaction is not working well. What should I check?

A4:

  • Moisture: Chlorinating agents like POCl₃ are sensitive to moisture. Ensure your glassware is dry and the reagents are anhydrous.

  • Reaction Temperature and Time: The conversion of the hydroxyl group to a chloro group often requires elevated temperatures and sufficient reaction time. Monitor the reaction's progress to determine the optimal duration.

  • Work-up Procedure: The work-up typically involves carefully quenching the reaction mixture in ice water. This should be done slowly and with vigorous stirring to ensure complete precipitation of the product and to manage the exothermic reaction.[3][4]

Part 3: Esterification (Protection of the Carboxylic Acid)

To prevent unwanted side reactions with the carboxylic acid group during the subsequent nucleophilic aromatic substitution, it is often protected as an ester, for example, a methyl ester.

Frequently Asked Questions (FAQs)

Q5: What are the common methods for esterifying 5-bromo-6-chloronicotinic acid?

A5: The Fischer esterification is a standard method, involving heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol) with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Alternatively, reagents like thionyl chloride (SOCl₂) followed by the addition of the alcohol, or phosphorus oxychloride (POCl₃) in the alcohol can also be effective.[5][6]

Q6: My esterification reaction is giving a low yield. What could be the issue?

A6:

  • Equilibrium: The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol, which often serves as the solvent, and remove the water that is formed, for instance, by using a Dean-Stark apparatus.

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst is used.

  • Steric Hindrance: While not a major issue for a methyl ester, bulkier alcohols may react more slowly and require longer reaction times or more forcing conditions.

Troubleshooting Guide: Esterification
Problem Possible Cause Suggested Solution
Low Conversion Equilibrium not shifted towards products.Use a large excess of the alcohol and consider removing water as it forms.
Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst is present.
Product Decomposition Reaction temperature is too high.Optimize the temperature to favor esterification without causing degradation.

Part 4: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This is a critical step where the morpholine moiety is introduced onto the pyridine ring by displacing the chloride at the 6-position. The success of this reaction hinges on the principles of nucleophilic aromatic substitution.

graph SNAr_Mechanism { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

reactant [label="Methyl 5-bromo-6-chloronicotinate + Morpholine"]; intermediate [label="Meisenheimer Complex\n(Negatively charged intermediate stabilized by the pyridine nitrogen)"]; product [label="Methyl 5-bromo-6-morpholinonicotinate + Cl-"];

reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Loss of Leaving Group"]; }

Caption: Simplified mechanism of the SNAr reaction.
Frequently Asked Questions (FAQs)

Q7: Why is the SNAr reaction with morpholine so slow or not proceeding at all?

A7:

  • Leaving Group Position: The SNAr reaction on pyridines is most effective when the leaving group is at the 2- or 4-position, as the pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate via resonance.[3] While the 6-position is equivalent to the 2-position, other factors can influence reactivity.

  • Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.[4] Consider heating the reaction mixture, potentially using microwave irradiation for faster and more efficient heating.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base without solvating and deactivating the nucleophile.[4]

  • Base: While morpholine is a base, an additional, non-nucleophilic base may be required to scavenge the HCl formed during the reaction and drive the equilibrium forward.

Q8: I am seeing byproducts in my SNAr reaction. What are they likely to be?

A8:

  • Reaction at the 5-position: While less likely due to the electronic effects and the better leaving group at the 6-position, there is a small possibility of substitution at the bromine-substituted carbon.

  • Hydrolysis of the Ester: If there is water present in the reaction mixture, especially at elevated temperatures and in the presence of a base, the methyl ester can be hydrolyzed back to the carboxylic acid.

  • Solvent Participation: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[4]

Troubleshooting Guide: Nucleophilic Aromatic Substitution
Problem Possible Cause Suggested Solution
Low or No Reaction Insufficient temperature.Gradually increase the reaction temperature. Consider using microwave irradiation.[4]
Inappropriate solvent.Use a polar aprotic solvent such as DMSO or DMF.[4]
Weak nucleophilicity of morpholine.Consider adding a non-nucleophilic base to drive the reaction.
Formation of Byproducts Hydrolysis of the ester.Ensure anhydrous conditions by using dry solvents and reagents.[4]
Reaction with decomposed solvent.If using DMF at high temperatures, consider switching to a more stable solvent like DMSO.[4]
Steric hindrance.While morpholine is not exceptionally bulky, ensure there are no significant steric impediments on your substrate.

Part 5: Hydrolysis of the Ester (Deprotection)

The final step is the hydrolysis of the methyl ester to yield the target molecule, this compound. This can be achieved under either acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q9: What are the recommended conditions for the hydrolysis of the methyl ester?

A9:

  • Basic Hydrolysis: Treatment with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the carboxylic acid, is a common and effective method.

  • Acidic Hydrolysis: Refluxing with a strong acid such as hydrochloric acid or sulfuric acid can also effect the hydrolysis.

Q10: The hydrolysis is incomplete, or I am observing decomposition of my product. What should I do?

A10:

  • Incomplete Hydrolysis: Increase the reaction time, temperature, or the concentration of the acid or base. Monitor the reaction by TLC or LC-MS to determine the point of completion.

  • Product Decomposition: The pyridine ring and the morpholine moiety can be sensitive to harsh acidic or basic conditions, especially at high temperatures. If you suspect decomposition, try using milder conditions, such as a lower temperature for a longer period, or a weaker acid or base.

Troubleshooting Guide: Hydrolysis
Problem Possible Cause Suggested Solution
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring the progress carefully.
Insufficient amount of acid or base.Ensure a stoichiometric excess of the hydrolyzing agent is used.
Product Degradation Harsh reaction conditions.Use milder conditions (lower temperature, shorter time, or less concentrated acid/base).
Difficulty in Product Isolation Product is soluble in the aqueous work-up solution.Carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility and maximize precipitation.

Part 6: Purification of the Final Product

Purification of the final product, this compound, is critical to obtain a high-purity compound.

Frequently Asked Questions (FAQs)

Q11: What are the best methods for purifying this compound?

A11:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Acid-Base Extraction: As an amino acid, the product's solubility is pH-dependent. You can exploit this by dissolving the crude product in a basic solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A polar eluent system will likely be required due to the polar nature of the product.

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK.
  • 5-Bromo-6-chloronicotinic acid | 29241-62-1. ChemicalBook.
  • Process for preparing 5-bromonicotinic acid.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Process for preparing 5-bromonicotinic acid.
  • 5-broMo-6-Morpholinonicotinicacid | 1216637-77-2. ChemicalBook.
  • Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313. PubChem.
  • Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov
  • SNAr Reactions of Pyridine. Pearson.
  • Reaction Examples. University of Calgary.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Methyl 5-bromo-6-chloronicotinate, 98% 5 g. Thermo Scientific Chemicals.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • methyl(R)-5-bromo-6-(3-hydroxypyrrolidin-1-yl)
  • Methyl 6-bromo-5-hydroxypicolin
  • Methyl 5-bromo-6-chloronicotin
  • Methyl 5-bromo-6-chloronicotinate | 78686-77-8 | C7H5BrClNO2 | Appchem.
  • Methyl 5-bromo-6-chloronicotin
  • Methyl 5-broMo-6-Methylpicolin

Sources

Technical Support Center: Purification of 5-Bromo-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile pharmaceutical intermediate. The unique zwitterionic nature of this molecule, possessing both a basic morpholine nitrogen and an acidic carboxylic acid group, presents specific challenges and opportunities for purification. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your purification workflows, and ensure the highest purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: A frequent impurity is the precursor, such_as 5-Bromo-6-chloronicotinic acid, if the synthesis involves a nucleophilic substitution with morpholine.[1][2]

  • Reaction Byproducts: Side products can arise from the synthesis. For instance, if thionyl chloride is used in a preceding step to form an acid chloride, residual starting acid may persist as a key impurity.[3]

  • Degradation Products: Although generally stable, related structures can be susceptible to degradation under harsh pH or oxidative conditions.[4] For example, prolonged exposure to strong base or acid at high temperatures should be avoided.

  • Inorganic Salts: Salts from reagents or workup procedures (e.g., sodium chloride, amine hydrochlorides) are common and are typically removed by washing or extraction.[3][5]

Q2: I have a crude solid product. Which purification technique should I attempt first?

A2: The optimal first step depends on the estimated purity of your crude material.

  • For Moderately High Purity Crude (>85%): Direct recrystallization is often the most efficient method. It is a powerful technique for removing small amounts of closely related impurities.

  • For Lower Purity Crude (<85% or Oily): An acid-base extraction is highly recommended as the initial step. This technique is exceptionally effective at separating the acidic target compound from neutral or basic impurities.[6] The product recovered from the extraction can then be further polished by recrystallization.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is best for confirming purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method, typically on a C18 column, provides high-resolution separation of the main compound from trace impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. The absence of signals corresponding to known impurities provides strong evidence of purity. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weight of your compound and detecting any impurities, confirming their mass.[9]

Q4: My compound appears to be degrading during aqueous workup or purification. What precautions should I take?

A4: Degradation is often linked to pH and temperature. The stability of similar aminocarboxylic acids can be significantly influenced by pH.[10] To minimize degradation:

  • Avoid Prolonged Exposure to Strong pH Extremes: When performing acid-base extractions, do not let the compound sit in highly acidic or basic aqueous solutions for extended periods.

  • Maintain Low Temperatures: Perform extractions and precipitations in an ice bath to reduce the rate of potential degradation reactions.

  • Use an Inert Atmosphere: If you suspect oxidative degradation, purging your solvents with nitrogen or argon can be beneficial.[10]

Section 2: Troubleshooting Purification Workflows

This section provides a detailed, problem-and-solution guide for common issues encountered during the purification of this compound.

Troubleshooting Recrystallization
Problem Potential Cause(s) Solution(s)
Product "oils out" instead of forming crystals. 1. The solvent is too non-polar for the compound. 2. The solution is supersaturated. 3. The solution was cooled too rapidly.1. Add a more polar co-solvent dropwise to the hot mixture until the oil redissolves, then allow it to cool slowly. 2. Add more hot solvent to dissolve the oil, then cool slowly. 3. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization.
Poor or no recovery of the product. 1. The chosen solvent is too good; the compound remains soluble even when cold. 2. Not enough material was used, or the solution is too dilute.1. Add a less polar "anti-solvent" (in which the compound is insoluble) dropwise to the cold solution until turbidity persists. 2. Reduce the solvent volume by gentle heating or under a stream of nitrogen, then cool again.
Product is still impure after one recrystallization. 1. Impurities have very similar solubility profiles to the product. 2. The crystals were not washed properly after filtration.1. Perform a second recrystallization, potentially using a different solvent system.[6] 2. If impurities are highly soluble, consider an alternative technique like acid-base extraction or chromatography first. 3. After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
Troubleshooting Column Chromatography
Problem Potential Cause(s) Solution(s)
Compound streaks or "tails" on the TLC plate and column. The acidic proton of the carboxylic acid is interacting strongly with the acidic silica gel, leading to a mixture of protonated and deprotonated forms.[6]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and moves as a single, well-defined band.[6]
The compound will not elute from the column. 1. The mobile phase is too non-polar. 2. The compound has irreversibly adsorbed to the silica gel.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethanol in your dichloromethane or ethyl acetate eluent. 2. If the compound is still retained, try eluting with a mixture containing 5-10% methanol and 1% acetic acid.
Impurities are co-eluting with the product. The polarity difference between the product and the impurity is insufficient for separation with the chosen solvent system.1. Switch to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol). 2. Use a slower, shallower gradient during elution to improve resolution. 3. If co-elution persists, the collected fractions should be subjected to a different purification technique, such as recrystallization.
Troubleshooting Acid-Base Extraction
Problem Potential Cause(s) Solution(s)
A persistent emulsion forms at the interface. Vigorous shaking of the separatory funnel has created a stable mixture of the organic and aqueous layers.[6]1. Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. 3. If the emulsion persists, let the funnel stand for an extended period or try gentle filtration through a pad of Celite.
The product does not precipitate after re-acidifying the aqueous layer. 1. The aqueous layer was not acidified sufficiently (pH is still too high). 2. The product is soluble in the aqueous solution even at low pH. 3. The product concentration is too low.1. Continue adding strong acid (e.g., 6M HCl) dropwise while monitoring with pH paper until the solution is strongly acidic (pH 1-2).[6] 2. If precipitation is still absent, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The protonated product should move back into the organic phase. 3. If the concentration is low, try reducing the volume of the aqueous layer before or after acidification.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid of >85% purity. Isopropyl alcohol is often a good starting point for bromo-nicotinic acids.[11]

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., isopropyl alcohol, ethanol, acetonitrile, or an ethanol/water mixture) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring (a hot plate with a magnetic stirrer is ideal). Continue adding the solvent until the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[6] Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC and NMR to confirm purity and identity.

Protocol 2: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic target compound.

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Cap the funnel and, while pointing the tip away from you, vent frequently to release the CO₂ gas that forms. Gently invert the funnel several times to mix the layers.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper). The purified this compound should precipitate as a solid.[6]

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general-purpose reversed-phase HPLC method for purity analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or a 50:50 Acetonitrile:Water mixture
(This method is a starting point and may require optimization for specific impurity profiles).[7][12]

Section 4: Visual Guides & Data

Diagrams

Purification_Decision_Workflow start Crude Product tlc_check Assess Purity (TLC / 1H NMR) start->tlc_check high_purity High Purity (>85%) Clean Baseline tlc_check->high_purity High low_purity Low Purity (<85%) Multiple Spots / Impurities tlc_check->low_purity Low recrystallize Recrystallization high_purity->recrystallize acid_base Acid-Base Extraction low_purity->acid_base chromatography Column Chromatography (if neutral impurities persist) recrystallize->chromatography Impure final_product Pure Product recrystallize->final_product Purity OK acid_base->recrystallize Polish chromatography->final_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization start Recrystallization Fails issue What is the issue? start->issue oils_out Product Oils Out issue->oils_out Oiling no_crystals No Crystals Form issue->no_crystals No Yield still_impure Product Still Impure issue->still_impure Purity solution_oils 1. Cool slower 2. Add polar co-solvent 3. Use more solvent oils_out->solution_oils solution_no_crystals 1. Add anti-solvent 2. Reduce solvent volume 3. Scratch flask / Seed no_crystals->solution_no_crystals solution_impure 1. Repeat with new solvent 2. Use different technique (e.g., Acid-Base Extraction) still_impure->solution_impure

Caption: Troubleshooting logic for common recrystallization issues.

Section 5: References

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid. Google Patents.

  • Troubleshooting Purification Methods. Sigma-Aldrich.

  • Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. Benchchem.

  • 5-bromo-6-Morpholinonicotinicacid. Echemi.

  • Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. ScholarWorks@UARK.

  • 5-Bromo-6-hydroxynicotinic acid | CAS No: 41668-13-7. Simson Pharma.

  • RU2070193C1 - Process for preparing 5-bromonicotinic acid. Google Patents.

  • stability and degradation of 6-Morpholinonicotinaldehyde. Benchchem.

  • WO2004089924A1 - Process for the preparation of 5-bromophthalide. Google Patents.

  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.

  • 5-Bromo-6-chloronicotinic acid. Chem-Impex.

  • 5-broMo-6-Morpholinonicotinicacid | 1216637-77-2. ChemicalBook.

  • 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis. ChemicalBook.

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.

  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. Benchchem.

  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem.

  • Separation of 5-Bromoanthranilic acid on Newcrom R1 HPLC column. SIELC Technologies.

  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.

  • A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. Benchchem.

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.

  • 5-Bromo-6-chloronicotinic acid, 97%, Thermo Scientific Chemicals 5 g | Buy Online. Fisher Scientific.

  • 5-Bromo-6-chloronicotinic acid | 29241-62-1. ChemicalBook.

  • Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.

Sources

Technical Support Center: Synthesis of 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We aim to provide in-depth, scientifically grounded advice to help you optimize your reaction, troubleshoot unexpected outcomes, and ensure the highest purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Yield of this compound

Question: My reaction is consistently resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound, which is typically prepared from a precursor like 5-Bromo-6-chloronicotinic acid and morpholine, can stem from several factors. Understanding these will help you optimize your reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The nucleophilic aromatic substitution of the chlorine atom by morpholine may not have gone to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (5-Bromo-6-chloronicotinic acid).

      • Increase Reaction Time/Temperature: If the reaction is stalling, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to side product formation.

      • Optimize Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base is necessary to neutralize the HCl generated during the reaction without competing with the morpholine. The solvent should be able to dissolve the reactants and be stable at the reaction temperature. In some cases, using an excess of morpholine can serve as both the nucleophile and the base.

  • Side Product Formation: Several side reactions can consume your starting materials or product.

    • Troubleshooting Steps:

      • Identify Side Products: Use techniques like LC-MS or NMR to identify the structures of the major impurities. Common side products are discussed in detail in the FAQ section.

      • Control Reaction Conditions: Once identified, you can often mitigate the formation of side products by adjusting the reaction temperature, stoichiometry of reactants, or the choice of base and solvent. For example, if you observe byproducts resulting from solvent participation, consider switching to a more inert solvent.[1]

  • Product Loss During Workup and Purification: The desired product might be lost during extraction, precipitation, or crystallization steps.

    • Troubleshooting Steps:

      • Optimize pH for Isolation: this compound is an amino acid derivative and its solubility is pH-dependent. Carefully adjust the pH of the aqueous solution to the isoelectric point to maximize precipitation and minimize its solubility in the mother liquor.

      • Choose the Right Recrystallization Solvent: If you are purifying by recrystallization, screen various solvents or solvent systems to find one that provides high recovery of the pure product.

Issue 2: Presence of an Unexpected Impurity with a Similar Molecular Weight

Question: I've isolated my product, but my mass spectrometry analysis shows an impurity with a molecular weight very close to my target compound. What could this be?

Answer:

An impurity with a similar molecular weight often suggests an isomeric byproduct. In the synthesis of this compound from a di-halogenated precursor, positional isomers are a common issue.

Potential Cause and Solution:

  • Isomeric Starting Material: Your starting material, for example, 5-Bromo-6-chloronicotinic acid, might contain its isomer, 5-Bromo-2-chloronicotinic acid. Both isomers can react with morpholine to produce isomeric products that are difficult to separate.

    • Troubleshooting Steps:

      • Analyze the Starting Material: Before starting the synthesis, thoroughly analyze your 5-Bromo-6-chloronicotinic acid by HPLC and/or NMR to check for the presence of any isomers.

      • Purify the Starting Material: If isomeric impurities are present, purify the starting material before proceeding with the reaction.

      • Develop a Chromatographic Separation Method: If the isomeric side product has already formed, you will likely need to develop a robust chromatographic method (e.g., preparative HPLC or column chromatography) to separate the desired product from its isomer.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

FAQ 1: What are the most common side products in the synthesis of this compound?

The synthesis of this compound can be prone to the formation of several side products, depending on the specific synthetic route and reaction conditions employed. Here are some of the most common impurities:

  • Unreacted Starting Material: The presence of unreacted 5-Bromo-6-chloronicotinic acid is a common impurity if the reaction does not go to completion.[2]

  • Hydrolysis Products: If water is present in the reaction mixture, the starting material or the product can undergo hydrolysis. For instance, if the synthesis involves an ester intermediate, this ester can be hydrolyzed back to the carboxylic acid.[3]

  • Decarboxylation Product: At elevated temperatures, nicotinic acid derivatives can undergo decarboxylation, leading to the formation of the corresponding pyridine derivative without the carboxylic acid group.[4]

  • Products from Solvent Participation: Some solvents, especially nucleophilic ones like DMF, can participate in side reactions, particularly at high temperatures.[1]

  • Over-reaction Products: In some cases, the product itself can react further. For example, if the reaction conditions are harsh, the bromine atom might be substituted.

FAQ 2: How can I effectively purify crude this compound?

Purification of the crude product is crucial to obtain a high-purity final compound. The following methods are commonly used:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic this compound will move to the aqueous layer as its salt.

    • Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure product.

    • Filter the precipitate, wash with cold water, and dry.

  • Recrystallization:

    • This is a highly effective method for removing minor impurities.

    • The choice of solvent is critical. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include aqueous ethanol, isopropanol, or acetonitrile.

  • Chromatography:

    • For very high purity requirements or for separating closely related impurities like isomers, column chromatography or preparative HPLC may be necessary.

FAQ 3: What is the role of the base in the reaction between 5-Bromo-6-chloronicotinic acid and morpholine?

The reaction of 5-Bromo-6-chloronicotinic acid with morpholine is a nucleophilic aromatic substitution that generates one equivalent of hydrochloric acid (HCl). The base plays a crucial role in neutralizing this HCl. If the HCl is not neutralized, it will protonate the morpholine, converting it into its ammonium salt. This salt is not nucleophilic and will not react with the starting material, effectively stopping the reaction.

Commonly used bases include:

  • An excess of morpholine.

  • Non-nucleophilic organic bases like triethylamine or diisopropylethylamine.

  • Inorganic bases like potassium carbonate.

The choice of base can influence the reaction rate and the impurity profile.

Section 3: Data Summary and Visualization

Table 1: Common Reactants, Products, and Potential Side Products
Compound TypeExampleRole/FormationKey Analytical Features
Starting Material 5-Bromo-6-chloronicotinic acidElectrophileDistinct NMR and MS signature.[5][6]
Nucleophile MorpholineReagentCharacteristic signals in NMR.
Desired Product This compoundTarget MoleculeUnique NMR and MS signature.
Side Product 5-Bromo-nicotinic acidDecarboxylation at high temperaturesAbsence of morpholine signals in NMR; lower molecular weight in MS.
Side Product 6-Morpholinonicotinic acidDebrominationAbsence of bromine isotope pattern in MS; higher field aromatic signals in NMR.
Side Product Isomeric ProductFrom isomeric starting materialSimilar MS, but different fragmentation; distinct NMR chemical shifts.
Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis 5_Bromo_6_chloronicotinic_acid 5-Bromo-6-chloronicotinic acid Reaction_Vessel Reaction at Elevated Temperature 5_Bromo_6_chloronicotinic_acid->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Acidification Acidification to Precipitate Quenching->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product QC_Analysis QC Analysis (NMR, MS, HPLC) Final_Product->QC_Analysis

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Optimize_Conditions Increase Time/Temp or Change Base/Solvent Incomplete->Optimize_Conditions Yes Analyze_Impurities Analyze Impurities (LC-MS/NMR) Incomplete->Analyze_Impurities No Optimize_Conditions->Check_Reaction_Completion Side_Products_Identified Side Products Identified? Analyze_Impurities->Side_Products_Identified Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Products_Identified->Modify_Conditions Yes Check_Workup Review Workup & Purification Side_Products_Identified->Check_Workup No Modify_Conditions->Check_Reaction_Completion Product_Loss Product Loss during Workup? Check_Workup->Product_Loss Optimize_Workup Optimize pH/Solvents for Isolation Product_Loss->Optimize_Workup Yes Success Improved Yield & Purity Product_Loss->Success No Optimize_Workup->Success

Caption: A logic diagram for troubleshooting common synthesis issues.

Section 4: Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 5-Bromo-6-chloronicotinic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and morpholine (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with concentrated HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then a small amount of a cold organic solvent like diethyl ether to remove non-polar impurities.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, March 15). Niacin. Retrieved from [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Stenutz. (n.d.). 5-bromo-6-chloronicotinic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your reactions.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves two key transformations:

  • Halogenation of the Pyridine Ring: Introduction of a bromine atom at the 5-position and a chlorine atom at the 6-position of the nicotinic acid backbone. This is typically achieved through a two-step process starting from 6-hydroxynicotinic acid.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom at the 6-position with morpholine.

This guide will delve into the critical aspects of each step, providing insights into the underlying chemistry and practical solutions to common challenges.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 6-Hydroxynicotinic_acid 6-Hydroxynicotinic acid Bromination Bromination 6-Hydroxynicotinic_acid->Bromination Br₂ Chlorination Chlorination Bromination->Chlorination POCl₃ or SOCl₂ 5-Bromo-6-chloronicotinic_acid 5-Bromo-6-chloronicotinic acid Chlorination->5-Bromo-6-chloronicotinic_acid SNAr_Reaction SNAr Reaction 5-Bromo-6-chloronicotinic_acid->SNAr_Reaction Morpholine Morpholine Morpholine->SNAr_Reaction 5-Bromo-6-morpholinonicotinic_acid This compound SNAr_Reaction->5-Bromo-6-morpholinonicotinic_acid

Caption: A streamlined workflow for the two-step synthesis of this compound.

Troubleshooting Guide: A Deeper Dive into Your Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Part 1: Synthesis of 5-Bromo-6-chloronicotinic Acid Intermediate

Question 1: My yield of 5-Bromo-6-chloronicotinic acid is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this step often stem from incomplete halogenation or side reactions. Let's break down the potential culprits:

  • Incomplete Bromination: The bromination of the nicotinic acid ring is a critical first step. Insufficient reaction time or inadequate temperature can lead to a mixture of starting material and the desired product.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature. A patent for the synthesis of 5-bromonicotinic acid suggests that reaction time and catalyst concentration are key for high yields.[1]

  • Inefficient Chlorination: The conversion of the 6-hydroxy group to a chloro group is crucial for the subsequent SNAr reaction.

    • Recommendation: Ensure your chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) is fresh and used in sufficient excess. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the chlorinating agent. A published method for the synthesis of 5-bromo-6-chloronicotinic acid involves refluxing with phosphorus oxychloride for 3 hours.[2]

  • Suboptimal Work-up and Purification: The product is precipitated by adjusting the pH. If the pH is not in the optimal range, you may lose a significant amount of your product.

    • Recommendation: Carefully adjust the pH of the reaction mixture to approximately 2.5-3.0 with an inorganic base to ensure complete precipitation of the product.[3] Recrystallization from a suitable solvent like isopropyl alcohol can be employed for purification.[1]

Question 2: I am observing multiple spots on my TLC plate after the synthesis of 5-Bromo-6-chloronicotinic acid. What are these impurities?

Answer: The presence of multiple spots on your TLC plate likely indicates a mixture of starting materials, intermediates, and potentially side products. The most common impurities include:

  • Unreacted 6-Hydroxynicotinic Acid: If the chlorination step is incomplete, you will have residual starting material.

  • 5-Bromo-6-hydroxynicotinic Acid: If the bromination was successful but the chlorination was not, this intermediate will be present.

  • Isomeric Byproducts: Although less common, there is a possibility of forming other brominated isomers.

Table 1: Troubleshooting Impurities in 5-Bromo-6-chloronicotinic Acid Synthesis

Observed ImpurityLikely CauseRecommended Action
6-Hydroxynicotinic AcidIncomplete chlorinationIncrease reaction time or temperature of the chlorination step. Ensure anhydrous conditions.
5-Bromo-6-hydroxynicotinic AcidIncomplete chlorinationAs above.
Other IsomersNon-specific brominationOptimize bromination conditions (temperature, catalyst).
Part 2: Nucleophilic Aromatic Substitution with Morpholine

Question 3: The SNAr reaction of 5-Bromo-6-chloronicotinic acid with morpholine is sluggish and gives a poor yield. Why is this happening?

Answer: The success of the SNAr reaction hinges on several factors. Here's a breakdown of why your reaction might be underperforming:

  • The Nature of the Leaving Group: The reactivity of the leaving group in SNAr reactions on pyridine rings generally follows the order F > Cl ≈ Br > I. While chlorine is a suitable leaving group, a fluoro-substituted precursor would be more reactive.

  • Reaction Conditions: Temperature and solvent play a crucial role.

    • Recommendation: A study on the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid utilized heating at 100°C in the presence of HCl and water.[4] Consider optimizing the temperature and exploring different solvents to improve the reaction rate.

  • Basicity of the Reaction Medium: The reaction generates HCl, which can protonate the morpholine, reducing its nucleophilicity.

    • Recommendation: The addition of a non-nucleophilic base can neutralize the generated acid and maintain a sufficient concentration of the free nucleophile. However, the referenced procedure for a similar synthesis includes HCl, suggesting a more complex mechanism or role for the acid.[4] Careful optimization of the acid/base conditions is recommended.

Question 4: How can I be sure that the morpholine has substituted at the 6-position and not displaced the bromine at the 5-position?

Answer: The regioselectivity of this reaction is governed by the principles of nucleophilic aromatic substitution on pyridine rings. The 6-position is significantly more activated towards nucleophilic attack than the 5-position.

  • Electronic Effects: The electron-withdrawing nitrogen atom in the pyridine ring, along with the carboxylic acid group at the 3-position, preferentially activates the ortho and para positions (2, 4, and 6) to nucleophilic attack. The 5-position is a meta-position and is therefore much less reactive.

  • Characterization: The definitive confirmation of the product's structure should be done using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Sources

Technical Support Center: Catalyst Selection for 5-Bromo-6-morpholinonicotinic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges posed by this substrate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven strategies.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling. The pyridine ring is electron-deficient, which can facilitate oxidative addition but may also lead to catalyst inhibition. The presence of two nitrogen atoms (pyridine and morpholine) and a carboxylic acid group provides multiple potential coordination sites that can deactivate the palladium catalyst. Furthermore, the steric bulk of the ortho-morpholino group can hinder subsequent steps in the catalytic cycle. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)
Q1: My initial coupling attempt with a standard catalyst like Pd(PPh₃)₄ gave a low yield. What are the most likely causes?

Low conversion with standard catalysts is common for this type of substrate. The primary reasons are often a combination of:

  • Inefficient Oxidative Addition: While the C-Br bond on the electron-deficient pyridine ring is generally reactive, sterically hindered substrates can still pose a challenge for less active catalysts.[1][2]

  • Catalyst Deactivation (Poisoning): The pyridine nitrogen is a known ligand for palladium and can act as a catalyst poison, forming stable, off-cycle complexes that halt the reaction.[3][4][5] The morpholine nitrogen and the product itself can also contribute to this inhibition.[4]

  • Slow Reductive Elimination: The final step to form the product can be slow if the catalyst's electronic and steric properties are not well-matched to the substrate, leading to catalyst decomposition or side reactions. Bulky, electron-donating ligands are often required to promote this step.[6]

A standard, first-generation catalyst like Pd(PPh₃)₄ often fails because its ligands (triphenylphosphine) are not sufficiently electron-donating or bulky to overcome these specific challenges.

Q2: I'm observing significant formation of a debrominated side product (6-morpholinonicotinic acid). What is this side reaction and how can I minimize it?

This side reaction is known as hydrodehalogenation or debromination.[7] It occurs when the aryl halide substrate reacts with a palladium-hydride (Pd-H) species in a competing catalytic cycle, replacing the bromine with a hydrogen atom.

Primary Causes & Mitigation Strategies:

  • Source of Hydride: The Pd-H species can be generated from various sources, including bases (especially hydroxides or alkoxides), solvents (like alcohols), or even water in the reaction mixture.[7]

  • Protodeboronation of the Boronic Acid: A related side reaction is protodeboronation, where the boronic acid is protonolyzed, removing the boron moiety and preventing it from participating in the desired coupling.[1][8] This is particularly problematic for heteroaryl boronic acids.[1]

Troubleshooting Steps:

  • Choice of Base: Switch to a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings and is less prone to generating hydride species compared to bases like NaOH or NaOEt.[9] Cesium carbonate (Cs₂CO₃) is also a highly effective, albeit more expensive, alternative.[10]

  • Solvent System: Ensure you are using high-purity, anhydrous solvents. If a co-solvent is needed, avoid protic solvents like ethanol if debromination is a major issue. A common and effective solvent system is 1,4-dioxane with a small amount of water, but for problematic cases, completely anhydrous conditions using solvents like toluene or THF may be beneficial.[11]

  • Boronic Acid Stability: Consider using a more stable boron reagent. Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more resistant to protodeboronation than the corresponding boronic acids.[1][8] They provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[8][12][13]

Q3: What class of catalysts and ligands should I screen for a challenging substrate like this?

For electron-deficient and sterically hindered heteroaryl halides, modern palladium catalysts supported by bulky, electron-rich phosphine ligands are the gold standard.[2] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps while stabilizing the palladium center against deactivation.

Recommended Catalyst Systems for Screening:

Catalyst PrecursorLigandRationale
Pd₂(dba)₃ or Pd(OAc)₂SPhos A bulky biarylphosphine ligand known for high activity in coupling heteroaryl chlorides and bromides.
Pd₂(dba)₃ or Pd(OAc)₂XPhos Another highly effective Buchwald-type ligand, often successful where others fail due to its steric and electronic properties.[14]
Pd(dppf)Cl₂dppf A robust ferrocene-based ligand that is often a reliable choice for a wide range of Suzuki couplings, including those with heteroaromatic substrates.[15]
NiCl₂(PCy₃)₂PCy₃ Nickel-based catalysts can be a powerful alternative, especially for activating challenging C-Br bonds, and are often more cost-effective.

These catalyst systems are designed to create a highly active, coordinatively unsaturated Pd(0) species that is less susceptible to poisoning by the substrate's nitrogen atoms.

Q4: My reaction starts, as confirmed by TLC/LC-MS, but stalls at ~30-40% conversion. What is causing this catalyst deactivation?

Stalling is a classic sign of catalyst deactivation during the reaction.[3] For this specific substrate, two primary deactivation pathways are likely:

  • Product Inhibition: The coupled product, now a bipyridine derivative, can be a stronger ligand (chelator) for the palladium center than the phosphine ligand itself. This binding can form a highly stable, inactive palladacycle, effectively removing the catalyst from the cycle.[4]

  • Formation of Palladium Black: If the phosphine ligand dissociates or is oxidized, the unstable Pd(0) species can agglomerate into inactive palladium black. This is often observed as a black precipitate in the reaction flask.

Troubleshooting Steps:

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be enough to push the reaction to completion by compensating for the portion of the catalyst that becomes deactivated.

  • Use a More Robust Precatalyst: Modern palladium precatalysts (e.g., "G3" or "G4" palladacycles based on ligands like SPhos or XPhos) are designed for greater stability and controlled release of the active Pd(0) species, which can mitigate premature deactivation.

  • Adjust Temperature: Sometimes, lowering the reaction temperature can disfavor catalyst decomposition pathways relative to the productive catalytic cycle. Conversely, if product inhibition is the issue, a higher temperature might be needed to break the product-catalyst complex. This requires careful optimization.

Troubleshooting and Optimization Workflow

When a reaction fails, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and solving common issues in the cross-coupling of this compound.

G start Start: Low Conversion or No Reaction check_reagents Step 1: Verify Reagent Quality & Purity Is Boronic Acid/Ester pure? Are Solvents Anhydrous? Is Base freshly ground and dry? start->check_reagents screen_catalyst Step 2: Screen Advanced Catalyst Systems Test Buchwald Ligands (SPhos, XPhos) Test Ferrocenyl Ligands (dppf) Consider Ni-based alternatives check_reagents->screen_catalyst Reagents OK optimize_base Step 3: Optimize Base and Solvent Base: K₃PO₄, Cs₂CO₃, K₂CO₃ Solvent: Dioxane/H₂O, Toluene, THF, 2-MeTHF screen_catalyst->optimize_base Still low yield check_side_reactions Step 4: Analyze for Side Products |{Debromination observed?|Homocoupling observed?} optimize_base->check_side_reactions Improvement seen mitigate_debromination Action: Mitigate Debromination Use anhydrous base (K₃PO₄) Use anhydrous solvent Switch to Boronic Ester (Bpin, MIDA) check_side_reactions->mitigate_debromination Yes, Debromination check_stalling Step 5: Reaction Stalls? |{Analyze for catalyst deactivation} check_side_reactions->check_stalling No major side products mitigate_debromination->check_stalling mitigate_homocoupling Action: Mitigate Homocoupling Thoroughly degas reaction mixture Use high-purity Pd source mitigate_homocoupling->check_stalling address_stalling Action: Address Deactivation Increase catalyst loading (3-5 mol%) Use a stable precatalyst (e.g., G3/G4) Adjust temperature check_stalling->address_stalling Yes success Success: High Conversion to Product check_stalling->success No address_stalling->success check_side_reac check_side_reac tions tions tions->mitigate_homocoupling Yes, Homocoupling G pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition (Ar-X) pd0->oa_label oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) trans_label Transmetalation (Ar'-B(OR)₂ + Base) oa_complex->trans_label trans_complex Ar-Pd(II)(Ar')L₂ re_label Reductive Elimination trans_complex->re_label product Ar-Ar' (Coupled Product) oa_label->oa_complex trans_label->trans_complex re_label->pd0 re_label->product

Sources

Technical Support Center: Managing Impurities in 5-Bromo-6-morpholinonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this key pharmaceutical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic protocols, ensure the quality of your final product, and adhere to stringent regulatory standards.

I. Synthetic Pathway and Critical Impurity Formation Points

The most common synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a di-halogenated nicotinic acid derivative, such as 5-bromo-6-chloronicotinic acid, and morpholine as the nucleophile. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, which activates the 6-position for nucleophilic attack.[1][2]

Below is a diagram illustrating the likely synthetic pathway and highlighting the critical junctures where impurities are most likely to form.

Synthesis_and_Impurity_Formation cluster_reaction S_NAr Reaction SM1 5-Bromo-6-chloronicotinic acid (Starting Material 1) Product This compound (Final Product) SM1->Product Nucleophilic Aromatic Substitution Imp1 Impurity A: Unreacted 5-Bromo-6-chloronicotinic acid SM1->Imp1 Incomplete Reaction Imp3 Impurity C: Di-substituted Product (Hypothetical) SM1->Imp3 Side Reaction (e.g., with impurities in SM2) SM2 Morpholine (Starting Material 2) SM2->Product Imp4 Impurity D: N-Nitrosomorpholine (From Morpholine) SM2->Imp4 Contaminant in Starting Material Imp2 Impurity B: 5-Bromo-6-hydroxynicotinic acid (Hydrolysis Product) Product->Imp2 Hydrolysis Imp5 Impurity E: Degradation Products Product->Imp5 Storage/Stress Conditions

Caption: Synthetic pathway of this compound and key impurity formation points.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My final product shows a significant peak corresponding to the starting material, 5-bromo-6-chloronicotinic acid, in the HPLC analysis. What could be the cause and how can I resolve this?

A1:

  • Probable Causes:

    • Incomplete Reaction: The most likely cause is an incomplete nucleophilic aromatic substitution reaction. This can be due to several factors:

      • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. SNAr reactions on electron-deficient rings are generally favorable, but kinetics can still be a limiting factor.[1]

      • Stoichiometry: An insufficient molar equivalent of morpholine will naturally lead to unreacted starting material.

      • Base Strength/Concentration: If a base is used to scavenge the HCl generated during the reaction, its strength and concentration are crucial. An inadequate amount of base can lead to the protonation of morpholine, reducing its nucleophilicity.

      • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate.

  • Solutions & Scientific Rationale:

    • Optimize Reaction Conditions:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time or incrementally increase the temperature until the starting material is consumed to an acceptable level. Be cautious of excessive heat, as it can lead to the formation of degradation products.[3]

      • Adjust Stoichiometry: Ensure at least a stoichiometric amount of morpholine is used. Often, a slight excess of the nucleophile can drive the reaction to completion.

      • Base Selection: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the generated acid without competing with morpholine. Ensure at least one equivalent of the base is used.

    • Purification Strategy: If optimizing the reaction does not completely eliminate the starting material, a robust purification strategy is necessary.

      • Recrystallization: Carefully select a solvent system where the solubility of the product and the starting material differ significantly.

      • Chromatography: For high-purity requirements, column chromatography may be necessary.

Q2: I have identified an impurity with a mass corresponding to 5-bromo-6-hydroxynicotinic acid. How is this impurity formed and what are the prevention strategies?

A2:

  • Probable Cause:

    • Hydrolysis: The presence of 5-bromo-6-hydroxynicotinic acid is a strong indicator of hydrolysis of the chloro-substituent in the starting material or the final product. This can occur if there is water present in the reaction mixture, especially at elevated temperatures or under basic conditions.

  • Prevention & Control Strategies:

    • Anhydrous Conditions: Ensure all reactants, solvents, and glassware are thoroughly dried before use. Using freshly distilled solvents and drying agents can significantly reduce the water content.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.

    • Work-up Procedure: During the work-up, minimize the exposure of the reaction mixture to aqueous basic conditions for extended periods, especially at higher temperatures.

    • pH Control: Careful control of pH during work-up and isolation is crucial.[4]

Q3: My morpholine starting material has a faint yellow color, and I'm concerned about impurities. What should I be aware of?

A3:

  • Probable Impurities in Morpholine:

    • N-Nitrosomorpholine (NNM): This is a potential and significant impurity in morpholine, often formed from the reaction of morpholine with nitrosating agents.[5] NNM is a known carcinogen, and its presence, even at trace levels, is a major safety concern in pharmaceutical manufacturing.

    • Degradation Products: Morpholine can degrade over time, especially when exposed to air and light, leading to the formation of various oxidation products.

  • Actionable Recommendations:

    • Source High-Purity Morpholine: Always use a reputable supplier and obtain a certificate of analysis (CoA) for your morpholine, which should include information on the levels of key impurities like NNM.

    • Purification of Morpholine: If the purity of the available morpholine is questionable, consider purifying it by distillation before use.

    • Analytical Testing: Develop and validate an analytical method (e.g., GC-MS or LC-MS) to test for N-nitrosomorpholine in your starting material and final product. Regulatory guidelines for nitrosamine impurities are becoming increasingly stringent.

III. Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for profiling impurities in this compound?

A1: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for impurity profiling.[6][7]

  • HPLC-UV: This is an excellent technique for quantifying known impurities and the main component. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[8]

  • LC-MS: This is indispensable for identifying unknown impurities. The mass-to-charge ratio provided by the mass spectrometer allows for the determination of the molecular weight of the impurities, which is the first step in their structural elucidation.

Q2: How can I control the formation of process-related impurities in general?

A2: Controlling process-related impurities is a fundamental aspect of API manufacturing and involves a multi-faceted approach:[9][10]

  • Understand the Reaction Mechanism: A thorough understanding of the main reaction and potential side reactions is crucial for identifying potential impurities.

  • Control of Starting Materials: Use high-purity starting materials and reagents. Qualify your suppliers and test incoming materials for known impurities.

  • Process Optimization: Optimize reaction parameters such as temperature, time, stoichiometry, and solvent to maximize the yield of the desired product and minimize the formation of by-products.[11]

  • In-Process Controls (IPCs): Implement analytical checks at critical stages of the synthesis to monitor the progress of the reaction and the formation of impurities.

  • Purification: Develop a robust purification method (e.g., crystallization, chromatography) to effectively remove impurities from the final product.

Q3: Are there any specific safety precautions I should take when working with 5-bromo-6-chloronicotinic acid and morpholine?

A3: Yes, both starting materials require careful handling.

  • 5-Bromo-6-chloronicotinic acid: This is an irritant to the skin and eyes.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Morpholine: Morpholine is a flammable and corrosive liquid. It can cause skin and eye burns. It is also hygroscopic. Handle in a fume hood and wear appropriate PPE. As mentioned earlier, be aware of the potential for N-nitrosomorpholine contamination.

IV. Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Note: This method will need to be validated for your specific application according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

V. Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting impurity issues during the production of this compound.

Troubleshooting_Workflow Start Impurity Detected Above Acceptable Limit Identify Identify the Impurity (LC-MS, NMR) Start->Identify Source Determine the Source of the Impurity Identify->Source SM_Impurity Starting Material Impurity Source->SM_Impurity Is it from starting materials? Side_Reaction Side Reaction Product Source->Side_Reaction Is it a reaction by-product? Degradation Degradation Product Source->Degradation Is it a degradation product? Control_SM Control Starting Material Quality (Purify or change supplier) SM_Impurity->Control_SM Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Side_Reaction->Optimize_Reaction Optimize_Storage Optimize Storage and Handling (Temperature, Light, Atmosphere) Degradation->Optimize_Storage Purification Improve Purification Method (Recrystallization, Chromatography) Control_SM->Purification Optimize_Reaction->Purification Optimize_Storage->Purification End Impurity Within Acceptable Limits Purification->End

Caption: A logical workflow for troubleshooting and controlling impurities.

VI. References

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [https://www.researchgate.net/publication/352163990_Development_and_Validation_of_Reverse-phase_High-performance_Liquid_Chromatography_Method_for_Novel_Synthetic_Pyridine_Derivative]([Link]_ Chromatography_Method_for_Novel_Synthetic_Pyridine_Derivative)

  • Process for preparing 5-bromonicotinic acid. Google Patents.

  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. ACS Publications. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • 5-Bromonicotinic acid. PubChem. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. [Link]

  • Morpholine Impurities. Alfa Omega Pharma. [Link]

  • MORPHOLINE (CAS 110-91-8). Ataman Kimya. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Process for preparing 5-bromonicotinic acid. Google Patents.

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • MORPHOLINE. atamankimya.com. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

Sources

stability and degradation of 5-Bromo-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Bromo-6-morpholinonicotinic acid. Recognizing the critical importance of sample integrity, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of this compound. The protocols and insights are grounded in established principles of medicinal chemistry and pharmaceutical stability testing to ensure experimental success and data reliability.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter, providing not just solutions but the underlying chemical reasoning to empower your research decisions.

Question 1: After preparing a solution of this compound in an aqueous buffer for a biological assay, I observe a new, more polar peak in my HPLC analysis. What is the likely cause and how can I confirm it?

Answer:

The appearance of a new, more polar impurity upon dissolution in aqueous media, especially at non-neutral pH, strongly suggests hydrolytic degradation. The structure of this compound contains two primary sites susceptible to hydrolysis: the C-N bond of the morpholine substituent and, to a lesser extent, the C-Br bond.

  • Causality: The morpholine group is attached to a pyridine ring, which is an electron-deficient system. This makes the carbon atom at position 6 (attached to the morpholine) susceptible to nucleophilic attack by water or hydroxide ions. This would displace the morpholine moiety, resulting in the formation of 5-Bromo-6-hydroxynicotinic acid. This product is significantly more polar due to the introduction of a hydroxyl group, which would explain its earlier elution time (new polar peak) on a reverse-phase HPLC column.

  • Troubleshooting & Confirmation Protocol:

    • Mass Spectrometry Analysis: The most direct way to identify the impurity is through LC-MS analysis. Compare the mass-to-charge ratio (m/z) of the new peak with the expected masses of potential degradation products.

      • This compound (Parent): C10H11BrN2O3 ≈ 287.11 g/mol

      • 5-Bromo-6-hydroxynicotinic acid (Hydrolysis Product): C6H4BrNO3 ≈ 218.00 g/mol [1]

    • pH-Dependent Degradation Study: To confirm pH sensitivity, prepare solutions in buffers of varying pH (e.g., pH 4, 7, and 9). Monitor the rate of formation of the new peak over time. Accelerated degradation at acidic or basic pH would support a hydrolysis mechanism.

    • Preventative Measures: For aqueous assays, it is imperative to prepare solutions fresh and use them immediately. If possible, maintain the pH as close to neutral as feasible. For long-term storage, use anhydrous, aprotic solvents like DMSO or DMF and store at -20°C or below.

Question 2: My solid-state compound is showing discoloration (e.g., turning yellow or brown) and a loss of purity after storage under ambient light and air. What degradation pathways are likely responsible?

Answer:

Discoloration and purity loss upon exposure to ambient conditions point towards oxidative and/or photodegradative pathways.

  • Causality - Oxidation: The molecule has two nitrogen atoms (one in the pyridine ring, one in the morpholine ring) that are susceptible to oxidation, leading to the formation of N-oxides. The morpholine ring, while generally stable, can also undergo oxidative cleavage under more aggressive conditions.[2][3][4] These oxidized species are often colored and can catalyze further degradation.

  • Causality - Photodegradation: Pyridine and its halogenated derivatives can be sensitive to light, particularly UV radiation.[1] Photodegradation can involve complex radical mechanisms, potentially leading to debromination, dimerization, or other rearrangements of the pyridine ring. The energy from light can excite the molecule, making it more reactive towards oxygen or other molecules.

  • Troubleshooting & Investigation:

    • Comparative Storage: Store aliquots of the same batch of compound under different conditions: (a) ambient light/air, (b) dark/air, (c) dark/inert atmosphere (e.g., argon or nitrogen). Monitor the purity by HPLC over several weeks. This will help distinguish between photodegradation and oxidation.

    • Forced Photostability Study: To definitively assess light sensitivity, perform a controlled photostability study according to ICH Q1B guidelines.[5] Expose the solid compound to a calibrated light source and compare its purity profile to a sample stored in the dark.

G Parent This compound Hydrolysis_Product 5-Bromo-6-hydroxynicotinic acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide_Pyridine Pyridine N-Oxide Derivative Parent->N_Oxide_Pyridine Oxidation (e.g., H₂O₂) N_Oxide_Morpholine Morpholine N-Oxide Derivative Parent->N_Oxide_Morpholine Oxidation Debrominated 6-Morpholinonicotinic acid Parent->Debrominated Photolysis / H•

Caption: Potential degradation pathways for this compound.

Question 3: I am performing a reaction at an elevated temperature and notice significant by-product formation and a decrease in the yield of my desired product. Is this compound thermally stable?

Answer:

Nicotinic acid and its derivatives can be susceptible to thermal degradation. While the morpholine and bromo substituents modify its properties, the core nicotinic acid scaffold's behavior provides a strong indication of potential instability at elevated temperatures.

  • Causality: The most probable thermal degradation pathway for a carboxylic acid on an aromatic ring is decarboxylation (loss of CO₂). Studies on nicotinic acid show it undergoes sublimation and decomposition at temperatures above 245°C.[6] While your reaction conditions may be milder, localized heating or the presence of catalysts could lower this decomposition temperature. Other potential thermal degradation routes include cleavage of the C-N bond to the morpholine ring or the C-Br bond.

  • Troubleshooting & Analysis:

    • Thermogravimetric Analysis (TGA): To determine the precise decomposition temperature, TGA is the ideal technique. This analysis will show the temperature at which the compound begins to lose mass.

    • Isothermal Stress Study: Heat the compound at your reaction temperature for the duration of the experiment, but without other reagents. Analyze the sample by HPLC and LC-MS afterward to identify any degradation products formed due to heat alone.

    • Reaction Optimization: If thermal instability is confirmed, consider lowering the reaction temperature, reducing the reaction time, or exploring alternative synthetic routes that proceed under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on the chemical properties of related compounds, optimal long-term storage conditions are designed to minimize exposure to moisture, light, and heat.[1][7][8]

  • Temperature: Store in a freezer at -20°C or below.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing the vial in a dark container.

  • Moisture: Keep the container tightly sealed to prevent moisture uptake, as the compound is likely hygroscopic.

Q2: I need to prepare a stock solution for screening. What is the best solvent and how should it be stored?

A2: For long-term stability in solution, it is critical to choose an appropriate solvent.

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended.

  • Avoid: Protic solvents (water, methanol, ethanol) should be avoided for long-term storage due to the risk of hydrolysis. If you must use an aqueous buffer, prepare the solution immediately before use.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the expected major degradation products under standard forced degradation conditions?

A3: Forced degradation studies are essential to understand a compound's intrinsic stability.[9][10] The table below summarizes the likely primary degradation products under ICH-prescribed stress conditions.

Stress ConditionReagent/MethodPotential Degradation PathwayLikely Primary Degradation Product(s)
Acid Hydrolysis 0.1 M - 1 M HCl, heatHydrolysis of the C-N (morpholine) bond5-Bromo-6-hydroxynicotinic acid
Base Hydrolysis 0.1 M - 1 M NaOH, heatHydrolysis of the C-N (morpholine) bond5-Bromo-6-hydroxynicotinic acid
Oxidation 3-30% H₂O₂, ambient tempOxidation of ring/substituent nitrogensPyridine N-oxide, Morpholine N-oxide
Thermal Solid state, >100°CDecarboxylation, C-N/C-Br bond cleavage5-Bromo-6-morpholinopyridine
Photochemical High-intensity light/UVPhotolytic C-Br cleavage, ring rearrangement6-Morpholinonicotinic acid, dimers

Q4: How do I design and execute a forced degradation study for this compound?

A4: A forced degradation study is a systematic way to identify potential degradation products and establish a stability-indicating analytical method.[11][12] The goal is to achieve 10-20% degradation of the parent compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Control Unstressed Control Sample (Store at -20°C) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Dilute Dilute All Samples to Target Concentration Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Dilute Thermal Thermal (Solid) (105°C) Thermal->Dilute Photo Photostability (Solid) (ICH Q1B Light Box) Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method Dilute->HPLC LCMS Identify Peaks by LC-MS HPLC->LCMS PeakPurity Assess Peak Purity (PDA Detector) HPLC->PeakPurity MassBalance Calculate Mass Balance (%Parent + %Impurities) PeakPurity->MassBalance

Caption: General workflow for conducting a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Cool and neutralize with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Cool and neutralize with an equivalent amount of 1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store approximately 5-10 mg of the solid compound in an oven at 105°C for 48 hours. After cooling, dissolve in the stock solution solvent to the target concentration.

  • Photostability: Expose 5-10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A dark control sample should be stored under the same conditions but shielded from light. After exposure, dissolve in the stock solution solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is crucial for assessing peak purity.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential process impurities and degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the carboxylic acid and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% BA broad gradient is necessary to elute both polar degradation products and the less polar parent compound within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV/PDA at 254 nm and 280 nmThe pyridine ring should have strong absorbance. A PDA detector allows for monitoring across multiple wavelengths and assessing peak purity.
Injection Volume 10 µLStandard injection volume.
Sample Prep. Dilute in Mobile Phase A/B (50:50)Minimizes solvent effects during injection.

This method serves as a starting point and should be optimized based on the results of the forced degradation study to ensure adequate resolution (>1.5) between the parent peak and its closest eluting impurity.

References

  • Synquest Labs.
  • ResearchGate.
  • ResearchGate. Investigation of thermal behavior of nicotinic acid.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 5-BROMO-6-HYDROXYNICOTINIC ACID.
  • Wikipedia. Nicotinic acid.
  • Sigma-Aldrich.
  • INIS-IAEA. Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions.
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information.
  • Thermo Fisher Scientific.
  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • ResearchGate.
  • BenchChem. An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
  • MedCrave online.
  • BioProcess International.
  • Biomedical Journal of Scientific & Technical Research.
  • Fisher Scientific.
  • National Center for Biotechnology Information.
  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • BenchChem.
  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • National Center for Biotechnology Information. A Simple, Modular Synthesis of Substituted Pyridines.
  • PubMed.
  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • MedchemExpress.com. 5-Bromo-6-chloronicotinic acid | Biochemical Reagent.
  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.
  • Sigma-Aldrich. 5-Bromo-6-hydroxynicotinic acid | 41668-13-7.

Sources

Technical Support Center: Purity Assessment of 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical chemical intermediate. As a substituted nicotinic acid derivative, this compound presents unique analytical challenges that demand well-designed methodologies and a systematic approach to troubleshooting. This document provides field-proven insights, detailed protocols, and logical troubleshooting frameworks to ensure the integrity of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity analysis of this compound.

Q1: What is the recommended primary analytical technique for routine purity assessment of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard and most powerful technique for routine purity analysis.[1] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from potential process-related impurities and degradation products. A reversed-phase method using a C18 column is typically the most effective starting point.[1][2]

Q2: Why is mobile phase pH so critical when analyzing this compound?

A2: The molecule contains a carboxylic acid group (from nicotinic acid) and a basic morpholine group. The charge state of these functional groups is highly dependent on the pH of the mobile phase. Controlling the pH is essential to:

  • Ensure consistent retention: Fluctuations in pH can alter the compound's hydrophobicity, leading to significant shifts in retention time.[3]

  • Achieve good peak shape: Analyzing the compound at a pH where the carboxylic acid is protonated (non-ionized), typically pH < 4, prevents ionic interactions with residual silanols on the silica-based column, which are a common cause of peak tailing.[4]

Q3: My sample won't fully dissolve in the mobile phase. What should I do?

A3: Whenever possible, the sample solvent (diluent) should match the mobile phase to ensure good peak shape and avoid precipitation on the column.[5] If solubility is an issue, consider using a small amount of a stronger, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to dissolve the sample initially, and then dilute it with the mobile phase. Be mindful that injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]

Q4: How can I confirm the identity of the main peak in my chromatogram?

A4: The most definitive way is to use a certified reference standard of this compound. The peak in your sample chromatogram that matches the retention time of the standard is your compound of interest. For absolute confirmation, especially during method development, collecting the peak fraction and analyzing it by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Q5: What are the most likely impurities I should be looking for?

A5: Impurities can arise from the synthetic route or degradation. Common process-related impurities may include unreacted starting materials like 5-bromo-6-chloronicotinic acid or 5-bromo-6-hydroxynicotinic acid.[6][7] Degradation impurities could result from hydrolysis of the morpholine amide bond under harsh acidic or basic conditions.

Section 2: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for this compound. The following section provides a robust starting method and a detailed troubleshooting guide.

Logical Workflow for Analytical Method Selection

The choice of analytical technique depends on the specific goal of the analysis. The following diagram outlines a logical workflow for selecting the appropriate method.

Start Analytical Goal for This compound Goal_Purity Routine Purity Check & Quantification Start->Goal_Purity Goal_ID Impurity Structure Elucidation Start->Goal_ID Goal_Confirm Confirm Identity of Main Component Start->Goal_Confirm Method_HPLC Primary Method: Reversed-Phase HPLC-UV Goal_Purity->Method_HPLC Method_LCMS Advanced Method: LC-MS Goal_ID->Method_LCMS Method_NMR Confirmatory Method: ¹H and ¹³C NMR Goal_Confirm->Method_NMR Method_HPLC->Method_LCMS If unknown peaks are detected Result_Purity Purity (%) Report Method_HPLC->Result_Purity Result_Impurity_ID Impurity Mass & Structure Method_LCMS->Result_Impurity_ID Result_Structure Structural Confirmation Method_NMR->Result_Structure

Caption: Decision tree for selecting the appropriate analytical method.

Recommended HPLC Protocol

This stability-indicating method is designed to provide excellent resolution between the main analyte and potential impurities.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmIndustry standard for nonpolar to moderately polar compounds; provides good retention and selectivity.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA gradient elution is crucial for separating impurities with a wide range of polarities and for eluting any strongly retained compounds from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.[5]
Detection UV at 254 nmThe substituted pyridine ring has strong UV absorbance at this wavelength.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion due to solvent effects.
Sample Diluent Mobile Phase A / Mobile Phase B (1:1) or Acetonitrile/Water (1:1)Dissolving the sample in a solvent similar to the mobile phase is critical for good chromatography.

Step-by-Step Experimental Protocol:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10.0 mL of the sample diluent to achieve a concentration of 1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 20 minutes or until a stable baseline is achieved.

    • Set the column oven to 30 °C and the UV detector to 254 nm.

    • Inject 10 µL of the prepared sample solution and start the gradient run.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC Troubleshooting Guide

Even with a robust method, issues can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC problems.

Problem Problem Observed: Retention Time (RT) Drifting Check_Pump 1. Check Pump & Solvent Delivery Problem->Check_Pump Systematic Checks Check_MobilePhase 2. Check Mobile Phase Check_Pump->Check_MobilePhase If no leaks/air Cause_Leak Cause: System Leak? (Check fittings, seals) Check_Pump->Cause_Leak Cause_Air Cause: Air Bubbles? (Degas solvents) Check_Pump->Cause_Air Check_Column 3. Check Column Check_MobilePhase->Check_Column If mobile phase is correct Cause_pH Cause: Incorrect pH or Buffer? (Remake mobile phase) Check_MobilePhase->Cause_pH Cause_Evap Cause: Solvent Evaporation? (Cover reservoirs) Check_MobilePhase->Cause_Evap Check_Temp 4. Check Temperature Check_Column->Check_Temp If column is equilibrated Cause_Equilibrate Cause: Insufficient Equilibration? (Increase equilibration time) Check_Column->Cause_Equilibrate Cause_Temp_Fluctuation Cause: Unstable Column Temp? (Check oven) Check_Temp->Cause_Temp_Fluctuation Solution RT Stabilized Cause_Leak->Solution Cause_Air->Solution Cause_pH->Solution Cause_Evap->Solution Cause_Equilibrate->Solution Cause_Temp_Fluctuation->Solution

Caption: A systematic workflow for troubleshooting retention time drift.

Q: My main peak is tailing excessively. What is the cause and how can I fix it?

A: Peak tailing for this compound is most often caused by secondary ionic interactions between the protonated morpholine group and acidic, deprotonated silanols on the column's silica surface.

  • Primary Cause & Solution: The pH of your mobile phase may be too high. Ensure the pH is low enough (e.g., pH 2.5-3.5 using formic or phosphoric acid) to fully protonate the silanols and minimize this interaction.[4]

  • Secondary Cause & Solution: Column degradation. Over time, the bonded phase can be stripped, exposing more active silanol sites. If adjusting the pH does not solve the problem, the column may be at the end of its life and needs to be replaced. Using a guard column can significantly extend the life of your analytical column.[3]

Q: I am seeing a gradual increase in system backpressure. What should I do?

A: High backpressure usually indicates a blockage somewhere in the system.[4]

  • Step 1: Isolate the source. Systematically remove components from the flow path, starting with the column, to see when the pressure drops. First, replace the column with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., injector or tubing).[8]

  • Step 2: Address a column blockage. If the column is the source, it is likely due to a blocked inlet frit from unfiltered samples or mobile phase precipitation. Try back-flushing the column (disconnect it from the detector first) at a low flow rate.[4] If this fails, the frit may need to be replaced, or the entire column may need to be discarded.

  • Prevention: Always filter your samples and mobile phases to prevent particulate matter from entering the system.[4]

Q: My retention times are shifting between injections. What is causing this instability?

A: Retention time instability is a common problem with several potential causes.[5]

  • Mobile Phase Issues: The most likely cause is an improperly prepared or degrading mobile phase. Ensure solvents are adequately degassed to prevent air bubbles in the pump. If using buffers, ensure they are freshly prepared, as pH can drift over time. In a gradient system, ensure the pump's proportioning valves are functioning correctly.[3]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of drifting retention. Ensure the column is re-equilibrated with the starting mobile phase for at least 5-10 column volumes.

  • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as even minor changes can affect retention times.[5]

Section 3: Orthogonal and Confirmatory Techniques

While HPLC is excellent for quantification, a comprehensive purity assessment relies on orthogonal techniques to confirm structure and identify unknowns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation.

  • Application: ¹H NMR provides a "fingerprint" of the molecule. The integral of the peaks can be used for quantitative analysis (qNMR) against a certified internal standard.[9] It is highly effective for identifying and quantifying impurities that have unique proton signals.

  • Expected Signals: For this compound, one would expect to see distinct signals for the two aromatic protons on the pyridine ring and the two sets of methylene protons on the morpholine ring.

  • Troubleshooting - Q: My NMR signals are broad. Why?

    • A: This can be due to poor sample solubility in the deuterated solvent or the presence of paramagnetic impurities. Ensure the sample is fully dissolved. Filtering the NMR sample through a small cotton plug can sometimes help remove particulate matter.

Mass Spectrometry (MS)

MS is used for molecular weight confirmation and impurity identification.

  • Application: When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown peaks in a chromatogram.[10] The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight. A key feature for this compound will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an almost 1:1 natural abundance), which will show two peaks of nearly equal intensity separated by 2 Da.

  • Troubleshooting - Q: I am not seeing the expected molecular ion peak. What could be the issue?

    • A: The ionization method (e.g., Electrospray Ionization - ESI) may not be optimal, or the molecule may be fragmenting in the source. Try adjusting the source parameters (e.g., fragmentor voltage). Also, confirm whether you are looking for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the carboxylic acid, negative ion mode is often very sensitive.

Section 4: Summary of Potential Impurities

Understanding potential impurities is key to developing a specific and accurate analytical method.

Table 2: Potential Process-Related and Degradation Impurities

Impurity NameStructure / OriginTypical Analytical Observation
5-Bromo-6-chloronicotinic acidUnreacted starting material from the morpholine substitution step.[6][7]Likely to be less polar and elute later than the main peak in reversed-phase HPLC.
5-Bromo-6-hydroxynicotinic acidPotential precursor or hydrolysis byproduct.[7][11]Likely to be more polar and elute earlier than the main peak in reversed-phase HPLC.
Des-bromo ImpurityByproduct from a dehalogenation side reaction.Will have a molecular weight ~79 Da less than the parent compound.
Hydrolysis ProductResult of acid or base-catalyzed cleavage of the C-N bond to the morpholine ring.Will be significantly more polar and elute much earlier.

Section 5: References

  • Gupta, K. R., et al. (2009). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. ResearchGate. [Link]

  • Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]

  • Flatman, S., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry. [Link]

  • IJNRD. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development. [Link]

  • Manikandan, A., et al. (2015). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form. ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Chromedia. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • SpectraBase. 3-BROMO-6-METHYL-4-MORPHOLINOCOUMARIN. SpectraBase. [Link]

  • Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

Sources

Optimizing Reaction Conditions for 5-Bromo-6-morpholinonicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support center for the derivatization of 5-Bromo-6-morpholinonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic transformations. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing the carboxylic acid of this compound?

The most common derivatization strategies involve converting the carboxylic acid into amides or esters.

  • Amide Bond Formation: This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. This is the most frequent reaction in medicinal chemistry.[1] The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of the amine.

  • Esterification: This can be accomplished by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling reagents like dicyclohexylcarbodiimide (DCC) with an activating agent like 4-dimethylaminopyridine (DMAP). For simpler esters, conversion to the acyl chloride followed by reaction with an alcohol is also a viable route.[2]

Q2: How do I select the appropriate coupling reagent for amide formation?

Choosing the right coupling reagent is crucial for achieving high yield and purity.[1] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective but can lead to racemization and the formation of difficult-to-remove urea byproducts.[1] They often require an additive like HOBt or Oxyma Pure to improve efficiency and suppress side reactions.

  • Phosphonium Salts (e.g., PyBOP, BOP): These are highly effective but produce carcinogenic HMPA as a byproduct, limiting their use.[3] PyBOP is a non-toxic alternative.[3]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are considered third-generation reagents and are highly efficient, especially for sterically hindered substrates.[4] HATU, in particular, is known for its ability to decrease racemization and is a preferred choice in modern peptide synthesis.[4][5]

For this compound, which can be considered somewhat sterically hindered, HATU is an excellent starting point due to its high reactivity and ability to minimize side reactions.[4][6]

Q3: What role does the base play, and how do I choose between DIPEA and triethylamine?

A base is required to neutralize acidic byproducts and, more importantly, to deprotonate the carboxylic acid, facilitating its reaction with the coupling agent.[5][7] The choice of base is critical.

  • Triethylamine (TEA): A common and cost-effective base. However, it is less sterically hindered and more nucleophilic.[8] This nucleophilicity can lead to unwanted side reactions, such as reacting with the activated ester intermediate.[9]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This base is highly sterically hindered due to its isopropyl groups, which renders it non-nucleophilic.[8][10] This property is highly desirable in sensitive coupling reactions, as it prevents the base from competing with the desired amine nucleophile.[10]

For this specific substrate, DIPEA is the recommended base . Its non-nucleophilic nature minimizes the risk of side reactions, which is paramount for ensuring high purity of the final product.[8][10]

Q4: How can I effectively monitor the progress of the derivatization reaction?

Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A quick and easy method. A good solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should provide clear separation between the starting carboxylic acid (which often streaks or stays at the baseline), the activated intermediate, and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows for the direct observation of the mass of the starting material, the desired product, and any potential byproducts. A small aliquot of the reaction mixture can be quenched with water and injected to get a precise conversion percentage.

Section 2: Troubleshooting Guide

Problem 1: Low or No Product Yield
"My reaction shows very low conversion to the desired amide/ester after several hours. What are the potential causes and how can I fix this?"

Low conversion is a common issue that can often be traced back to reagent quality, reaction setup, or suboptimal conditions.

Potential Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The first step of the reaction is the activation of your this compound. If this step is inefficient, the subsequent reaction with the nucleophile (amine or alcohol) will not proceed.

    • Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. HATU, for instance, is sensitive to moisture.[11] Consider pre-stirring the carboxylic acid, base (DIPEA), and coupling reagent (HATU) in an anhydrous solvent for 15-30 minutes before adding the amine. This "pre-activation" step can significantly improve yields.

  • Poor Reagent Quality or Stoichiometry:

    • Solution: Use fresh, high-purity reagents. Ensure your solvents (e.g., DMF, DCM) are anhydrous, as water can hydrolyze the activated intermediate back to the starting carboxylic acid.[11] Verify the stoichiometry; a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine/alcohol relative to the carboxylic acid is often beneficial.

  • Suboptimal Base Selection or Amount:

    • Solution: As discussed, DIPEA is preferred over TEA to avoid side reactions.[8][10] Use at least 2.0-3.0 equivalents of the base to ensure complete deprotonation of the carboxylic acid and to neutralize the acidic byproducts formed during the reaction.

  • Temperature Effects:

    • Solution: Most amide coupling reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate. However, be cautious, as higher temperatures can also promote side reactions and racemization. For sterically hindered substrates, elevated temperatures may be necessary.[12][13]

Comparative Table of Common Coupling Reagents:

Reagent Class Advantages Disadvantages
HATU Aminium/Uronium High efficiency, low racemization, good for hindered substrates.[4][6] Higher cost, moisture-sensitive.[11]
HBTU Aminium/Uronium Similar to HATU, very effective. Can cause guanidinium byproduct formation with the amine.
EDC/HOBt Carbodiimide Water-soluble urea byproduct, good for aqueous media. Moderate reactivity, risk of racemization.[3]

| DCC | Carbodiimide | Inexpensive, effective. | Forms insoluble DCU byproduct which can be hard to filter, allergenic. |

Problem 2: Formation of Significant Byproducts
"My LC-MS analysis shows the desired product mass, but also several other significant peaks. What are the likely side reactions and how can they be suppressed?"

Byproduct formation compromises yield and complicates purification. Understanding the potential side reactions is the first step toward mitigating them.

Potential Side Reactions & Mitigation Strategies:

  • Guanidinium Byproduct Formation: If the amine is added to the reaction vessel before the carboxylic acid is fully activated, it can react directly with the coupling reagent (like HBTU or HATU) to form an undesired guanidinium adduct.

    • Mitigation: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base before introducing the amine.

  • Reaction with Solvent:

    • Mitigation: Ensure you are using an appropriate aprotic solvent. While DMF is common, it can sometimes participate in side reactions, especially if it contains dimethylamine impurities. Dichloromethane (DCM) or acetonitrile are often cleaner alternatives.

  • Hydrolysis of Activated Ester: Trace amounts of water in the reagents or solvent can hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.[11][14]

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Troubleshooting Workflow Diagram:

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 5-Bromo-6-morpholinonicotinic Acid vs. 5-Bromo-6-chloronicotinic Acid in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, particularly in the synthesis of scaffolds for pharmaceuticals and agrochemicals, the choice of starting material is a critical decision that dictates the efficiency, flexibility, and overall success of a synthetic campaign. This guide provides an in-depth comparison of two closely related nicotinic acid derivatives: 5-Bromo-6-morpholinonicotinic acid and 5-bromo-6-chloronicotinic acid. While structurally similar, their divergent reactivity profiles make them suitable for distinct synthetic strategies rather than being direct competitors. Here, we dissect their performance, explain the causality behind their synthetic utility, and provide field-proven protocols to guide researchers in their experimental design.

Core Structural and Physicochemical Comparison

At first glance, both molecules share a 5-bromonicotinic acid core, a feature that primes the C5 position for palladium-catalyzed cross-coupling reactions. The pivotal difference lies at the C6 position: a chloro-substituent versus a morpholino-substituent. This single point of variation fundamentally alters the electronic nature and reactive potential of the pyridine ring.

Property5-Bromo-6-chloronicotinic AcidThis compound
Molecular Formula C₆H₃BrClNO₂C₁₀H₁₁BrN₂O₃
Molecular Weight 236.45 g/mol [1]287.11 g/mol [2]
CAS Number 29241-62-1[3][4]1017783-03-7[2]
Appearance Off-white to pink solid[4]Data not specified, typically a solid
Melting Point 156-158 °C[3]Data not available
Key Reactive Sites C5 (Br) for cross-coupling; C6 (Cl) for SNArC5 (Br) for cross-coupling

The most important takeaway from this initial comparison is the synthetic relationship between the two compounds. 5-Bromo-6-chloronicotinic acid is frequently the synthetic precursor to this compound via a nucleophilic aromatic substitution (SNAr) reaction with morpholine. This hierarchical relationship is central to understanding their respective applications.

G A 5-Bromo-6-chloronicotinic acid (Versatile Precursor) B This compound (Pre-functionalized Derivative) A->B + Morpholine (SNAr Reaction)

Caption: Synthetic relationship between the two title compounds.

Comparative Reactivity Analysis

The primary divergence in the utility of these two reagents stems from the nature of the C6 substituent, which functions either as a leaving group (Cl) or as a stable, desired moiety (morpholino).

A. Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The defining difference in reactivity is observed in SNAr reactions. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when substituted with good leaving groups.

  • 5-Bromo-6-chloronicotinic Acid: The chloro group at the C6 position is an excellent leaving group. Its departure as a stable, weakly basic chloride ion is thermodynamically favorable.[5] This makes the C6 carbon an electrophilic site, readily attacked by a wide range of nucleophiles (amines, alkoxides, thiols) to generate diverse libraries of 6-substituted nicotinic acids. The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[6][7] The presence of the electron-withdrawing carboxylic acid and bromo substituents further activates the ring toward this type of substitution.[6]

  • This compound: In stark contrast, the morpholino group is a very poor leaving group. The corresponding leaving group, the morpholide anion, is a strong base and thus energetically unfavorable to generate. Therefore, the C6 position of this molecule is essentially inert to further SNAr reactions under standard conditions. It is the product of an SNAr reaction, not a substrate for one.

Causality Explained: Leaving group ability is inversely correlated with the basicity of the departing group.[8] The conjugate acid of the chloride leaving group is HCl (pKa ≈ -7), a very strong acid, indicating that Cl⁻ is a very weak base. The conjugate acid of a morpholide anion is morpholine (pKa of morpholinium ion is ~8.4), a much weaker acid, indicating the morpholide anion is a comparatively strong base and thus a poor leaving group.

B. Palladium-Catalyzed Cross-Coupling at the C5 Position

Both molecules possess a bromo substituent at the C5 position, making them suitable substrates for C-C and C-N bond-forming reactions like the Suzuki-Miyaura[9][10] and Buchwald-Hartwig couplings. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[11][12] The electronic environment of the ring, influenced by the C6 substituent, can modulate the efficiency of this step.

  • 5-Bromo-6-chloronicotinic Acid: The chlorine atom is an electron-withdrawing group (EWG) through induction. This EWG effect makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition of the Pd(0) catalyst into the C-Br bond, potentially leading to faster reaction kinetics compared to less electron-poor systems.

  • This compound: The morpholino group exhibits dual electronic effects. The nitrogen atom is inductively withdrawing, but its lone pair of electrons can participate in resonance, acting as an electron-donating group (EDG). This electron-donating character can slightly decrease the electrophilicity of the C-Br bond, potentially slowing the rate of oxidative addition relative to the chloro-analogue. However, this effect is often modest, and the compound remains a highly viable substrate for cross-coupling.

Experimental Data Summary (Based on Analogous Systems): Direct head-to-head kinetic data for these specific substrates is not readily available in a single source. However, established principles of cross-coupling reactions on halopyridines support the following expected performance differences.

Reaction TypeSubstrateExpected Relative RateRationale
Suzuki Coupling 5-Bromo-6-chloronicotinic acidFasterThe electron-withdrawing chloro group enhances the electrophilicity of the C-Br bond, facilitating the rate-determining oxidative addition step.[11]
Suzuki Coupling This compoundSlowerThe resonance-donating effect of the morpholino group can slightly reduce the rate of oxidative addition compared to the chloro-analogue.
SNAr at C6 5-Bromo-6-chloronicotinic acidReactiveChlorine is a good leaving group for nucleophilic aromatic substitution.[6][13]
SNAr at C6 This compoundUnreactiveThe morpholino group is a poor leaving group.

Strategic Application in Synthesis

The choice between these two reagents is a strategic one based on the final target molecule.

  • Choose 5-Bromo-6-chloronicotinic Acid when:

    • Synthetic Flexibility is Required: You intend to explore a variety of substituents at the C6 position. This molecule serves as a common intermediate to access a wide array of analogues.[1][3]

    • The Target Molecule Does Not Contain a C6-Morpholino Group: It is the logical precursor for introducing other amines, ethers, or thioethers.

    • Maximizing Cross-Coupling Rate is a Priority: The activating effect of the chloro group may offer faster and more efficient cross-coupling at the C5 position.

  • Choose this compound when:

    • The Final Target Contains the 6-Morpholino Moiety: Using this reagent is a more convergent and efficient approach, avoiding the extra step of SNAr from the chloro-precursor.

    • Orthogonal Reactivity is Needed: If subsequent reactions might be sensitive to a reactive C-Cl bond, using the pre-functionalized, stable morpholino derivative is advantageous.

G cluster_0 Synthetic Decision Workflow Start Desired Scaffold: 5-Bromo-nicotinic acid derivative Decision1 Is the C6 substituent a morpholino group? Start->Decision1 Decision2 Is C6 diversification required? Decision1->Decision2 No Path1 Use this compound (Convergent Approach) Decision1->Path1 Yes Decision2->Path1 No (other stable group) Path2 Use 5-Bromo-6-chloronicotinic acid (Flexible Approach) Decision2->Path2 Yes

Caption: Decision workflow for selecting the appropriate reagent.

Experimental Protocols

The following protocols are representative of the key transformations discussed and are based on established laboratory practices.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-6-chloronicotinic Acid

This protocol describes a typical solution-phase Suzuki coupling to form a C5-aryl bond.

Objective: To synthesize 6-chloro-5-phenylnicotinic acid.

Materials:

  • 5-Bromo-6-chloronicotinic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-6-chloronicotinic acid, phenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the dioxane solvent.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the degassed dioxane/water solvent mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify further by recrystallization or column chromatography if necessary.

Protocol 2: Nucleophilic Aromatic Substitution on 5-Bromo-6-chloronicotinic Acid

This protocol details the synthesis of this compound from its chloro-precursor.

Objective: To synthesize this compound.

Materials:

  • 5-Bromo-6-chloronicotinic acid (1.0 eq)

  • Morpholine (3.0 eq or more)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-6-chloronicotinic acid in DMF or DMSO.

  • Add potassium carbonate to the mixture. The base is crucial to neutralize the carboxylic acid and the HCl byproduct.

  • Add morpholine to the reaction mixture. Using an excess of the amine nucleophile can also serve as the base and drive the reaction to completion.

  • Heat the reaction mixture to 80-120 °C. The reaction is often slow and may require elevated temperatures.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify the solution with 1M HCl to the isoelectric point (typically pH 4-5) to precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water to remove inorganic salts and then with a small amount of cold diethyl ether or ethanol.

  • Dry the product under vacuum.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Regeneration Product R-Ar' F->Product ArX R-Br ArX->B ArB Ar'-B(OH)₂ + Base ArB->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

5-bromo-6-chloronicotinic acid and this compound are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal. The chloro-derivative is a versatile, reactive intermediate that provides access to a multitude of 6-substituted nicotinic acids through nucleophilic aromatic substitution. Its electron-withdrawing nature also makes it a robust substrate for cross-coupling at the C5 position. Conversely, the morpholino-derivative is a pre-functionalized, stable building block, ideal for convergent syntheses where the 6-morpholino moiety is a required feature of the final target. Understanding this precursor-product relationship and the underlying principles of their reactivity allows for more logical, efficient, and strategic synthetic planning in drug discovery and development.

References

  • BIOSYNCE. (n.d.). 5-Bromo-6-chloronicotinic Acid CAS 29241-62-1.
  • ChemicalBook. (n.d.). 5-Bromo-6-chloronicotinic acid | 29241-62-1.
  • Benchchem. (n.d.). Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(38), 24238–24246. [Link]

  • Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Smith, A. M., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 77(23), 10760–10775. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Khan Academy. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • (n.d.). Nucleophilic Substitution Reactions.
  • Total Organic Chemistry. (2020). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-2-morpholin-4-ylnicotinic acid. Retrieved from [Link]

Sources

comparing the reactivity of 5-Bromo-6-morpholinonicotinic acid with other nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, nicotinic acid and its derivatives represent a cornerstone scaffold for the development of a vast array of biologically active compounds and functional materials.[1][2][3][4] The strategic functionalization of the pyridine ring is a key determinant of a molecule's physicochemical properties and, consequently, its therapeutic efficacy or material performance. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-6-morpholinonicotinic acid against other nicotinic acid derivatives. By examining the electronic and steric influences of its substituents, we aim to provide a predictive framework for its behavior in common synthetic transformations, supported by experimental data and detailed protocols.

Understanding the Substituent Effects on the Nicotinic Acid Core

The reactivity of a substituted pyridine ring is a nuanced interplay of inductive and resonance effects exerted by its substituents.[5] In the case of this compound, three key functional groups dictate its chemical personality: the carboxylic acid at the 3-position, the bromine atom at the 5-position, and the morpholino group at the 6-position.

  • Carboxylic Acid Group (-COOH): This is a meta-directing, deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature.[6] It also serves as a primary handle for amide bond formation.

  • Bromine Atom (-Br): Halogens are a unique class of substituents. While they are deactivating overall due to their inductive electron withdrawal, they can donate electron density through resonance.[7][8] This makes the bromine atom a versatile functional group, particularly as a leaving group in cross-coupling reactions.

  • Morpholino Group: The nitrogen atom of the morpholino group can donate a lone pair of electrons into the pyridine ring, exhibiting a +R (resonance) effect.[5] This electron-donating character can activate the ring towards certain reactions. However, the bulky nature of the morpholino group can also introduce significant steric hindrance, influencing the regioselectivity and feasibility of reactions at adjacent positions.[9][10][11][12]

The combination of an electron-withdrawing carboxylic acid and a resonance-donating/inductively-withdrawing bromine atom, alongside the sterically demanding and electron-donating morpholino group, creates a unique reactivity profile for this compound.

Comparative Reactivity in Key Synthetic Transformations

To elucidate the practical implications of these substituent effects, we will compare the reactivity of this compound with other relevant nicotinic acid derivatives in two pivotal classes of reactions: Palladium-catalyzed cross-coupling and amide bond formation.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, a powerful tool for C-C bond formation, is highly sensitive to the nature of the halide and the electronic environment of the pyridine ring.[13][14][15] Let's compare the reactivity of this compound with 5-bromonicotinic acid and 6-chloronicotinic acid.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Nicotinic Acid DerivativeKey SubstituentsExpected ReactivityRationale
This compound 5-Br, 6-MorpholinoModerate to HighThe bromine at the 5-position is a good leaving group for Pd-catalyzed coupling. The electron-donating morpholino group at the 6-position can increase electron density at the 5-position, potentially facilitating oxidative addition. However, steric hindrance from the morpholino group might slightly impede the approach of the bulky catalyst.
5-Bromonicotinic acid 5-BrHighThe bromine atom is an excellent leaving group. The absence of a bulky substituent at the 6-position allows for facile access of the palladium catalyst to the C-Br bond.[15][16]
6-Chloronicotinic acid 6-ClLower than Bromo-derivativesThe C-Cl bond is generally less reactive than the C-Br bond in Suzuki-Miyaura coupling, often requiring more forcing conditions or specialized catalyst systems to achieve comparable yields.[17]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.[15] The base (K₂CO₃) is crucial for the activation of the boronic acid in the catalytic cycle.[18] A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents. Conducting the reaction under an inert atmosphere is essential to prevent the degradation of the palladium catalyst.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Ar-X + Pd(0) Ar-X + Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Ar-X + Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)2 + Base) Ar-R + Pd(0) Ar-R + Pd(0) Ar-Pd(II)-R->Ar-R + Pd(0) Reductive Elimination Ar-X This compound R-B(OH)2 Arylboronic acid Ar-R 5-Aryl-6-morpholinonicotinic acid

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Amide Bond Formation: The Influence of Steric Hindrance

Amide coupling is a fundamental transformation in drug discovery.[19] The reactivity of the carboxylic acid is influenced by the electronic nature of the pyridine ring and, more significantly, by steric hindrance around the carboxyl group.

Table 2: Comparison of Reactivity in Amide Coupling

Nicotinic Acid DerivativeKey SubstituentsExpected ReactivityRationale
This compound 6-MorpholinoModerateWhile the carboxylic acid at the 3-position is electronically activated for nucleophilic attack, the bulky morpholino group at the adjacent 6-position can sterically hinder the approach of the amine, potentially requiring longer reaction times or more potent coupling agents.[20]
Nicotinic acid NoneHighThe carboxylic acid is readily activated and accessible for nucleophilic attack by an amine.
2-Chloronicotinic acid 2-ClHighThe chloro substituent at the 2-position does not significantly hinder the carboxylic acid at the 3-position. The electron-withdrawing nature of the chlorine may slightly increase the electrophilicity of the carboxyl carbon.

Experimental Protocol: HATU-Mediated Amide Coupling of this compound

This protocol describes a reliable method for the formation of an amide bond using HATU as the coupling agent.[21]

Materials:

  • This compound

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove residual DMF), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[21] DIPEA, a non-nucleophilic base, is used to neutralize the acidic byproducts of the reaction without interfering with the coupling process. Anhydrous DMF is a common polar aprotic solvent for amide coupling reactions, ensuring the solubility of the reactants.

Diagram 2: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Workup & Purification Acid This compound Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Pre-activation (10-15 min) Coupling_Agent HATU + DIPEA Coupling_Agent->Activated_Ester Amide_Product Crude Amide Product Activated_Ester->Amide_Product Reaction (4-12 h) Amine Primary or Secondary Amine Amine->Amide_Product Purified_Amide Purified Amide Amide_Product->Purified_Amide Extraction & Chromatography

Caption: A step-by-step workflow for the HATU-mediated amide coupling reaction.

Conclusion

This compound presents a unique and valuable reactivity profile for synthetic chemists. Its bromine atom at the 5-position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 3-position is amenable to amide bond formation. The morpholino group at the 6-position introduces a degree of steric hindrance that must be considered in reaction design, potentially requiring optimization of reaction conditions to achieve high yields. By understanding the interplay of electronic and steric effects, researchers can effectively leverage the synthetic potential of this versatile building block in the development of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (2025). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Fisher Scientific. (n.d.). 5-Bromo-6-chloronicotinic acid - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.
  • Chem-Impex. (n.d.). 5-Bromo-6-chloronicotinic acid.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • PMC. (n.d.). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds.
  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • ChemicalBook. (2025). 5-Bromo-6-chloronicotinic acid.
  • BenchChem. (2025). Comparative analysis of substituted nicotinaldehyde reactivity.
  • SpringerLink. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • PubChem. (n.d.). Nicotinic Acid.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • RSC Publishing. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.
  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid.
  • Canadian Journal of Chemistry. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd.
  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
  • PMC. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions.
  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • ChemRxiv. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Com- plexes Inform Mechanism in Modern Cross-Coupling Reactions.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • ResearchGate. (2010). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine.
  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.

Sources

Comparative Guide to the Biological Activity of 5-Bromo-6-morpholinonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of 5-bromo-6-morpholinonicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic scaffold. The information presented herein is a synthesis of current literature, focusing on the rationale behind the molecular design, synthesis, and biological evaluation of these compounds, with a particular emphasis on their potential as anticancer and kinase-inhibiting agents.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The nicotinic acid backbone, a fundamental component of Vitamin B3, is a versatile scaffold in medicinal chemistry.[1] The strategic introduction of a bromine atom at the 5-position and a morpholine ring at the 6-position of the pyridine ring creates a unique electronic and steric environment, making this compound a promising starting point for the development of novel therapeutic agents. The bromine atom serves as a valuable handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues.[1][2] The carboxylic acid moiety is readily derivatized into amides, esters, and other functional groups, allowing for a systematic exploration of structure-activity relationships (SAR).[1][2]

The morpholine group, a common motif in drug design, can enhance aqueous solubility, improve pharmacokinetic properties, and provide a crucial interaction point with biological targets. The combination of these features suggests that derivatives of this compound are well-positioned to interact with a variety of biological targets, including protein kinases and enzymes involved in cell proliferation and survival.

Synthetic Strategies for Derivatization

The primary point of diversification for the this compound scaffold is the carboxylic acid group. The most common derivatization strategy involves the formation of amides and esters.

Amide Synthesis

Amide bond formation is a robust and versatile reaction for generating diverse libraries of compounds. The general workflow for the synthesis of N-substituted 5-bromo-6-morpholinonicotinamides is as follows:

Experimental Protocol: Synthesis of N-Aryl-5-bromo-6-morpholinonicotinamide

  • Acid Chloride Formation: this compound (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-bromo-6-morpholinonicotinoyl chloride.[1]

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM is added dropwise.[1]

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-5-bromo-6-morpholinonicotinamide.

This protocol can be adapted for a wide range of amines, allowing for the introduction of various substituents to probe for optimal biological activity.

Ester Synthesis

Esterification provides another avenue for modifying the physicochemical properties of the parent molecule.

Experimental Protocol: Synthesis of this compound Esters

  • Activation of Carboxylic Acid: this compound (1.0 eq) is dissolved in an anhydrous solvent like N,N-dimethylformamide (DMF). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) are added, and the mixture is stirred for 15 minutes.

  • Ester Formation: The desired alcohol (1.5 eq) is added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.

Comparative Biological Activity

While direct comparative studies on a wide range of this compound derivatives are not extensively reported in the available literature, we can infer their potential activities by examining closely related structures and the general biological effects of bromo-substituted nicotinic acid analogues. The primary areas of investigation for these compounds are anticancer and kinase inhibitory activities.

Anticancer Activity

The antiproliferative effects of nicotinic acid derivatives are often evaluated using cancer cell lines. A notable study on novel amides based on a trimethoxyphenyl (TMP) moiety, which shares structural similarities with substituted nicotinic acids, demonstrated significant cytotoxic activity against the hepatocellular carcinoma HepG2 cell line.[3]

Table 1: Comparative Cytotoxicity of Amide Derivatives against HepG2 Cancer Cells

CompoundModificationIC50 (µM)Reference Compound (IC50, µM)
6a (TMP-based tetraamide) N/A0.65SAHA (2.91), CA-4 (0.54)
6b (TMP-based tetraamide) N/A0.92SAHA (2.91), CA-4 (0.54)
6c (TMP-based tetraamide) N/A1.12SAHA (2.91), CA-4 (0.54)

Data from a study on TMP-based amides, presented here for comparative insight.[3]

The high potency of these amide derivatives, with compound 6a being four times more active than the reference drug SAHA, highlights the potential of the amide functional group in conferring anticancer activity.[3] The study also revealed that these compounds could induce apoptosis and cause cell cycle arrest at the G2/M phase, suggesting a mechanism involving the disruption of microtubule dynamics and inhibition of histone deacetylases (HDACs).[3] It is plausible that this compound amides could exhibit similar mechanisms of action.

Kinase Inhibitory Activity

The 5-bromo-6-substituted nicotinoyl scaffold is a key component in the synthesis of various kinase inhibitors.[4] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5]

The di-halogenated pyridine core of closely related precursors like 5-bromo-6-chloronicotinoyl chloride provides two reactive sites for sequential functionalization, leading to potent and selective kinase inhibitors.[4] One of the key targets for such inhibitors is the p38 MAP kinase signaling pathway, which is implicated in inflammatory responses.[4]

Signaling Pathway: p38 MAP Kinase

p38_MAPK_Pathway cluster_stimuli Stimuli cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors Cellular_Response Inflammation Transcription_Factors->Cellular_Response Inhibitor 5-Bromo-6-morpholinonicotinic Acid Derivative Inhibitor->p38_MAPK

Caption: The p38 MAP kinase signaling pathway and the potential point of inhibition by this compound derivatives.

Derivatives of this compound, through strategic amide or ester formation, can be designed to fit into the ATP-binding pocket of kinases like p38, thereby inhibiting their activity and downstream signaling. The morpholine moiety could potentially form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are typically employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Workflow for Synthesis and Screening

The overall process from synthesis to biological evaluation follows a logical progression.

workflow cluster_synthesis Synthesis cluster_screening Biological Screening A This compound B Derivatization (Amide/Ester Formation) A->B C Purification & Characterization B->C D In Vitro Cytotoxicity (MTT Assay) C->D E Kinase Inhibition Assays C->E F Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) D->F E->F G Lead Compound Identification F->G

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potential applications in cancer therapy and the treatment of inflammatory diseases. The synthetic accessibility of amides and esters from the parent carboxylic acid allows for the rapid generation of diverse chemical libraries for biological screening. While direct evidence for the biological activity of a wide range of these specific derivatives is still emerging, analogies to structurally related compounds strongly suggest their potential as cytotoxic agents and kinase inhibitors.

Future research should focus on the systematic synthesis and screening of a library of this compound amides and esters to establish clear structure-activity relationships. Promising lead compounds should be further investigated for their mechanism of action, selectivity, and in vivo efficacy. The insights gained from such studies will be invaluable for the development of novel and effective therapeutic agents based on this versatile heterocyclic scaffold.

References

  • Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. National Institutes of Health. [Link]

  • Li, S., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(9), 1433. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(13), 5085. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-15. [Link]

  • MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4496. [Link]

  • PubMed. (2007). Synthesis and Biological Activity of Alpha-Bromoacryloyl Lexitropsin Conjugates. Journal of Medicinal Chemistry, 50(23), 5767-5777. [Link]

  • Royal Society of Chemistry. (2016). Gold amides as anticancer drugs: synthesis and activity studies. Organic & Biomolecular Chemistry, 14(38), 9038-9045. [Link]

  • ResearchGate. (n.d.). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design. [Link]

  • National Institutes of Health. (2010). Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. Bioorganic & Medicinal Chemistry Letters, 20(13), 3924-3927. [Link]

  • National Institutes of Health. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5257. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-morpholinonicotinic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-6-morpholinonicotinic acid analogs, a scaffold of significant interest in the discovery of novel kinase inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from closely related compound series, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for biological activity.

Introduction: The this compound Scaffold - A Privileged Core for Kinase Inhibition

The this compound core represents a strategic starting point for the design of kinase inhibitors. This heterocyclic structure combines several key features that are frequently exploited in medicinal chemistry to achieve potent and selective inhibition of protein kinases, particularly within the phosphatidylinositol 3-kinase (PI3K) family.[1][2]

The pyridine ring serves as a robust scaffold, while the bromine atom at the 5-position offers a handle for synthetic diversification through various cross-coupling reactions. The morpholine moiety at the 6-position is a well-established pharmacophore in numerous kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] Finally, the carboxylic acid at the 3-position provides a point for amide bond formation, allowing for the introduction of a wide array of substituents to probe interactions with the solvent-exposed region of the kinase active site.

This guide will dissect the SAR of this scaffold by examining the impact of modifications at three key positions:

  • Position 6: The Morpholine Moiety

  • Position 5: The Bromo Substituent

  • Position 3: The Carboxamide Linkage

The Critical Role of the Morpholine Moiety at Position 6

The morpholine group is a recurring motif in a multitude of kinase inhibitors, and its presence at the 6-position of the nicotinic acid core is paramount for potent biological activity.[1][2] SAR studies on analogous series, such as 2,4-dimorpholinopyrimidine-5-carbonitrile and 4-morpholinopyrrolopyrimidine derivatives, have consistently demonstrated that the morpholine oxygen acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase.[1][3]

Comparative Analysis of Morpholine Analogs

While direct experimental data for this compound analogs is limited in publicly available literature, we can extrapolate from closely related scaffolds to understand the SAR at this position.

Modification of Morpholine RingExpected Impact on ActivityRationale
Unsubstituted Morpholine High Optimal hydrogen bonding with the kinase hinge region.[1]
Methylation of Morpholine Reduced Steric hindrance may disrupt the key hydrogen bond interaction.
Replacement with Piperidine Significantly Reduced Loss of the crucial hydrogen bond accepting oxygen atom.
Replacement with Thiomorpholine Variable The sulfur atom is a weaker hydrogen bond acceptor compared to oxygen.

Probing the Solvent-Exposed Region: Modifications at the Carboxamide Linkage (Position 3)

The carboxylic acid of the parent scaffold is typically converted to a carboxamide to introduce a diverse range of substituents that can interact with the solvent-exposed region of the kinase active site. This region exhibits greater variability among different kinases, and thus, modifications here are crucial for achieving selectivity.

SAR of Carboxamide Derivatives

The synthesis of carboxamide derivatives is a common strategy in medicinal chemistry to explore the SAR of a lead compound.[4] The general synthetic approach involves the activation of the carboxylic acid, followed by coupling with a primary or secondary amine.

Experimental Protocol: Synthesis of N-Aryl-5-bromo-6-morpholinonicotinamide

  • Acid Chloride Formation: this compound (1.0 eq) is suspended in anhydrous dichloromethane (DCM). Oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) are added, and the mixture is stirred at room temperature for 2 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-bromo-6-morpholinonicotinoyl chloride.

  • Amide Coupling: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired aryl amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM is added dropwise.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • Purification: The organic layer is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-5-bromo-6-morpholinonicotinamide.

The nature of the substituent introduced via the amide bond can significantly influence the compound's potency and selectivity profile.

R Group (Amide Substituent)Expected Impact on ActivityRationale
Small Alkyl Groups Moderate May occupy small hydrophobic pockets.
Aryl or Heteroaryl Rings Potentially High Can engage in π-stacking or form additional hydrogen bonds. The specific substitution pattern on the aryl ring is critical.[4]
Bulky Substituents Reduced May lead to steric clashes within the binding site.

The Influence of the 5-Bromo Substituent

The bromine atom at the 5-position serves a dual purpose. Firstly, it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Secondly, it provides a reactive handle for further chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.[5]

Replacement of the Bromo Group

Replacing the bromo substituent with other groups allows for a systematic investigation of the electronic and steric requirements at this position.

Substitution at Position 5Expected Impact on ActivityRationale
Hydrogen (des-bromo) Reduced Loss of potential halogen bonding and reduced lipophilicity.
Chlorine Similar or Slightly Reduced Chlorine is a weaker halogen bond donor than bromine.
Small Alkyl Groups Variable Can fill a hydrophobic pocket, but may also introduce steric hindrance.
Aryl or Heteroaryl Groups Potentially High Can extend into and interact with adjacent pockets, potentially increasing potency and selectivity.

Experimental Workflow: Suzuki Cross-Coupling for Diversification at Position 5

G start 5-Bromo-6-morpholinonicotinamide Analog reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) start->reagents Add solvent Solvent (e.g., Dioxane/Water) reagents->solvent Dissolve in heating Heating solvent->heating Heat to reflux product 5-Aryl-6-morpholinonicotinamide Analog heating->product Reaction workup Aqueous Workup and Purification product->workup Isolate G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 5-Bromo-6-morpholinonicotinic acid analog Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

  • Reagents and Materials: Recombinant human PI3Kα, lipid substrate (e.g., PIP2), ATP, kinase buffer, test compounds (analogs of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • A kinase reaction is set up in a 384-well plate containing the kinase buffer, PI3Kα, and the lipid substrate.

    • The test compounds are serially diluted and added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The SAR analysis, based on data from analogous compound series, highlights the following key points:

  • The morpholine moiety at position 6 is crucial for potent activity, likely through hydrogen bonding with the kinase hinge region.

  • The carboxamide at position 3 provides a versatile handle for introducing substituents that can modulate potency and selectivity by interacting with the solvent-exposed region of the active site.

  • The bromo substituent at position 5 offers opportunities for further optimization through cross-coupling reactions to explore additional binding pockets.

Future research in this area should focus on the systematic exploration of these three key positions to develop potent and selective inhibitors targeting specific kinases within the PI3K family and beyond. The synthesis and biological evaluation of a focused library of analogs will be instrumental in elucidating the detailed SAR of this promising scaffold and identifying lead candidates for further preclinical development.

References

  • Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • ResearchGate. (2021). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]

  • PubMed. (n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. [Link]

  • PubMed Central. (n.d.). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. [Link]

  • PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

  • PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. [Link]

  • ResearchGate. (2021). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. [Link]

  • PubMed. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]

  • PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubMed Central. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[4][6]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors synthesized from the 5-Bromo-6-morpholinonicotinic acid scaffold. We will delve into the critical biochemical and cell-based assays required to determine potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of targeted kinase inhibitor therapeutics. We will compare hypothetical derivatives against established inhibitors to illustrate the decision-making process in lead candidate selection.

Introduction: The Rationale for Kinase Inhibition and the this compound Scaffold

Protein kinases are a vast family of enzymes that play a pivotal role in regulating the majority of cellular pathways.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2][3] This modification acts as a molecular switch, altering the protein's activity, localization, or stability.[2] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5][6]

The development of small molecule kinase inhibitors has revolutionized targeted therapy.[5] The this compound scaffold represents a versatile starting point for medicinal chemistry efforts.[7] Its structure provides multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds to be screened against various kinase targets.[7][8] The pyrrole indolin-2-one scaffold, for instance, which shares structural similarities, has been a fruitful basis for developing potent kinase inhibitors by modifying halogen substitutions.[8] This guide will walk through the essential in vitro testing cascade to identify and characterize promising drug candidates from such a library.

The In Vitro Testing Funnel: From Primary Screening to Lead Characterization

The evaluation of novel kinase inhibitors follows a logical progression from high-throughput screening to more detailed mechanistic studies. This funneling approach ensures that resources are focused on the most promising compounds.

G cluster_0 Experimental Workflow A Compound Library (this compound Derivatives) B Primary Screen: Biochemical Potency (IC50) A->B High-Throughput Screening C Secondary Screen: Cellular Potency & Target Engagement B->C Hit Confirmation D Selectivity Profiling (Kinome Scan) C->D Assess Off-Target Effects E Mechanism of Action (MOA) Studies D->E Understand Binding Kinetics F Lead Candidate Selection E->F Data Integration & Decision G cluster_0 Cellular Assay Logic A Inhibitor Enters Cell B Target Kinase A->B Binds to Target A->B Inhibits C Downstream Substrate B->C Phosphorylates D Phosphorylated Substrate C->D Phosphorylation Blocked E Biological Response (e.g., Apoptosis, Proliferation Stop) D->E Signal Blocked

Caption: Logic of a cellular phosphorylation assay to confirm target engagement.

Protocol 2: Western Blot to Measure Target Phosphorylation

This method directly measures the phosphorylation of a known downstream substrate of the target kinase, providing evidence of target engagement. [9] Objective: To determine if test compounds inhibit the target kinase's activity inside cells.

Materials:

  • Cancer cell line known to have active signaling through the target kinase pathway.

  • Cell culture medium and supplements.

  • Test compounds (KI-101) and reference inhibitor.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies (one for the total substrate protein, one for the phospho-specific form of the substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blot equipment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. [10]5. Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., phospho-MCM2 for Cdc7 kinase). [10] * Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects the total amount of the substrate protein.

  • Data Analysis: Quantify the band intensities. The level of inhibition is determined by the ratio of the phospho-protein signal to the total protein signal, normalized to the vehicle-treated control.

Comparative Cellular Data
CompoundTarget KinaseCellular IC50 (nM) (Phosphorylation Assay)
KI-101 p38α85
Reference Inhibitor p38α110

Expert Interpretation:

  • KI-101 successfully inhibits the target kinase in a cellular context, albeit at a higher concentration than in the biochemical assay. This "shift" between biochemical and cellular IC50 is expected due to factors like cell permeability and competition with intracellular ATP. [4]* The fact that KI-101 remains more potent than the reference inhibitor in cells reinforces its status as a promising lead.

Phase 3: Selectivity and Mechanism of Action

A potent inhibitor is not necessarily a good drug candidate. An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. [4]

Selectivity Profiling

Selectivity is assessed by screening the inhibitor against a large panel of other kinases, often representing the entire human kinome. [11]This is typically done at a single high concentration (e.g., 1 µM). Any kinases that are significantly inhibited are then subjected to full IC50 dose-response analysis. [12] Data Presentation: Selectivity Profile The results are often visualized as a dendrogram or a table highlighting the IC50 values for the primary target versus key off-targets.

CompoundPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Index (Off-Target A / Primary)
KI-101 15>10,0001,500>667x
Reference 255002,00020x

Expert Interpretation:

  • KI-101 demonstrates excellent selectivity. It is over 667-fold more selective for its primary target compared to Off-Target Kinase A and 100-fold more selective against Off-Target Kinase B. This high degree of selectivity is a very desirable characteristic for a drug candidate.

Mechanism of Action (MOA) Studies

Understanding how an inhibitor binds is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. [11]This can be determined through kinetic analysis assays.

Protocol 3: ATP Competition Assay Objective: To determine if the inhibitor competes with ATP for binding to the kinase.

Methodology:

  • Perform the biochemical kinase assay (Protocol 1) with a fixed concentration of the inhibitor (e.g., at its IC50).

  • Repeat the assay across a wide range of ATP concentrations, from well below to well above the Kₘ value.

  • Data Analysis: Plot the IC50 of the inhibitor as a function of the ATP concentration.

    • ATP-Competitive: The apparent IC50 value of the inhibitor will increase linearly with increasing ATP concentration. [12] * Non-Competitive: The IC50 value will be independent of the ATP concentration.

    • Uncompetitive: The IC50 value will decrease as the ATP concentration increases.

From these studies, the inhibition constant (Ki) can be calculated. The Ki is an intrinsic measure of binding affinity that is independent of substrate concentration, making it a more fundamental value for comparing inhibitors than the IC50. [13][14]

Conclusion: Synthesizing the Data for Lead Selection

The in vitro characterization of novel kinase inhibitors is a multi-faceted process that requires a systematic and logical approach. By progressing from high-throughput biochemical screens to more complex cell-based and mechanistic studies, researchers can build a comprehensive profile of their compounds. For our hypothetical derivatives of this compound, KI-101 emerged as a superior lead candidate based on its high biochemical potency, confirmed cellular activity, and excellent selectivity profile. This data-driven approach, grounded in robust and well-validated in vitro assays, is fundamental to the successful discovery and development of the next generation of targeted therapies.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Institutes of Health.
  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research.
  • Cell-based Kinase Profiling Service. (n.d.). Kinase Logistics.
  • Cell Based Kinase Assays - Luceome Biotechnologies. (2022, February 28). Luceome Biotechnologies.
  • Kinase Screening & Profiling Services - Creative Biogene. (n.d.). Creative Biogene.
  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • A Technical Guide to Determining the Kinase Selectivity Profile of Novel Cdc7 Inhibitors. (n.d.). Benchchem.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega.
  • Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
  • Considerations and suggested workflow for in vitro kinase inhibitor... (n.d.). ResearchGate.
  • Brehmer, D., Godl, K., & Klebl, B. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • What is the difference between Ki and IC50 in enzyme inhibition? (2020, July 22). AAT Bioquest.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Institutes of Health.
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2023, October 16). ACS Publications.
  • Application Notes and Protocols: 5-Bromo-6-chloronicotinoyl Chloride in the Synthesis of Kinase Inhibitors. (n.d.). Benchchem.
  • Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. (n.d.). Benchchem.
  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC chemistry, 18(1), 103. [Link]

  • Ardito, F., Giuliani, M., Perrone, D., Troiano, G., & Lo Muzio, L. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International journal of molecular sciences, 21(22), 8593. [Link]

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

Sources

Validation of 5-Bromo-6-morpholinonicotinic Acid as a Novel Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, protein kinases have become major therapeutic targets.[2] The development of kinase inhibitors has revolutionized the treatment of many of these conditions.[3] At the heart of many successful kinase inhibitors lies a core chemical structure, or "scaffold," which provides the foundational framework for binding to the kinase ATP pocket.[4][5] The discovery and validation of novel scaffolds are paramount for expanding the arsenal of kinase-targeted therapies, overcoming drug resistance, and improving selectivity.[6][7]

This guide provides a comprehensive framework for the validation of 5-Bromo-6-morpholinonicotinic acid as a potential new kinase inhibitor scaffold. While direct evidence for its activity is not yet widespread in publicly available literature, its structural motifs, particularly the nicotinic acid core, are present in known kinase inhibitors.[8][9] This document will, therefore, serve as a detailed roadmap for researchers and drug development professionals on how to systematically evaluate this and other novel chemical matter for its potential as a kinase inhibitor scaffold. We will compare its hypothetical performance attributes against established scaffolds and provide detailed experimental protocols for its validation.

The Candidate: this compound - A Structural Rationale

The structure of this compound presents several features that make it an attractive candidate for a kinase inhibitor scaffold. The nicotinic acid core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[4] The bromo and morpholino substitutions offer vectors for chemical modification to enhance potency and selectivity. The exploration of novel heterocyclic cores like this is a key strategy in the development of next-generation kinase inhibitors.[3]

Comparative Analysis: Benchmarking Against Established Scaffolds

A new kinase inhibitor scaffold must offer advantages over or be a viable alternative to existing ones. The following table outlines key performance indicators and provides a comparative context with well-established scaffolds. The data for this compound would be generated through the experimental workflows detailed later in this guide.

Scaffold Class Example Compound(s) Typical Potency (IC50) Selectivity Profile Key Advantages Potential Liabilities
Quinazoline Gefitinib, Erlotinib[10]Low nMPrimarily EGFRWell-established, clinically validatedProne to resistance mutations
Pyrazolopyrimidine Dasatinib[11]Sub-nM to low nMBroad-spectrum (multi-kinase)High potency, active against some resistant mutantsOff-target effects due to broad activity
Indolinone Sunitinib[12]Low nMMulti-targeted (VEGFR, PDGFR, etc.)Anti-angiogenic and direct anti-tumor effectsOff-target toxicities
Dihydropteridinone BI 6727[13]Low nMHighly selective for Plk1Mitosis-specific, potentially lower toxicityNarrower range of therapeutic application
This compound (Hypothetical Derivatives)To be determinedTo be determinedPotential for novel selectivity and IPUnproven, potential for unforeseen liabilities

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a new kinase inhibitor scaffold is a multi-step process that begins with in vitro biochemical assays and progresses to more complex cell-based models.[14][15]

Workflow Diagram: From Hit to Validated Scaffold

G cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Selectivity & Off-Target Profiling A Initial Screening (Broad Kinase Panel) B IC50 Determination (Dose-Response) A->B C Mechanism of Action (e.g., ATP Competition) B->C D Target Engagement Assay (e.g., NanoBRET) C->D Promising in vitro profile E Cellular Phosphorylation Assay D->E F Cell Proliferation/Viability Assay E->F G Comprehensive Kinome Screen F->G Confirmed cellular activity H In Vivo Efficacy & PK/PD (Animal Models) G->H

Caption: A stepwise workflow for the validation of a novel kinase inhibitor scaffold.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

This initial assay determines the direct inhibitory effect of the compound on purified kinase enzymes.[2][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)[2]

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[2]

  • Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a reagent that converts the ADP produced into a light signal.[2]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Causality and Trustworthiness: This in vitro system provides a direct measure of enzyme inhibition, free from the complexities of a cellular environment.[14] Including a known inhibitor as a positive control validates the assay's performance.[15]

Cellular Target Engagement Assay

This assay confirms that the compound can enter cells and bind to its intended kinase target.[17]

Objective: To quantify the binding of this compound derivatives to the target kinase within living cells.

Materials:

  • Cells expressing the kinase of interest (endogenously or via transfection)

  • Target engagement assay kit (e.g., NanoBRET™ Target Engagement Assay)

  • Test compounds

  • Cell culture medium and reagents

  • Plate reader capable of measuring BRET signal

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Assay Execution: Follow the manufacturer's protocol for the target engagement assay. This typically involves adding a fluorescent tracer that competes with the compound for binding to the kinase, which is tagged with a luciferase.[17]

  • Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the test compound is displacing the tracer and binding to the kinase.[17]

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Causality and Trustworthiness: This assay provides direct evidence of target binding in a physiological context, which is a critical step in validating a compound's mechanism of action.[14]

Cellular Phosphorylation Assay

This assay measures the functional consequence of target engagement by assessing the phosphorylation of a known downstream substrate of the target kinase.[17][18]

Objective: To determine if the compound inhibits the catalytic activity of the target kinase in cells.

Materials:

  • Cells with a known and measurable phosphorylation event downstream of the target kinase.

  • Test compounds.

  • Phospho-specific antibodies for the substrate of interest.

  • General antibodies for the total substrate protein (as a loading control).

  • Lysis buffer.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.[19]

    • ELISA/MSD: Use a plate-based immunoassay to quantify the levels of the phosphorylated substrate.[18]

  • Data Analysis: Quantify the band intensities (Western blot) or signal (ELISA) and normalize the phosphorylated protein level to the total protein level.

Causality and Trustworthiness: A reduction in substrate phosphorylation provides strong evidence that the compound is inhibiting the kinase's activity within the cell, linking target engagement to a functional outcome.[14][17]

Signaling Pathway Context

The following diagram illustrates a generic kinase signaling pathway and the points of intervention for a kinase inhibitor.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor/ Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 5-Bromo-6-morpholinonicotinic acid derivative Inhibitor->Kinase Inhibits

Caption: A kinase inhibitor blocks the phosphorylation of a substrate, thereby inhibiting the downstream cellular response.

Conclusion: A Framework for Innovation

The validation of this compound, or any novel chemical entity, as a kinase inhibitor scaffold requires a rigorous and systematic approach. The experimental workflows and comparative benchmarks outlined in this guide provide a robust framework for such an evaluation. By progressing from direct biochemical inhibition to cellular target engagement and functional pathway modulation, researchers can build a comprehensive data package to support the advancement of promising new scaffolds. This methodical approach, grounded in scientific integrity, is essential for the continued development of innovative and effective kinase-targeted therapies.

References

  • In vitro kinase assay. (2023-09-23). protocols.io. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]

  • Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies. [Link]

  • In vitro kinase assay. (2022-09-01). Bio-protocol. [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008-06-12). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In vitro kinase assay v1. (2023-06-27). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (2008-06-12). PubMed. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007-12-18). PNAS. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023-07-07). PubMed Central. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2014-06-03). PubMed Central. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017-05-03). PMC - NIH. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023-09-07). PubMed Central. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023-07-07). ACS Pharmacology & Translational Science. [Link]

  • Protein kinase inhibitors: contributions from structure to clinical compounds. (2009-03-19). Quarterly Reviews of Biophysics | Cambridge Core. [Link]

  • Kinase inhibitors - Patent US-9751837-B2. PubChem. [Link]

  • Anticancer activity and structure activity relationship of non-symmetrical choline kinase inhibitors. (2021-08-02). Semantic Scholar. [Link]

  • Compounds and compositions as protein kinase inhibitors.
  • Protein kinase inhibitors and uses thereof.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021-07-29). MDPI. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025-01-15). PubMed. [Link]

  • compounds and compositions as protein kinase inhibitors.
  • Structure-activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode Supporting Information. DOI. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025-07-16). NIH. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016-04-20). PMC - NIH. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025-08-06). ResearchGate. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022-12-23). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2014-08-06). PMC - NIH. [Link]

  • Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. (2025-09-17). PMC - NIH. [Link]

  • BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity. (2009-05-01). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2024-05-13). MDPI. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023-06-27). PMC - PubMed Central. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2024-01-24). MDPI. [Link]

  • Bradykinin-stimulated Arachidonic Acid Release From MDCK Cells Is Not Protein Kinase C Dependent. (1997-11). PubMed. [Link]

Sources

Navigating the Hit-Finding Maze: A Comparative Guide to Screening 5-Bromo-6-morpholinonicotinic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 5-Bromo-6-morpholinonicotinic Acid Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The this compound scaffold represents a convergence of several such features. The nicotinic acid core is a well-established pharmacophore present in numerous bioactive molecules. The morpholine group, a common heterocycle in drug design, is often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1][2] The strategic placement of a bromine atom provides a versatile handle for synthetic elaboration through techniques like palladium-catalyzed cross-coupling reactions, enabling the generation of large and diverse chemical libraries.[3]

This guide provides a comparative analysis of modern screening methodologies for unlocking the therapeutic potential of this compound-based libraries. We will delve into the strategic application of High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and DNA-Encoded Library (DEL) technology. Given the prevalence of the nicotinic acid scaffold in kinase inhibitors, we will frame our discussion around the discovery of novel protein kinase inhibitors, a major target class in oncology and inflammatory diseases.[4][5][6]

Strategic Decisions in Library Screening: A High-Level Overview

The choice of a screening strategy is a critical decision point in any drug discovery campaign. It is dictated by the size and nature of the chemical library, the characteristics of the biological target, and the desired outcome of the screen. A judicious choice at this stage can save considerable time and resources.

Below is a decision-making workflow to guide the selection of an appropriate screening platform for a this compound library.

G cluster_start Library & Target Characterization cluster_decision Screening Strategy Selection cluster_platforms Screening Platforms Start Define Library of 5-Bromo-6-morpholinonicotinic acid derivatives Decision1 Library Size & Diversity? Start->Decision1 Target Select Biological Target (e.g., Protein Kinase X) Decision2 Structural Information Available for Target? Target->Decision2 HTS High-Throughput Screening (HTS) (Biochemical or Cell-Based) Decision1->HTS Large (>100k) Diverse FBDD Fragment-Based Drug Discovery (FBDD) (NMR, SPR, X-ray) Decision1->FBDD Small, Low MW Fragments DEL DNA-Encoded Library (DEL) (Affinity-Based Selection) Decision1->DEL Very Large (>1B) Combinatorial Decision2->HTS Not essential Decision2->FBDD Yes Decision2->DEL Not essential Decision3 Need for High-Throughput? Decision3->HTS Yes Decision3->FBDD Lower Throughput Decision3->DEL Yes Validation Hit Confirmation & Off-DNA Synthesis HTS->Validation FBDD->Validation DEL->Validation LeadOpt LeadOpt Validation->LeadOpt Lead Optimization

Caption: Decision workflow for selecting a screening strategy.

Comparison of Primary Screening Platforms

The three principal methodologies for screening large compound collections each offer distinct advantages and are suited to different scenarios.

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)DNA-Encoded Library (DEL) Technology
Library Size 100,000s to millions1,000sBillions to trillions[7]
Compound Nature "Drug-like" molecules (MW ~500 Da)Small fragments (MW < 300 Da)[8]Any molecule amenable to DNA-compatible chemistry
Hit Affinity Typically nanomolar to low micromolarMicromolar to millimolarWide range, from micromolar to nanomolar
Throughput Very HighLow to MediumVery High (single experiment)[9]
Target Consumption Moderate to HighHigh (for NMR, X-ray), Low (for SPR)Very Low
Requirement for Structural Info Not essential for primary screenHighly beneficial, often requiredNot required for initial screen
Key Advantage Direct identification of potent hitsHigh ligand efficiency, broader chemical space exploration[10]Unprecedented library size, speed[11][12]
Key Disadvantage High cost, potential for false positivesHits require significant medicinal chemistry effortHits require resynthesis and off-DNA validation

Platform Deep Dive 1: High-Throughput Screening (HTS)

HTS remains a cornerstone of drug discovery, enabling the rapid testing of vast compound libraries against a specific target.[13] The core principle is the miniaturization and automation of a robust assay to generate a simple, measurable output (e.g., fluorescence, luminescence).

Causality in HTS Assay Choice

For a this compound library targeting a protein kinase, the goal is to measure the inhibition of phosphate transfer from ATP to a substrate. The choice between a biochemical and a cell-based assay is a critical first step.

  • Biochemical Assays: These are performed in a cell-free environment, using purified kinase, substrate, and ATP.[14][15] They directly measure target engagement and are generally simpler, more reproducible, and less prone to compound interference than cell-based assays.[16] They are ideal for identifying direct inhibitors of the target enzyme.

  • Cell-Based Assays: These assays measure the consequence of kinase inhibition within a living cell, such as the phosphorylation of a downstream substrate or a change in cell proliferation.[17][18] They provide more physiologically relevant data, as they account for cell permeability, off-target effects, and cytotoxicity from the outset.

A common strategy is to perform a primary screen using a biochemical assay for its robustness and throughput, followed by a secondary cell-based assay to confirm the activity of hits in a more complex biological context.

Illustrative HTS Workflow: Kinase Activity

Caption: A typical HTS workflow for a biochemical kinase assay.

Experimental Protocol: Fluorescence Polarization (FP) Kinase Binding Assay

This protocol describes a competitive binding assay, a common HTS format, where library compounds compete with a fluorescently labeled tracer molecule for binding to the kinase's ATP pocket.[19][20] Inhibition is detected as a decrease in the fluorescence polarization signal.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition should be optimized for the specific kinase.
  • Kinase Solution: Dilute the purified kinase enzyme in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a 5 nM final concentration).
  • Tracer Solution: Prepare a fluorescently labeled ATP-competitive tracer molecule in Assay Buffer at a 2X concentration (e.g., 2 nM for a 1 nM final). The tracer's Kd for the kinase should be known to set the appropriate concentration.
  • Compound Plates: Prepare serial dilutions of the this compound library compounds in 100% DMSO. Then, dilute these into Assay Buffer to create intermediate compound plates.

2. Assay Procedure (384-well format):

  • Add 5 µL of compound solution or control (DMSO in Assay Buffer) to the wells of a low-volume black 384-well plate.
  • Add 5 µL of the 2X Kinase Solution to all wells.
  • Mix gently by shaking the plate for 30 seconds.
  • Incubate for 15 minutes at room temperature to allow compound-kinase binding to approach equilibrium.
  • Add 10 µL of the 2X Tracer Solution to all wells.
  • Mix the plate again and incubate for at least 60 minutes at room temperature, protected from light.
  • Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.[21]

3. Data Analysis:

  • The millipolarization (mP) values are calculated by the instrument software.
  • Determine the assay window by comparing the high mP control (DMSO + Kinase + Tracer) and the low mP control (Tracer only).
  • Calculate the percent inhibition for each library compound relative to the high and low controls.
  • Hits are selected based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).

Platform Deep Dive 2: Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful alternative to HTS that involves screening smaller, less complex molecules ("fragments") at higher concentrations.[22] The rationale is that smaller molecules can sample chemical space more efficiently and are more likely to find a binding "hotspot" on a protein target.[10] While these initial hits are weak (µM to mM affinity), their binding is highly efficient relative to their size. They serve as starting points for rational, structure-guided growth into potent lead compounds.[11][23]

Causality in FBDD Method Choice

FBDD relies on sensitive biophysical techniques to detect the weak binding of fragments. The choice of method depends on the availability of protein, its structural tractability, and the desired information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a gold-standard method for FBDD.[8] Ligand-observed methods like Saturation Transfer Difference (STD)-NMR can rapidly screen fragment mixtures, while protein-observed methods like ¹H-¹⁵N HSQC provide detailed information on the binding site location on the protein surface.[24]

  • Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures changes in mass on a sensor chip surface as fragments in solution bind to an immobilized target protein.[13] It is highly sensitive, requires low protein consumption, and can provide kinetic data (kon, koff).[22][25]

  • X-ray Crystallography: This method provides high-resolution structural information of the fragment bound to the target, offering the most detailed roadmap for structure-based drug design. However, it is low-throughput and requires a well-behaving, crystallizable protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) Fragment Screening

This protocol outlines a primary screen to identify fragments from a hypothetical this compound-based fragment library that bind to a target kinase.

1. System Preparation and Target Immobilization:

  • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
  • Immobilize the target kinase onto one flow cell using standard amine coupling chemistry. The goal is to achieve a surface density that will provide a good signal-to-noise ratio.
  • Immobilize a negative control protein (e.g., BSA or another unrelated protein) on a reference flow cell to subtract non-specific binding signals.[13]
  • The running buffer should be optimized for protein stability and to minimize non-specific binding (e.g., HBS-EP+ with 1-5% DMSO).

2. Screening Procedure:

  • Prepare the fragment library in the running buffer at a single high concentration (e.g., 200 µM). The final DMSO concentration must be precisely matched between the samples and the running buffer to avoid solvent artifacts.[13]
  • Inject each fragment solution over the target and reference flow cells for a short contact time (e.g., 30-60 seconds), followed by a dissociation phase.
  • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
  • Include buffer-only injections periodically to double-reference the data (subtracting the reference flow cell signal and the buffer injection signal).

3. Data Analysis and Hit Selection:

  • Process the raw sensorgram data by subtracting the reference channel and a buffer blank.
  • Measure the binding response at equilibrium or steady-state for each fragment.
  • Hits are identified as fragments that give a reproducible, concentration-dependent binding signal significantly above the noise level.
  • Prioritize hits based on metrics like ligand efficiency (LE), which normalizes binding affinity for the size of the molecule.

Platform Deep Dive 3: DNA-Encoded Library (DEL) Technology

DEL technology has revolutionized hit discovery by enabling the screening of billions or even trillions of molecules in a single experiment.[7][26] In a DEL, each small molecule is covalently attached to a unique DNA oligonucleotide that serves as an amplifiable barcode for its chemical structure.[12] The entire library is incubated with a target protein, non-binders are washed away, and the DNA tags of the binders are amplified by PCR and identified by high-throughput sequencing.[27]

Causality in DEL Experimental Design

The success of a DEL screen hinges on the affinity-based selection step. The experimental design must enrich for specific binders while minimizing the recovery of non-specific or matrix-binding compounds.

  • Target Immobilization: The target protein is typically immobilized on a solid support, such as magnetic beads.[26] It is crucial to ensure the protein remains properly folded and the binding site of interest is accessible.

  • Selection Conditions: The stringency of the wash steps is critical. Insufficient washing will lead to a high background of non-binders, while overly harsh conditions may wash away true, low-affinity hits.

  • Counter-Screening: To ensure selectivity, the screen can be run in parallel against other related proteins (e.g., other kinases from the same family).[7] Compounds that bind to both the primary target and the counter-screen targets can be eliminated during data analysis.

Illustrative DEL Screening Workflow

G cluster_prep Preparation cluster_selection Affinity Selection cluster_analysis Analysis DEL Pool of Billions of DNA-tagged Compounds Incubate Incubate DEL Pool with Target DEL->Incubate Target Immobilized Target Protein (e.g., on beads) Target->Incubate Wash Wash to Remove Non-Binders Incubate->Wash Elute Elute Binders Wash->Elute PCR PCR Amplification of DNA Tags Elute->PCR Seq High-Throughput Sequencing PCR->Seq Decode Decode DNA Tags & Identify Enriched Structures Seq->Decode Resynthesis Off-DNA Resynthesis of Hit Molecules Decode->Resynthesis Validation Biochemical/Cellular Validation Resynthesis->Validation

Caption: General workflow for a DNA-Encoded Library (DEL) screen.

Experimental Protocol: DEL Affinity Selection

This protocol provides a generalized procedure for screening a DEL against an immobilized kinase.

1. Target Immobilization:

  • Couple a purified, His-tagged kinase to Ni-NTA magnetic beads according to the manufacturer's protocol.
  • Wash the beads extensively with binding buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.
  • Block the beads with a solution of BSA to minimize non-specific binding of library members to the bead surface.

2. Affinity Selection:

  • Incubate the immobilized kinase with the DEL pool (containing billions of compounds) in binding buffer for 1 hour at 4°C with gentle rotation.
  • Pellet the magnetic beads using a magnetic stand and discard the supernatant.
  • Perform a series of wash steps with wash buffer. The number and stringency of these washes are critical parameters to optimize (e.g., 3 washes with 1 mL of wash buffer).
  • After the final wash, elute the bound compounds. This is typically done by thermal denaturation (heating to >95°C for 5-10 minutes), which separates the DNA tag from the protein.

3. Analysis and Hit Identification:

  • Collect the eluted DNA tags.
  • Quantify the amount of recovered DNA using qPCR.
  • Amplify the DNA tags using PCR with primers that add the necessary adapters for high-throughput sequencing.
  • Sequence the amplified DNA library on an Illumina platform.
  • Use bioinformatics software to count the occurrences of each unique DNA barcode.
  • Identify chemical structures whose barcodes are significantly enriched in the target-binding population compared to a no-target control experiment.
  • Select the most promising chemical series for off-DNA resynthesis and validation in standard biochemical and cellular assays.[28]

Conclusion and Future Outlook

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly kinase inhibitors. The optimal strategy for screening libraries based on this scaffold is not one-size-fits-all.

  • HTS is the classic approach, best suited for large, diverse libraries where the goal is to find potent, drug-like hits directly from the primary screen.

  • FBDD offers a more rational, structure-guided path. It is ideal when high-quality structural information of the target is available and the goal is to explore chemical space efficiently and build potency from the ground up.

  • DEL Technology provides unparalleled scale, allowing for the exploration of a vast chemical space far beyond the reach of traditional libraries. It is an excellent choice for challenging targets or when novel chemical matter is sought.

Ultimately, a successful drug discovery program may integrate elements from multiple approaches. For instance, hits from a DEL screen or an HTS campaign can be deconstructed into fragments to understand their core binding interactions, while fragment hits can be elaborated using knowledge from HTS campaigns against similar targets. By carefully considering the principles and protocols outlined in this guide, researchers can design and execute effective screening campaigns to unlock the full potential of their this compound libraries and accelerate the journey toward new medicines.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, J., et al. (2014). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • SPT Labtech. (n.d.). DNA-Encoded Library (DEL) Screening. Retrieved from [Link]

  • Practical Fragments. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Kumar, A., & Betzel, C. (2017). NMR-Fragment Based Virtual Screening: A Brief Overview. PubMed Central. [Link]

  • SciSpace. (2010). Fragment screening by surface plasmon resonance. [Link]

  • QTL Biosystems. (2006). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Zhang, J. H., et al. (2014). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (2012). Fluorescence detection techniques for protein kinase assay. [Link]

  • HitGen. (2024). DEL for Kinases. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. YouTube. [Link]

  • Lanning, M. E., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Neri, D., & Scheuermann, J. (2014). Automated screening for small organic ligands using DNA-encoded chemical libraries. National Institutes of Health. [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. [Link]

  • Su, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry. [Link]

  • Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. Retrieved from [Link]

  • Millward, S. W., et al. (2017). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. PubMed Central. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • MDPI. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • Doruk, Y. U., et al. (2025). Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. PubMed. [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 5-Bromo-6-morpholinonicotinic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.

This guide provides a comprehensive framework for assessing the selectivity profile of a novel class of kinase inhibitors based on the 5-bromo-6-morpholinonicotinic acid scaffold. We will use a representative, albeit currently investigational, molecule, which we will refer to as BMA-K01 , to illustrate the principles and methodologies of selectivity profiling. The performance of BMA-K01 will be objectively compared against established kinase inhibitors, supported by illustrative experimental data and detailed protocols for key assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

The Imperative of Selectivity Profiling

The ultimate goal in designing a kinase inhibitor is to modulate the activity of a specific target kinase responsible for a pathological state, while leaving the rest of the kinome unperturbed. A thorough understanding of an inhibitor's selectivity profile is therefore not merely an academic exercise; it is a critical component of preclinical development. It informs structure-activity relationships (SAR), helps to deconvolute cellular phenotypes, and provides a rational basis for predicting potential on- and off-target toxicities. Potent, selective, and cell-active small molecule kinase inhibitors are invaluable tools for dissecting the complexities of kinase signaling and can serve as starting points for drug discovery efforts.[1]

Methodologies for Interrogating the Kinome

A multi-faceted approach, employing both biochemical and cell-based assays, is essential for a comprehensive assessment of inhibitor selectivity.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. Large-scale screening against a panel of kinases, often referred to as kinome scanning, is a powerful method for determining the selectivity of a compound.[1][2]

One industry-standard platform is the KINOMEscan competition binding assay. This method utilizes a site-directed competition-binding assay to quantify the interactions between a test compound and a panel of over 450 human kinases.[3] The output is typically expressed as the percentage of kinase activity remaining at a given inhibitor concentration, allowing for the identification of both primary targets and off-targets.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are invaluable for determining direct binding affinity, they do not fully recapitulate the complex environment of a living cell.[4] Cellular assays are crucial for confirming target engagement and assessing the functional consequences of kinase inhibition in a more physiologically relevant setting.[5]

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for validating target engagement in intact cells and tissues. It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein by methods such as Western blotting or mass spectrometry.

Comparative Selectivity Profile of BMA-K01

To contextualize the selectivity of our investigational compound, BMA-K01, we will compare its hypothetical inhibitory profile against two well-characterized kinase inhibitors with distinct selectivity profiles: Dasatinib , a multi-targeted tyrosine kinase inhibitor, and Lapatinib , a dual inhibitor of EGFR and HER2.

The inhibitory activity, represented by the half-maximal inhibitory concentration (IC50), was determined for a panel of selected kinases using a radiometric kinase assay. Lower IC50 values indicate greater potency.

Kinase TargetBMA-K01 (Hypothetical IC50, nM)Dasatinib (Reference IC50, nM)Lapatinib (Reference IC50, nM)
Primary Target Family
Aurora Kinase A15>10,000>10,000
Aurora Kinase B25>10,000>10,000
Key Off-Targets
ABL15,5000.6>10,000
SRC>10,0000.8>10,000
EGFR8,2003010.8
HER2 (ERBB2)9,500459.8
VEGFR21,5001.53,640

Disclaimer: The quantitative data for BMA-K01 is hypothetical and for illustrative purposes only.

This comparative table highlights the distinct selectivity profile of BMA-K01. While demonstrating potent inhibition of its intended targets, the Aurora kinases, it exhibits significantly less activity against a panel of common off-targets compared to the broader-spectrum inhibitor Dasatinib. It also shows a different off-target profile compared to Lapatinib, which is highly specific for the EGFR/HER2 family. The moderate activity against VEGFR2 suggests a potential off-target liability that would warrant further investigation.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the key assays discussed.

Radiometric Kinase Assay (for IC50 Determination)

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase. Inhibition of this process by a compound results in a decreased signal.

  • Reaction Setup : Prepare a reaction mixture containing the kinase, a specific substrate peptide, and a buffer containing MgCl2 and ATP (with a trace amount of [γ-³²P]ATP). The ATP concentration is typically set at or near the Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[4]

  • Inhibitor Addition : Add varying concentrations of the test compound (e.g., BMA-K01) or a vehicle control (DMSO) to the reaction mixture.

  • Initiation and Incubation : Initiate the kinase reaction by adding the ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Reaction Termination : Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.

  • Signal Detection : Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition : Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This cell-based assay assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

  • Cell Treatment : Treat cultured cells with the test compound (e.g., BMA-K01) at the desired concentration or with a vehicle control.

  • Heating : Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation : Lyse the cells to release their protein content. Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Detection : Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis : Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Path: Workflows and Pathways

To further clarify the experimental logic and the biological context of these inhibitors, we can use diagrams to represent the workflows and the signaling pathways involved.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data_integration Data Integration & Interpretation biochem_start Radiometric Kinase Assay ic50 IC50 Determination biochem_start->ic50 Dose-response kinome_scan KINOMEscan Profiling ic50->kinome_scan Broad Panel Screening selectivity_score Selectivity Score Calculation kinome_scan->selectivity_score integrate Integrate Biochemical and Cellular Data selectivity_score->integrate cell_start Cellular Thermal Shift Assay (CETSA) target_engagement Target Engagement Confirmation cell_start->target_engagement phenotypic_assay Phenotypic Assays (e.g., Proliferation) target_engagement->phenotypic_assay Functional Confirmation cellular_potency Cellular Potency (EC50) phenotypic_assay->cellular_potency cellular_potency->integrate sar Structure-Activity Relationship (SAR) Analysis integrate->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A flowchart illustrating the integrated workflow for assessing inhibitor selectivity.

Aurora kinases are key regulators of cell division, and their inhibition can lead to cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A.

aurora_pathway cluster_pathway Simplified Aurora Kinase A Signaling G2_M G2/M Transition AuroraA Aurora Kinase A G2_M->AuroraA activates PLK1 PLK1 AuroraA->PLK1 phosphorylates Centrosome Centrosome Maturation PLK1->Centrosome Spindle Mitotic Spindle Formation Centrosome->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle BMA_K01 BMA-K01 BMA_K01->AuroraA inhibits

Caption: A simplified diagram of the Aurora Kinase A signaling pathway and the point of intervention for BMA-K01.

Conclusion and Future Directions

The comprehensive assessment of a kinase inhibitor's selectivity profile is a cornerstone of modern drug discovery. By employing a combination of biochemical and cell-based assays, researchers can gain a detailed understanding of a compound's interactions with the human kinome. The hypothetical this compound-based inhibitor, BMA-K01, serves as an illustrative example of a compound with a desirable selectivity profile, potently inhibiting its target kinases with minimal off-target activity.

The data presented in this guide, while illustrative for BMA-K01, underscores the importance of comparative analysis against well-characterized inhibitors. Such comparisons are crucial for making informed decisions about which chemical scaffolds to advance in the drug discovery pipeline. Future work on promising compounds like BMA-K01 would involve expanding the kinome scan to a larger panel of kinases, conducting in vivo efficacy and toxicity studies, and further optimizing the structure to enhance both potency and selectivity. Through such rigorous and systematic evaluation, the scientific community can continue to develop safer and more effective kinase inhibitors for the treatment of human diseases.

References

  • Drewry, D. H., Wells, C. I., Andrews, D. M., & Willson, T. M. (2017). Progress Towards a Public Chemogenomic Set for Protein Kinases and a Call for Contributions. Preprint. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Bamborough, P., & Drewry, D. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7897-7909. Available at: [Link]

  • O'Neill, D. J., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • G-Biosciences. (n.d.). Phosphodiesterase 5 inhibitors--drug design and differentiation based on selectivity, pharmacokinetic and efficacy profiles. Available at: [Link]

  • Zhang, Y., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(10), 1667. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6563. Available at: [Link]

  • Sachs, G., et al. (1995). Continuing development of acid pump inhibitors: site of action of pantoprazole. The American Journal of Gastroenterology, 90(9), 1475-1484. Available at: [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Available at: [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528-534. Available at: [Link]

  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1603-1610. Available at: [Link]

  • Domagalina, E., & Zawisza, P. (1989). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 46(1), 19-26. Available at: [Link]

  • Strand, D. S., Kim, D., & Peura, D. A. (2017). Proton Pump Inhibitors (PPI). In StatPearls. StatPearls Publishing. Available at: [Link]

  • Baraldi, P. G., et al. (2003). Synthesis and Biological Activity of Alpha-Bromoacryloyl Lexitropsin Conjugates. Archiv der Pharmazie, 336(7), 337-344. Available at: [Link]

  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(6), 656-663. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3223. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 5-Bromo-6-morpholinonicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on the chemical structure of 5-Bromo-6-morpholinonicotinic acid, it should be treated with caution. The presence of a bromine atom classifies it as a halogenated organic compound .[1] Halogenated wastes are typically considered hazardous and require specific disposal routes, often involving incineration at high temperatures to prevent the formation of toxic byproducts.[2]

Moreover, as a derivative of nicotinic acid, its toxicological properties should be considered. Nicotinic acid itself can cause skin and eye irritation.[3][4] Therefore, it is prudent to assume that this compound may exhibit similar or potentially enhanced hazardous characteristics.

Key Waste Characterization Parameters:

ParameterClassification & RationaleDisposal Implications
Chemical Category Halogenated Organic CompoundRequires segregation from non-halogenated waste streams.[1]
Physical State SolidHandle in a way that minimizes dust generation.[3]
Potential Hazards Skin and eye irritant, potentially harmful if swallowed or inhaled.[5][6][7]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Regulatory Framework Likely regulated under EPA's Resource Conservation and Recovery Act (RCRA)Disposal must follow federal, state, and local regulations for hazardous waste.[8]

II. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust.[3][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][9]

  • Body Protection: A lab coat and closed-toe shoes are required to prevent skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[9]

All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] An emergency eyewash station and safety shower should be readily accessible.[5][6]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Segregation:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated waste container.

  • Crucially, this waste must be segregated as "halogenated organic waste." [1] Do not mix it with non-halogenated organic waste, aqueous waste, or general laboratory trash.[11]

2. Waste Container Selection and Labeling:

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[12]

  • The container must be in good condition, with a secure, leak-proof cap.[11]

  • Label the container clearly with the words "Hazardous Waste" .[8]

  • The label must also include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of waste generation.[8]

    • The name of the principal investigator and the laboratory location.[8]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][13]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the container away from incompatible materials, heat, and sources of ignition.[12]

  • Ensure the container is kept closed at all times, except when adding waste.[14]

4. Arranging for Final Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[15][16]

  • Never dispose of this compound down the drain or in the regular trash. [12]

  • Provide the EHS office or waste contractor with a complete and accurate description of the waste.

IV. Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.

  • Wear Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section II.

  • Contain and Clean the Spill:

    • For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[3][5]

    • For a solution, absorb the spill with an inert material like vermiculite or sand.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of 5-Bromo-6-morpholinonicotinic acid waste assess Hazard Assessment: - Halogenated Organic - Potential Irritant start->assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage full Is Container Full? storage->full full->storage No disposal Contact EHS or Licensed Contractor for Disposal full->disposal Yes end Waste Removed for Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

VI. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—including thorough hazard assessment, consistent use of personal protective equipment, and meticulous adherence to waste segregation and disposal protocols—researchers can minimize risks and ensure that this chemical is managed responsibly from generation to final disposal. Always consult your institution's specific EHS guidelines and relevant regulations.[17][18][19]

References

  • Occupational Safety and Health Administration (OSHA). Chemical Storage Requirements.

  • Occupational Safety and Health Administration (OSHA). OSHA Regulations and Hazardous Waste Disposal.

  • DuraLabel. OSHA Rules for Hazardous Chemicals.

  • Apollo Scientific. Nicotinic acid Safety Data Sheet.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • Hazardous Waste Experts. How OSHA Workplace Rules Affect Hazardous Waste Management.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.

  • Environmental Health and Safety, University of South Carolina. How to Dispose of Chemical Waste.

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.

  • Central Drug House. Nicotinic Acid Material Safety Data Sheet.

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Overview.

  • Loba Chemie. Nicotinic Acid Extra Pure Safety Data Sheet.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid.

  • HIMEDIA. Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.

  • University of Wisconsin-Milwaukee. Halogenated Waste.

  • Fisher Scientific. 5-Bromo-6-chloronicotinic acid Safety Data Sheet.

  • Fisher Scientific. 5-Bromonicotinic acid Safety Data Sheet.

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.

  • Washington State University. Halogenated Solvents Safety Information.

  • Bucknell University. Hazardous Waste Segregation.

  • AK Scientific, Inc. 5-Bromonicotinic acid Safety Data Sheet.

  • SynQuest Laboratories, Inc. 5-Bromo-6-hydroxynicotinic acid Safety Data Sheet.

  • ChemScene. (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid Safety Data Sheet.

  • Benchchem. Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.

  • Benchchem. Safe Disposal of 5-Bromo-6-methoxy-8-nitroquinoline: A Procedural Guide.

  • Benchchem. Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 5-Bromo-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical compounds is paramount. This guide provides an in-depth operational plan for the safe handling of 5-Bromo-6-morpholinonicotinic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only use PPE effectively but to understand the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by analyzing its structural components: a halogenated nicotinic acid and a morpholine moiety. This guide synthesizes data from related compounds to establish a precautionary framework.

Hazard Identification: Understanding the "Why"

Before selecting PPE, a thorough risk assessment is essential. The hazards associated with this compound can be inferred from similar molecules.

  • Nicotinic Acid Derivatives : These compounds can cause skin and eye irritation.[1][2][3][4][5][6] Some may also cause respiratory irritation.[1][2][3][4]

  • Morpholine and its Derivatives : Morpholine itself is a hazardous material known to cause severe skin burns, eye damage, and respiratory irritation.[7][8][9]

  • Brominated Compounds : Halogenated organic compounds require careful handling to avoid absorption through the skin and inhalation.

Based on these related structures, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, inhaled, or comes into contact with skin.[8] It should be considered a skin and eye irritant, and potentially corrosive.

Anticipated Hazards:

  • Acute Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[8]

  • Skin Corrosion/Irritation : Likely to cause skin irritation and potentially burns.[1][8]

  • Serious Eye Damage/Irritation : Likely to cause serious eye irritation or damage.[1][8]

  • Respiratory Irritation : May cause respiratory tract irritation, especially in powder form.[1]

The Core Protocol: Your PPE Ensemble

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the recommended equipment for handling this compound.

Protection Type Equipment Specification and Rationale
Eye and Face Safety Goggles & Face ShieldTight-sealing safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and fine dust.[1][7] A full-face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface.[5]
Body Laboratory CoatA long-sleeved, cuffed laboratory coat is essential to protect the skin and personal clothing from contamination.
Respiratory N95 Respirator or higherWhen handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For procedures with a higher risk of aerosol generation, a higher level of respiratory protection may be necessary.

Step-by-Step Guide: Safe Handling and Operations

Adherence to a strict operational workflow is as crucial as the PPE itself.

Preparation and Donning PPE
  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[1][9]

  • PPE Donning Sequence :

    • First, put on your laboratory coat.

    • Next, don your respiratory protection, ensuring a proper fit.

    • Then, put on your safety goggles, adjusting for a snug fit.

    • Finally, wear your chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Handling the Compound
  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Avoid creating dust by handling the material gently.

  • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Keep all containers with the compound sealed when not in use.

Doffing PPE and Decontamination
  • Glove Removal : Remove gloves first, turning them inside out as you pull them off to trap any contaminants.

  • Gown Removal : Remove your lab coat, folding the contaminated outside inwards.

  • Eye and Face Protection : Remove your face shield and goggles.

  • Respirator Removal : Remove your respirator last.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Contaminated Materials

All disposable PPE (gloves, respirators) and any materials that have come into contact with this compound should be considered hazardous waste.

  • Solid Waste : Place contaminated gloves, wipes, and disposable lab coats in a designated, sealed hazardous waste container.

  • Chemical Waste : Dispose of unused compounds and solutions containing the compound in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the key decision-making and operational steps for ensuring your safety.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence prep_area Prepare Work Area (Fume Hood, Emergency Equipment) don_coat 1. Don Lab Coat prep_area->don_coat don_resp 2. Don Respirator don_coat->don_resp don_goggles 3. Don Safety Goggles don_resp->don_goggles don_gloves 4. Don Gloves (over cuffs) don_goggles->don_gloves caption PPE Donning Workflow

Caption: A step-by-step workflow for the correct sequence of donning Personal Protective Equipment.

PPE_Selection_Decision_Tree cluster_ppe Core PPE (Always Required) start Start: Handling This compound core_ppe Lab Coat Safety Goggles Chemical-Resistant Gloves start->core_ppe is_powder Handling solid powder? core_ppe->is_powder in_hood Working in a Fume Hood? is_powder->in_hood Yes no_resp Proceed with Core PPE is_powder->no_resp No (Solution) resp_needed Add N95 Respirator in_hood->resp_needed No in_hood->no_resp Yes caption PPE Selection Decision Tree

Caption: A decision tree to guide the selection of appropriate respiratory protection based on the task.

By integrating these safety protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from being well-prepared and protected.

References

  • Personal protective equipment for handling Morpholine-4-carbodithioic acid - Benchchem. (n.d.).
  • Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline - Benchchem. (n.d.).
  • Personal protective equipment for handling Morpholin-4-ylurea - Benchchem. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). Centers for Disease Control and Prevention.
  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
  • 5-Bromo-6-hydroxynicotinic acid Safety Data Sheet. (n.d.). Synquest Labs.
  • 5-Bromonicotinic acid Safety Data Sheet. (2014, November 7).
  • Nicotinic Acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • 5-Bromonicotinic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid Safety Data Sheet. (2021, March 26). ChemScene.
  • 5-Bromo-6-chloronicotinic acid Safety Data Sheet. (n.d.).
  • NICOTINIC ACID. (n.d.). CAMEO Chemicals - NOAA.
  • Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet. (2025, March 27). TCI Chemicals.
  • NICOTINIC ACID EXTRA PURE. (n.d.). Loba Chemie.
  • nicotinic acid. (n.d.). Organic Syntheses Procedure.
  • 5-Bromonicotinic acid. (n.d.). PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.